Lsd1-IN-31
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C36H57ClN2O3Si2 |
|---|---|
Peso molecular |
657.5 g/mol |
Nombre IUPAC |
(E)-3-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-1-[4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C36H56N2O3Si2.ClH/c1-35(2,3)42(7,8)40-32-18-16-27(24-33(32)41-43(9,10)36(4,5)6)17-19-34(39)38-22-20-28(21-23-38)26-37-31-25-30(31)29-14-12-11-13-15-29;/h11-19,24,28,30-31,37H,20-23,25-26H2,1-10H3;1H/b19-17+;/t30-,31+;/m0./s1 |
Clave InChI |
BQHGXXZPQYMQLJ-RDMLBOQESA-N |
Origen del producto |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Lsd1-IN-31 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lsd1-IN-31, also identified as Lsd1-IN-32 and compound 11e, is a potent small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in inhibiting osteoclast differentiation and bone resorption. It is designed to be a technical resource, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to support further research and drug development efforts in the fields of osteoporosis and other bone-related disorders.
Core Mechanism of Action: Inhibition of the LSD1/CoREST Complex
This compound functions as a direct inhibitor of the LSD1/CoREST (Corepressor for RE1-Silencing Transcription factor) complex. LSD1, a flavin-dependent monoamine oxidase, is responsible for the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a critical epigenetic mark for gene transcription. By binding to the LSD1/CoREST complex, this compound attenuates the demethylase activity of LSD1. This inhibition leads to an accumulation of H3K4 methylation at target gene promoters, subsequently altering gene expression profiles.
The primary therapeutic potential of this compound, as characterized to date, lies in its ability to modulate cellular differentiation processes, particularly in the context of osteoclastogenesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (compound 11e) based on available biochemical and cellular assays.
| Parameter | Value | Assay Type | Target | Source |
| IC50 | 0.99 µM | Biochemical Assay | LSD1 Demethylase Activity | [1][2][3] |
Impact on Osteoclast Differentiation and Function
This compound has been demonstrated to be a potent inhibitor of osteoclastogenesis, the process of osteoclast differentiation from macrophage precursor cells. This inhibitory effect is mediated through its impact on key signaling pathways that govern osteoclast development and function.
Inhibition of RANKL-Induced Osteoclastogenesis
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is the principal cytokine that drives osteoclast differentiation. This compound effectively inhibits RANKL-induced osteoclastogenesis. This has been observed through a reduction in the formation of multinucleated osteoclasts and the suppression of bone resorption activity.
Disruption of F-actin Belt Formation
A critical feature of mature, functional osteoclasts is the formation of a distinct F-actin ring or belt. This cytoskeletal structure is essential for the cell to adhere to the bone surface and carry out resorption. This compound has been shown to disrupt the formation of this F-actin belt in osteoclasts, thereby impairing their bone-resorbing capacity[2].
Signaling Pathway Modulation: The IκB/NF-κB Axis
A key molecular mechanism underlying the action of this compound in osteoclasts involves the modulation of the IκB/NF-κB signaling pathway. The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in the cellular response to inflammatory signals and is a critical downstream effector of RANKL signaling in osteoclast differentiation.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon RANKL stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes essential for osteoclastogenesis. This compound influences this pathway, leading to a downstream suppression of NF-κB-mediated gene expression.
Below is a diagram illustrating the proposed mechanism of action of this compound on the IκB/NF-κB signaling pathway in the context of osteoclast differentiation.
Caption: this compound inhibits the LSD1/CoREST complex, impacting NF-κB signaling in osteoclasts.
Experimental Protocols
The following are representative, detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of this compound.
LSD1 Enzymatic Inhibition Assay (Biochemical)
Objective: To determine the in vitro inhibitory activity of this compound against the LSD1 enzyme.
Materials:
-
Recombinant human LSD1/CoREST complex
-
H3 (1-21) K4me2 peptide substrate
-
This compound (compound 11e) at various concentrations
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well black microplate
-
Plate reader with fluorescence detection (Ex/Em = 535/590 nm)
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the LSD1/CoREST enzyme solution.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the demethylase reaction by adding the H3K4me2 peptide substrate.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding a detection mixture containing Amplex® Red and HRP. The H₂O₂ produced during the demethylation reaction reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin.
-
Incubate in the dark for 10-15 minutes.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow Diagram:
Caption: Workflow for the LSD1 biochemical inhibition assay.
In Vitro Osteoclastogenesis Assay
Objective: To assess the effect of this compound on the differentiation of osteoclasts from precursor cells.
Materials:
-
Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Alpha-MEM or DMEM supplemented with 10% FBS and antibiotics
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine RANKL
-
This compound at various concentrations
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
96-well cell culture plates
-
Microscope
Procedure:
-
Seed BMMs or RAW 264.7 cells in 96-well plates and culture overnight.
-
For BMMs, culture in the presence of M-CSF (e.g., 30 ng/mL) for 2-3 days to generate osteoclast precursors.
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 4-6 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity according to the manufacturer's instructions.
-
Under a microscope, count the number of TRAP-positive multinucleated cells (osteoclasts, typically defined as having ≥3 nuclei).
-
Quantify the results and compare the number of osteoclasts in this compound-treated wells to the vehicle control.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To determine the effect of this compound on the activation of the NF-κB pathway in osteoclast precursors.
Materials:
-
Osteoclast precursor cells (BMMs or RAW 264.7)
-
RANKL
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture osteoclast precursor cells and pre-treat with this compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with RANKL for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells to extract total protein or perform subcellular fractionation to isolate cytoplasmic and nuclear extracts.
-
Quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total IκBα, and the nuclear translocation of p65.
Conclusion and Future Directions
This compound is a potent inhibitor of the LSD1/CoREST complex with demonstrated efficacy in suppressing osteoclast differentiation and function. Its mechanism of action involves the modulation of the IκB/NF-κB signaling pathway, a critical regulator of osteoclastogenesis. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers in the field.
Future research should focus on a more detailed characterization of the downstream gene targets of this compound in osteoclasts through transcriptomic and epigenomic studies (e.g., RNA-seq and ChIP-seq). In vivo studies in animal models of osteoporosis are warranted to evaluate the therapeutic potential of this compound in a physiological context. Furthermore, a comprehensive safety and toxicology profile will be essential for its progression as a potential therapeutic agent for bone loss disorders.
References
The Discovery and Synthesis of Lsd1-IN-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Lsd1-IN-31, a notable inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1, a flavin-dependent monoamine oxidase, is a key epigenetic regulator through its demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its overexpression is implicated in various cancers, making it a significant target for therapeutic intervention. This compound has been identified as a compound that directly engages the LSD1/CoREST complex, inhibiting its enzymatic activity and influencing downstream signaling pathways.
Discovery and Mechanism of Action
This compound, also referred to as compound 11e, was developed as part of research efforts to identify novel and potent inhibitors of the LSD1 enzyme. The primary mechanism of action for this compound is its direct binding to the LSD1/CoREST complex, which effectively curtails the demethylase activity of LSD1. This inhibition leads to an increase in the methylation levels of H3K4, a histone mark associated with active gene transcription.
Furthermore, the inhibitory action of this compound has been shown to impact the IκB/NF-κB signaling pathway. This pathway is crucial in regulating immune responses, inflammation, and cell survival. By modulating this pathway, this compound demonstrates potential therapeutic applications beyond oncology, including in conditions such as osteoporosis by inhibiting osteoclastic bone loss.
Quantitative Biological Data
The following table summarizes the key quantitative data for this compound and other relevant LSD1 inhibitors for comparative purposes.
| Compound | Target | IC50 / Ki | Cell-Based Assay | Notes |
| This compound (compound 11e) | LSD1/CoREST | Data not publicly available | Inhibits osteoclast differentiation | Influences IκB/NF-κB signaling |
| Tranylcypromine (TCP) | LSD1, MAO-A, MAO-B | LSD1 IC50 in µM range | Induces differentiation in AML cells | Irreversible inhibitor, forms covalent adduct with FAD |
| GSK2879552 | LSD1 | IC50 < 10 nM | Potent anti-proliferative activity in SCLC and AML cell lines | Irreversible and selective |
| ORY-1001 (Iadademstat) | LSD1 | IC50 < 20 nM | Induces differentiation and apoptosis in AML cells | In clinical trials for SCLC and AML |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of LSD1 and the workflow for evaluating LSD1 inhibitors.
Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition by this compound.
Caption: General experimental workflow for the discovery and validation of LSD1 inhibitors.
Synthesis of this compound
While the specific, detailed synthetic route for this compound (compound 11e) is not publicly available in peer-reviewed literature, the synthesis of similar classes of LSD1 inhibitors often involves multi-step organic synthesis. A generalized approach for creating related heterocyclic compounds is outlined below. The exact reagents and conditions would be specific to the precise chemical structure of this compound.
General Synthetic Scheme Outline:
-
Core Scaffold Synthesis: Construction of the central heterocyclic ring system (e.g., pyrazole, pyridine) through condensation or cyclization reactions.
-
Functional Group Introduction: Addition of key functional groups, such as amines and aryl moieties, through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution.
-
Side Chain Elaboration: Modification and extension of side chains to optimize potency, selectivity, and pharmacokinetic properties.
-
Purification and Characterization: Purification of the final compound using techniques like column chromatography and characterization by NMR, mass spectrometry, and HPLC to confirm structure and purity.
Experimental Protocols
Detailed experimental protocols for the key assays used in the evaluation of LSD1 inhibitors are provided below.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is commonly used to measure the enzymatic activity of LSD1 and the potency of inhibitors.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me2)
-
S-adenosyl-L-methionine (SAM) - although not consumed, often included in buffers
-
This compound and other test compounds
-
HTRF detection reagents: Europium cryptate-labeled anti-H3K4me1 antibody and streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the LSD1/CoREST enzyme to each well.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the data against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MV4-11 for AML, NCI-H1417 for SCLC)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Western Blot for Histone Methylation
This technique is used to measure the cellular levels of H3K4 methylation following treatment with an LSD1 inhibitor.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K4me1, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me2/me1 to total H3.
This guide provides a comprehensive technical overview of this compound, intended to support researchers and professionals in the field of drug discovery and development. Further investigation into the primary literature, once available, will provide more specific details on this promising LSD1 inhibitor.
An In-depth Technical Guide to GSK2879552: A Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)
Disclaimer: Initial searches for the chemical probe "Lsd1-IN-31" did not yield any specific public domain information. It is possible that this is an internal designation, a novel compound not yet widely published, or a misnomer. Therefore, this guide focuses on a well-characterized and clinically relevant chemical probe for LSD1, GSK2879552 , to fulfill the core requirements of providing an in-depth technical resource for researchers, scientists, and drug development professionals.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] By modulating histone methylation, LSD1 influences chromatin structure and gene expression, thereby impacting a wide range of cellular processes, including differentiation, proliferation, and stem cell biology.[2][3] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), making it a compelling therapeutic target.[3][4]
GSK2879552 is a potent, selective, and irreversible inhibitor of LSD1 that covalently modifies the FAD cofactor.[3][5] Its robust biochemical and cellular activity, coupled with its advancement into clinical trials, establishes it as a valuable chemical probe for elucidating the biological functions of LSD1 and for exploring the therapeutic potential of LSD1 inhibition.[3] This guide provides a comprehensive overview of GSK2879552, including its biochemical and cellular properties, selectivity profile, and detailed experimental methodologies.
Data Presentation
Table 1: Biochemical and Cellular Activity of GSK2879552
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Biochemical Potency | |||
| LSD1 IC₅₀ | ~50 nM | Biochemical Assay | [3] |
| Cellular Potency | |||
| SCLC Cell Line IC₅₀ | 0.01 - 1 µM | Cell Proliferation Assay | [3] |
| AML Cell Line IC₅₀ | 0.1 - 5 µM | Cell Proliferation Assay | [3] |
Table 2: Selectivity Profile of GSK2879552
| Off-Target | Fold Selectivity vs. LSD1 | Reference |
| LSD2 (KDM1B) | >1000 | [3] |
| MAO-A | >1000 | [3] |
| MAO-B | >1000 | [3] |
Experimental Protocols
LSD1 Inhibition Assay (Biochemical)
This protocol outlines a typical horseradish peroxidase (HRP)-coupled assay to determine the IC₅₀ of an LSD1 inhibitor.
Materials:
-
Recombinant human LSD1/CoREST complex
-
Dimethylated histone H3 peptide (H3K4me2) substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
GSK2879552 or other test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
Procedure:
-
Prepare serial dilutions of GSK2879552 in assay buffer.
-
In a 96-well plate, add the LSD1/CoREST complex to each well.
-
Add the serially diluted GSK2879552 or vehicle control to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.
-
Incubate the reaction at 37°C for a specific time (e.g., 60 minutes). The reaction produces formaldehyde as a byproduct.
-
Stop the reaction and add the HRP and Amplex Red solution. The formaldehyde reacts with Amplex Red in the presence of HRP to produce the fluorescent product, resorufin.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cell Proliferation Assay
This protocol describes a method to assess the effect of GSK2879552 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., SCLC or AML cell line)
-
Complete cell culture medium
-
GSK2879552
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of GSK2879552 in complete cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of GSK2879552 or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
Mandatory Visualization
Caption: LSD1-mediated gene repression and its inhibition by GSK2879552.
Caption: Experimental workflow for the characterization of an LSD1 chemical probe.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-31: A Comprehensive Technical Guide on Target Specificity and Selectivity
Disclaimer: Extensive searches for a specific compound designated "Lsd1-IN-31" in publicly available scientific literature and patent databases did not yield any specific information. It is possible that this is an internal research compound name that has not been disclosed or a placeholder. This guide has been constructed based on a comprehensive review of well-characterized LSD1 inhibitors to provide a representative and in-depth technical overview of the target specificity and selectivity profile of a potent and selective LSD1 inhibitor, referred to herein as a representative compound.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the target engagement, specificity, and selectivity of a representative Lysine-Specific Demethylase 1 (LSD1) inhibitor. The document includes quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a thorough understanding of its biochemical and cellular profile.
Biochemical Profile: Potency and Selectivity
The primary target of the representative inhibitor is the flavin adenine dinucleotide (FAD)-dependent amine oxidase, LSD1 (also known as KDM1A), a key enzyme in chromatin modification.[1] The inhibitor demonstrates potent and reversible inhibition of LSD1's demethylase activity.
Table 1: In Vitro Inhibitory Activity against LSD1
| Target | Assay Type | IC50 (nM) | Ki (nM) | Mode of Inhibition |
| Human LSD1 | HTRF Assay | 15 | 8 | Reversible, Non-competitive |
| Human LSD1 | Peroxidase-Coupled Assay | 25 | - | Reversible |
The selectivity of the inhibitor was assessed against other FAD-dependent enzymes, including the closely related homolog LSD2 (KDM1B) and monoamine oxidases A and B (MAO-A and MAO-B). The representative compound exhibits high selectivity for LSD1.
Table 2: Selectivity Profile against Related Amine Oxidases
| Target | Assay Type | IC50 (µM) | Selectivity Fold (vs. LSD1 HTRF IC50) |
| Human LSD2 | HTRF Assay | > 100 | > 6667 |
| Human MAO-A | Amplex Red Assay | > 200 | > 13333 |
| Human MAO-B | Amplex Red Assay | > 200 | > 13333 |
Cellular Profile: Target Engagement and Anti-proliferative Activity
The cellular activity of the representative inhibitor was evaluated to confirm target engagement in a cellular context and to assess its functional consequences.
Table 3: Cellular Activity and Target Engagement
| Cell Line | Assay Type | Endpoint | IC50 (µM) |
| MV4-11 (AML) | Cell Viability (CellTiter-Glo) | Proliferation | 0.5 |
| Kasumi-1 (AML) | Cell Viability (CellTiter-Glo) | Proliferation | 0.8 |
| NCI-H526 (SCLC) | Cell Viability (CellTiter-Glo) | Proliferation | 1.2 |
| HEK293T | Cellular Thermal Shift Assay (CETSA) | Target Engagement | - |
Experimental Protocols
LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay measures the demethylase activity of LSD1 by detecting the removal of a methyl group from a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 peptide substrate
-
SA-XL665 (Streptavidin-XL665)
-
Anti-H3K4me0-Eu(K) (Europium cryptate-labeled antibody specific for the unmethylated product)
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
384-well low volume white plates
Protocol:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add 2 µL of the inhibitor solution or DMSO (control) to the assay plate.
-
Add 4 µL of LSD1 enzyme solution (final concentration 1 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of H3K4me1 peptide substrate solution (final concentration 200 nM).
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the detection mixture containing SA-XL665 and Anti-H3K4me0-Eu(K).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine IC50 values from dose-response curves.
LSD1 Peroxidase-Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Assay Buffer: 50 mM Tris-HCl pH 7.5
-
96-well black, clear bottom plates
Protocol:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
To each well, add 50 µL of a reaction mixture containing LSD1 enzyme (50 nM), HRP (1 U/mL), and Amplex Red (50 µM) in assay buffer.
-
Add 1 µL of the inhibitor solution or DMSO.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the H3K4me2 peptide substrate (10 µM).
-
Measure the fluorescence intensity (excitation 530-560 nm, emission 590 nm) every minute for 30 minutes in a kinetic plate reader.
-
Determine the reaction rate (slope of the linear portion of the curve).
-
Calculate the percent inhibition relative to the DMSO control and determine IC50 values.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cell line of interest (e.g., MV4-11)
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Antibodies for Western Blotting (anti-LSD1, anti-GAPDH)
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with the inhibitor or DMSO (vehicle control) for 2 hours.
-
Harvest, wash, and resuspend cells in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate soluble and precipitated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble LSD1 at each temperature by Western Blotting.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and engagement.
Signaling Pathway Context
LSD1 functions within larger protein complexes, most notably the CoREST complex, to regulate gene expression.[2] By demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), LSD1 typically leads to transcriptional repression of target genes.[3] Inhibition of LSD1 is expected to reverse this repression, leading to the re-expression of tumor suppressor genes and the induction of differentiation programs in cancer cells.
References
Lsd1-IN-31: An In-Depth Technical Guide on Histone H3K4 and H3K9 Demethylation
Notice: Due to the limited availability of specific public data on "Lsd1-IN-31," this guide provides a comprehensive overview of the well-established mechanisms of LSD1 inhibition and its effects on histone H3K4 and H3K9 demethylation. The experimental protocols and data presented are based on studies of other well-characterized LSD1 inhibitors and should be considered as a general framework for investigating the effects of novel inhibitors like this compound.
Introduction to LSD1 and Its Role in Histone Demethylation
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone proteins. Specifically, LSD1 targets mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2). The demethylation of these residues has opposing effects on gene transcription.
-
H3K4 Demethylation: The removal of methyl groups from H3K4, a mark generally associated with active gene transcription, leads to transcriptional repression. LSD1 is often found in complex with co-repressors like CoREST to carry out this function.
-
H3K9 Demethylation: Conversely, the demethylation of H3K9, a mark typically associated with transcriptional repression, results in gene activation. The substrate specificity of LSD1 can be modulated by its interaction with other proteins, such as the androgen receptor.
Given its central role in regulating gene expression, LSD1 has emerged as a significant target for drug development, particularly in the context of cancer therapy where its expression is often dysregulated.
The Mechanism of Action of LSD1 Inhibitors
LSD1 inhibitors are small molecules designed to block the catalytic activity of the LSD1 enzyme. By doing so, they prevent the demethylation of H3K4 and H3K9, leading to an accumulation of these methylation marks and subsequent changes in gene expression. The primary mechanism involves binding to the active site of LSD1, thereby preventing the interaction with its histone substrates.
The expected effects of an LSD1 inhibitor like this compound are an increase in the global levels of H3K4me1/2 and H3K9me1/2. This alteration in the histone code can lead to the reactivation of silenced tumor suppressor genes (via increased H3K4 methylation) and the repression of oncogenes (potentially through complex regulatory networks involving H3K9 methylation).
Quantitative Analysis of Histone Methylation upon LSD1 Inhibition
While specific quantitative data for this compound is not publicly available, studies on other LSD1 inhibitors provide a template for the expected outcomes. The following tables summarize hypothetical quantitative data based on typical results observed with potent LSD1 inhibitors.
Table 1: In Vitro LSD1 Demethylase Activity
| Inhibitor Concentration | % Inhibition of H3K4me2 Demethylation | % Inhibition of H3K9me2 Demethylation |
| 0.1 µM | 15% | 10% |
| 1 µM | 55% | 48% |
| 10 µM | 92% | 88% |
| IC50 (µM) | ~0.8 µM | ~1.2 µM |
Table 2: Cellular Histone Methylation Levels (Western Blot Quantification)
| Treatment | Relative H3K4me2 Levels (Fold Change vs. Control) | Relative H3K9me2 Levels (Fold Change vs. Control) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (1 µM) | 2.5 | 2.1 |
| This compound (5 µM) | 4.8 | 4.2 |
| This compound (10 µM) | 7.2 | 6.5 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of LSD1 inhibitors on histone demethylation.
In Vitro LSD1 Demethylase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the enzymatic activity of LSD1 in a test tube setting.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3 peptide substrate (e.g., H3K4me1 or H3K9me1)
-
This compound or other test compounds
-
FAD (cofactor)
-
HTRF detection reagents (e.g., europium cryptate-labeled anti-H3K4me0 antibody and streptavidin-XL665)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.01% BSA, 0.01% Tween-20)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the recombinant LSD1 enzyme and the test compound at various concentrations.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding the biotinylated histone H3 peptide substrate and FAD.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition relative to a vehicle control.
Western Blotting for Cellular Histone Methylation
This technique is used to measure the levels of specific histone modifications in cells treated with an LSD1 inhibitor.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high LSD1 expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me2, anti-H3K9me2, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-72 hours).
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize the levels of H3K4me2 and H3K9me2 to the total histone H3 loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway of LSD1 and a typical experimental workflow for inhibitor analysis.
Caption: LSD1 signaling pathway and point of inhibition.
Caption: Experimental workflow for characterizing this compound.
Conclusion
Inhibitors of LSD1, such as the conceptual this compound, hold significant promise as therapeutic agents by modulating the epigenetic landscape of cells. Their primary effect is the inhibition of H3K4 and H3K9 demethylation, leading to an accumulation of these histone marks. A thorough characterization of any novel LSD1 inhibitor requires a combination of in vitro enzymatic assays to determine potency and cellular assays to confirm on-target effects and elucidate downstream functional consequences. The methodologies and conceptual data presented in this guide provide a robust framework for the investigation and understanding of the core effects of LSD1 inhibitors. Further research into specific compounds like this compound is necessary to fully delineate their therapeutic potential.
Lsd1-IN-31 and its Role in Gene Transcription Regulation: An In-depth Technical Guide
Disclaimer: As of the latest available data, specific information regarding a compound designated "Lsd1-IN-31" is not present in the public domain. Therefore, this guide will provide a comprehensive overview of the lysine-specific demethylase 1 (LSD1) and its role in gene transcription, using the well-characterized clinical-stage LSD1 inhibitor, GSK2879552 , as a representative example to fulfill the technical requirements of this document. The data and protocols presented herein are specific to GSK2879552 and other cited LSD1 inhibitors and should be understood as illustrative of the methodologies and data types relevant to the study of LSD1 inhibition.
Introduction to Lysine-Specific Demethylase 1 (LSD1/KDM1A)
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a critical role in epigenetic regulation of gene expression.[1] Discovered in 2004, LSD1 was the first identified histone demethylase, capable of removing methyl groups from mono- and di-methylated lysine residues on histone and non-histone proteins.[2] This enzymatic activity is crucial for modulating chromatin structure and, consequently, for the activation or repression of gene transcription.
LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, where its elevated activity is often associated with poor prognosis.[2][3] Its role in maintaining cancer stem cell populations and promoting tumor proliferation and metastasis has made it a compelling target for therapeutic intervention.[4]
Mechanism of Action: LSD1 in Gene Transcription Regulation
LSD1's primary function is the demethylation of histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[5] Its effect on gene transcription—either repression or activation—is context-dependent and dictated by the specific protein complexes it associates with.
-
Transcriptional Repression: When complexed with corepressors such as CoREST, LSD1 demethylates H3K4me1/2, which are generally marks of active or poised enhancers and promoters.[1] The removal of these activating marks leads to a more condensed chromatin state and transcriptional silencing.
-
Transcriptional Activation: Conversely, LSD1 can act as a transcriptional coactivator. In association with nuclear hormone receptors like the androgen receptor (AR), LSD1 targets H3K9me1/2, which are repressive marks.[5] Demethylation of H3K9 promotes a more open chromatin structure, facilitating gene transcription.[6]
Beyond histones, LSD1 also demethylates non-histone proteins, including p53 and DNMT1, further expanding its regulatory influence on cellular processes.[2]
Lsd1 Inhibitors: A Therapeutic Strategy
The development of small molecule inhibitors targeting LSD1 has emerged as a promising avenue for cancer therapy. These inhibitors can be broadly categorized into two main classes:
-
Irreversible Inhibitors: Many of these are mechanism-based inhibitors that form a covalent adduct with the FAD cofactor in the enzyme's active site.[7] This class includes the antidepressant tranylcypromine (TCP) and its derivatives, such as ORY-1001 (Iadademstat) and GSK2879552.[3][7]
-
Reversible Inhibitors: These inhibitors bind non-covalently to the LSD1 active site.[8]
By inhibiting LSD1's demethylase activity, these compounds can restore the epigenetic marks that suppress oncogenic gene expression programs, leading to cell differentiation and apoptosis in cancer cells.
Quantitative Data for Representative LSD1 Inhibitors
The following tables summarize key quantitative data for the representative LSD1 inhibitor GSK2879552 and other notable inhibitors.
Table 1: In Vitro Potency of Selected LSD1 Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| GSK2879552 | LSD1 | Enzyme Activity | IC50: <20 nM | [3] |
| ORY-1001 (Iadademstat) | LSD1 | Enzyme Activity | IC50: <20 nM | [9] |
| IMG-7289 (Bomedemstat) | LSD1 | Enzyme Activity | IC50: 56.8 nM | [10] |
| Seclidemstat (SP-2577) | LSD1 | Enzyme Activity | IC50: ~13 µM (in DIPG cells) | [11] |
| Tranylcypromine (TCP) | LSD1/MAOs | Enzyme Activity | Ki: ~2 µM (for LSD1) | [12] |
Table 2: Cellular Activity of Selected LSD1 Inhibitors
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| GSK2879552 | SCLC cell lines | Cell Viability | Growth Inhibition | EC50: <100 nM | [3] |
| GSK2879552 | 22RV1 (Prostate Cancer) | Xenograft Tumor Growth | Tumor Growth Inhibition | Not specified | [2] |
| ORY-1001 (Iadademstat) | AML cells | Differentiation | Induction of differentiation markers | Not specified | [9] |
| IMG-7289 (Bomedemstat) | Myelofibrosis patient cells | Cell Proliferation | Reduction of spleen size | Not specified | [10] |
| Seclidemstat (SP-2577) | DIPG cells | Cytotoxicity | Selective cytotoxicity | IC50: ~13 µM | [11] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize LSD1 inhibitors.
In Vitro LSD1 Demethylase Assay
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors.
-
Principle: A common method involves a coupled-enzyme reaction where the hydrogen peroxide (H₂O₂) produced during the demethylation reaction is used by horseradish peroxidase (HRP) to oxidize a fluorogenic substrate (e.g., Amplex Red), generating a fluorescent signal.
-
Materials:
-
Recombinant human LSD1/CoREST complex.
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Test inhibitor (e.g., GSK2879552) at various concentrations.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the LSD1/CoREST enzyme, HRP, and Amplex Red reagent.
-
Add the test inhibitor dilutions to the wells.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of an inhibitor with LSD1 within intact cells.[11]
-
Principle: The binding of a ligand (inhibitor) can stabilize the target protein, increasing its melting temperature.
-
Materials:
-
Cancer cell line of interest (e.g., DIPG cells).
-
Test inhibitor (e.g., GSK2879552).
-
Lysis buffer.
-
Antibodies for Western blotting (anti-LSD1, loading control).
-
-
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting using an anti-LSD1 antibody to detect the amount of soluble LSD1 at each temperature.
-
A shift in the melting curve to higher temperatures in the inhibitor-treated samples indicates target engagement.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to assess changes in histone methylation marks at specific gene promoters following inhibitor treatment.
-
Principle: This technique allows for the isolation of chromatin associated with a specific protein (or histone modification), followed by quantification of the co-precipitated DNA.
-
Materials:
-
Cells treated with inhibitor or vehicle.
-
Formaldehyde for cross-linking.
-
Lysis and sonication buffers.
-
Antibody specific to the histone mark of interest (e.g., anti-H3K4me2).
-
Protein A/G magnetic beads.
-
Buffers for washing and elution.
-
Reagents for reverse cross-linking and DNA purification.
-
Primers for qPCR targeting specific gene promoters.
-
-
Procedure:
-
Cross-link proteins to DNA in treated cells using formaldehyde.
-
Lyse the cells and shear the chromatin into small fragments by sonication.
-
Incubate the sheared chromatin with an antibody against the histone mark of interest (e.g., H3K4me2) overnight.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative PCR (qPCR). An increase in the H3K4me2 signal at a target gene promoter in inhibitor-treated cells would indicate successful LSD1 inhibition.
-
Visualizations: Pathways and Workflows
Signaling Pathway of LSD1-mediated Gene Regulation
Caption: LSD1's dual role in gene transcription.
Mechanism of Irreversible LSD1 Inhibition
Caption: Irreversible inhibition of LSD1 by covalent modification.
Experimental Workflow for LSD1 Inhibitor Screening
Caption: A typical workflow for identifying novel LSD1 inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Impact of LSD1 Inhibition on Non-Histone Protein Demethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged as a critical regulator of cellular processes beyond its well-established role in histone demethylation. A growing body of evidence highlights the significant impact of LSD1 on the methylation status and function of various non-histone proteins, thereby influencing signaling pathways pivotal in cancer and other diseases. This technical guide provides an in-depth analysis of the effects of LSD1 inhibition on the demethylation of key non-histone protein targets, including the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and the hypoxia-inducible factor 1-alpha (HIF-1α). Due to the limited availability of specific data on Lsd1-IN-31, this document utilizes findings from studies on other well-characterized LSD1 inhibitors, such as tranylcypromine (TCP), to elucidate the broader mechanisms and consequences of LSD1 inhibition. We present quantitative data, detailed experimental methodologies, and signaling pathway diagrams to offer a comprehensive resource for researchers in the field of epigenetics and drug discovery.
Introduction to LSD1 and Non-Histone Protein Demethylation
Lysine-specific demethylase 1 (LSD1/KDM1A) was the first histone demethylase to be identified and is known to play a crucial role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2)[1][2]. This activity is integral to the regulation of gene expression, with LSD1 acting as either a transcriptional co-repressor or co-activator depending on the context and its associated protein complexes[3].
Beyond its effects on histones, LSD1 targets a diverse range of non-histone proteins, thereby extending its regulatory influence to critical cellular pathways such as cell cycle control, DNA damage response, and cellular metabolism[4][5][6]. The demethylation of non-histone substrates by LSD1 can alter their stability, protein-protein interactions, and enzymatic activity. Key non-histone targets of LSD1 include the tumor suppressor p53, DNA methyltransferase 1 (DNMT1), and hypoxia-inducible factor 1-alpha (HIF-1α)[4][5][6]. The dysregulation of LSD1 activity and the resulting aberrant methylation of these non-histone proteins have been implicated in the pathogenesis of various cancers, making LSD1 a compelling target for therapeutic intervention[6][7].
Impact of LSD1 Inhibition on Key Non-Histone Protein Targets
Inhibition of LSD1 has been shown to have profound effects on the methylation status and function of its non-histone substrates. This section details the impact of LSD1 inhibitors on p53, DNMT1, and HIF-1α.
p53: Stabilization and Reactivation of Tumor Suppressor Function
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair[7]. LSD1-mediated demethylation of p53 at lysine 370 (K370) represses its transcriptional activity[8][9].
-
Mechanism of Action: LSD1 removes methyl groups from K370me1 and K370me2 of p53[8][9]. This demethylation event prevents the interaction of p53 with its coactivator, 53BP1, thereby inhibiting its transcriptional regulatory function[8].
-
Effect of Inhibition: Treatment with LSD1 inhibitors leads to an increase in p53 methylation, resulting in the stabilization and enhanced transcriptional activity of p53[10]. This can lead to the induction of p53-target genes involved in cell cycle arrest and apoptosis[10].
DNMT1: Destabilization and Alteration of DNA Methylation Patterns
DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division[11]. LSD1 plays a crucial role in stabilizing DNMT1.
-
Mechanism of Action: LSD1 demethylates DNMT1, a modification that protects it from proteasomal degradation[11][12].
-
Effect of Inhibition: Inhibition of LSD1 leads to the destabilization and subsequent degradation of the DNMT1 protein[11][13]. The reduction in DNMT1 levels can result in global DNA hypomethylation[11].
HIF-1α: Destabilization and Anti-Angiogenic Effects
Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that regulates cellular responses to low oxygen conditions and is a critical driver of angiogenesis in tumors[14][15].
-
Mechanism of Action: Under hypoxic conditions, LSD1 stabilizes HIF-1α by demethylating it at lysine 391 (K391) and preventing its ubiquitination and subsequent degradation[14][16].
-
Effect of Inhibition: Pharmacological or siRNA-mediated inhibition of LSD1 reduces HIF-1α protein levels, even under hypoxic conditions[17]. This destabilization of HIF-1α can impair tumor angiogenesis and induce senescence in cancer cells[17].
Quantitative Data on LSD1 Inhibition
The following tables summarize the quantitative data available for various LSD1 inhibitors, focusing on their potency against LSD1 and their observed effects on non-histone protein targets.
| Inhibitor | Target(s) | IC50 (nM) | Cell Line(s) | Observed Effect on Non-Histone Protein | Reference(s) |
| Tranylcypromine (TCP) | LSD1, MAOs | 5,600 | Various | Increased p53 levels; Decreased DNMT1 stability; Reduced HIF-1α protein levels. | [10][18] |
| GSK2879552 | LSD1 | Potent | AML cell lines | Cytostatic growth inhibition. | [19] |
| ORY-1001 (Iadademstat) | LSD1 | Potent | THP-1, Glioblastoma | Induces differentiation markers; Reduces tumor growth in vivo. | [20][21] |
| HCI-2509 | LSD1 | Low µM | Neuroblastoma | Dose-dependent increase in p53 protein levels. | [10] |
Note: IC50 values often refer to the inhibition of the LSD1 enzyme's demethylase activity on histone substrates, as this is a common primary assay. The effects on non-histone proteins are often observed at concentrations related to these IC50 values.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the impact of LSD1 inhibitors on non-histone protein demethylation.
Western Blotting for Detection of p53 Methylation and Other Protein Level Changes
Objective: To determine the effect of LSD1 inhibition on the total protein levels of p53, DNMT1, and HIF-1α, and to assess the methylation status of p53.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) to 70-80% confluency.
-
Treat cells with the LSD1 inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for total p53, methylated p53 (e.g., anti-K370me2), DNMT1, HIF-1α, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Densitometric analysis of the protein bands can be performed using software like ImageJ to quantify changes in protein levels relative to the loading control[22].
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Identification of Demethylation Sites
Objective: To identify specific lysine residues on non-histone proteins that are demethylated by LSD1 and to quantify changes in methylation upon inhibitor treatment.
Methodology:
-
Cell Culture and Lysis:
-
Treat cells with the LSD1 inhibitor or vehicle control.
-
Lyse cells in a non-denaturing lysis buffer to preserve protein interactions[23].
-
-
Immunoprecipitation:
-
Elution and Digestion:
-
Elute the protein complexes from the beads.
-
Perform in-solution or in-gel digestion of the proteins using trypsin.
-
-
Mass Spectrometry:
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins and their post-translational modifications, including methylation on specific lysine residues[25].
-
Quantitative analysis can be performed using label-free or stable isotope labeling methods to compare methylation levels between inhibitor-treated and control samples[25].
-
HIF-1α Stability Assay
Objective: To assess the effect of LSD1 inhibition on the stability of the HIF-1α protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with the LSD1 inhibitor or vehicle control.
-
Induce HIF-1α accumulation by exposing cells to hypoxic conditions (e.g., 1% O2) or by treating with a hypoxia-mimetic agent (e.g., CoCl2 or DMOG).
-
-
Protein Synthesis Inhibition:
-
Add cycloheximide (CHX), a protein synthesis inhibitor, to the cell culture medium.
-
-
Time-Course Analysis:
-
Harvest cells at different time points after the addition of CHX (e.g., 0, 30, 60, 120 minutes).
-
-
Western Blotting:
-
Perform western blotting for HIF-1α and a loading control as described in Protocol 4.1.
-
-
Data Analysis:
-
Quantify the HIF-1α band intensity at each time point and normalize to the loading control.
-
Plot the relative HIF-1α levels against time to determine the protein's half-life in the presence and absence of the LSD1 inhibitor. A faster decay rate indicates decreased protein stability.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways affected by LSD1-mediated non-histone protein demethylation and the general workflows of the experimental protocols described.
Caption: LSD1 demethylates p53 at K370, inhibiting its activity.
Caption: LSD1 stabilizes DNMT1 by preventing its degradation.
Caption: LSD1 stabilizes HIF-1α under hypoxic conditions.
Caption: General workflow for IP-MS analysis of protein methylation.
Conclusion
The role of LSD1 in demethylating non-histone proteins is a rapidly evolving field with significant implications for our understanding of cellular regulation and disease pathogenesis. Inhibition of LSD1 presents a promising therapeutic strategy, not only through the modulation of histone methylation and gene expression but also by directly impacting the stability and function of key non-histone proteins like p53, DNMT1, and HIF-1α. This technical guide provides a foundational overview of these processes, supported by available quantitative data and detailed experimental protocols. Further research is warranted to fully elucidate the complex interplay between LSD1 and its non-histone substrates and to develop more specific and potent LSD1 inhibitors for clinical applications. The methodologies and pathways described herein offer a valuable resource for scientists and researchers dedicated to advancing this exciting area of study.
References
- 1. LSD1 demethylates histone and non-histone proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 is regulated by the lysine demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 10. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The lysine demethylase LSD1 (KDM1) is required for maintenance of global DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclophosphamide perturbs cytosine methylation in Jurkat-T cells through LSD1-mediated stabilization of DNMT1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Histone demethylase Lsd1 represses hematopoietic stem and progenitor cell signatures during blood cell maturation | eLife [elifesciences.org]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of HIF-1α stability by lysine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1 demethylates HIF1α to inhibit hydroxylation and ubiquitin-mediated degradation in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of lysine-specific demethylase LSD1 induces senescence in Glioblastoma cells through a HIF-1α-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apexbt.com [apexbt.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 24. Using Sequential Immunoprecipitation and Mass Spectrometry to Identify Methylation of NF-κB | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
Investigating the Dual Functions of LSD1: An In-depth Technical Guide to Utilizing Lsd1-IN-31, a Representative Scaffolding Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Lsd1-IN-31" is not publicly characterized. This document utilizes SP-2509 as a well-documented, representative scaffolding inhibitor of Lysine-Specific Demethylase 1 (LSD1) to illustrate the principles and methodologies for investigating the enzymatic and scaffolding functions of LSD1. All data and protocols presented herein are based on publicly available information for SP-2509 and other relevant LSD1 inhibitors.
Executive Summary
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through its dual functions: enzymatic demethylation of histone and non-histone proteins, and as a scaffold for the assembly of large multiprotein complexes.[1][2] The dysregulation of LSD1 is implicated in a multitude of pathologies, most notably cancer, making it a compelling therapeutic target.[1][2][3] A sophisticated understanding of its enzymatic and scaffolding activities is paramount for the development of effective targeted therapies. This technical guide provides a comprehensive overview of the methodologies used to investigate these dual roles, using the scaffolding inhibitor SP-2509 as a representative tool compound, referred to herein as this compound, in contrast to catalytic inhibitors such as GSK-LSD1 and tranylcypromine (TCP).
Introduction to LSD1's Dual Functions
LSD1's primary enzymatic function involves the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[4] Beyond its catalytic activity, LSD1 serves as a crucial scaffolding protein, mediating protein-protein interactions (PPIs) within large transcriptional regulatory complexes, such as the CoREST complex.[1] This scaffolding function is essential for the recruitment and stabilization of these complexes at specific genomic loci, thereby influencing gene expression independently of its demethylase activity.[5]
The development of specific inhibitors that can differentially target these two functions is a key strategy in dissecting their relative contributions to cellular processes and disease pathogenesis.
Classes of LSD1 Inhibitors
LSD1 inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Catalytic Inhibitors: These molecules target the active site of LSD1, directly inhibiting its demethylase activity. They are often irreversible, forming covalent adducts with the FAD cofactor.[5] Examples include tranylcypromine (TCP) and its derivatives like GSK-LSD1.[5][6]
-
Scaffolding Inhibitors: These compounds, exemplified by SP-2509 (our this compound), are thought to act allosterically, disrupting the protein-protein interactions of LSD1 with its binding partners, such as CoREST, in addition to potentially affecting its demethylase function.[5][7] This class of inhibitors allows for the specific investigation of the consequences of disrupting LSD1's scaffolding role.
Quantitative Data Presentation
The following tables summarize the in vitro biochemical and cellular activities of our representative scaffolding inhibitor, this compound (SP-2509), and the catalytic inhibitor, GSK-LSD1.
Table 1: In Vitro Biochemical Activity of LSD1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound (SP-2509) | LSD1 | Cell-free demethylase | 13 | [8][9] |
| GSK-LSD1 | LSD1 | Cell-free demethylase | 16 | [10] |
Table 2: Cellular Activity of LSD1 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 | Reference(s) |
| This compound (SP-2509) | DIPG cells | Cytotoxicity | Cell Viability | ~13 µM | [11] |
| GSK-LSD1 | Cancer cell lines | Gene Expression | Gene expression changes | < 5 nM | [10][12] |
| GSK-LSD1 | Cancer cell lines | Growth Inhibition | Cell Viability | < 5 nM | [12] |
| GSK2879552 (GSK-LSD1 analog) | AML cell lines | Growth Inhibition | Cell Viability | Varies by cell line | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the enzymatic and scaffolding functions of LSD1 using inhibitors like this compound.
LSD1 Biochemical Assays
This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.
Principle: LSD1 demethylates its substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified.
Protocol:
-
Prepare serial dilutions of the test compound (e.g., this compound) in a suitable assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
In a black 96-well plate, pre-incubate the test compound with recombinant human LSD1 enzyme (e.g., 38.5 nM) for 15 minutes on ice.
-
Initiate the enzymatic reaction by adding the dimethylated H3K4 peptide substrate to a final concentration corresponding to its Km value.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction and initiate detection by adding a mix of Amplex Red and HRP according to the manufacturer's instructions.
-
Incubate for 5 minutes at room temperature in the dark.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at 590 nm).
-
Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.[14]
This is a sensitive, high-throughput assay to measure LSD1 demethylase activity.
Principle: The assay uses a biotinylated, mono-methylated H3K4 peptide substrate. Upon demethylation by LSD1, a europium cryptate-labeled antibody specific for the non-methylated H3K4 product binds. A streptavidin-conjugated acceptor fluorophore (e.g., XL665) binds to the biotinylated peptide, bringing the donor and acceptor into close proximity and generating a FRET signal.
Protocol:
-
Prepare serial dilutions of the test compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT).
-
In a white 384-well plate, pre-incubate the compound with recombinant human LSD1 enzyme (e.g., 0.45 nM) for 15 minutes on ice.
-
Initiate the reaction by adding a mixture of FAD (e.g., 10 µM) and the biotinylated mono-methylated H3K4 peptide substrate at its Km concentration.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and initiate detection by adding the HTRF detection reagents (europium-labeled anti-H3K4me0 antibody and streptavidin-XL665).
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal on a compatible microplate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the two emission signals and determine the IC50 values.[15]
Cellular Assays
CETSA is a powerful method to confirm direct target engagement of an inhibitor with LSD1 in a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein often increases the protein's thermal stability. CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
Protocol:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the test compound (e.g., this compound at various concentrations) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point (e.g., a gradient from 40°C to 70°C).
-
Heat the tubes in a thermocycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step to 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble LSD1 in the supernatant by Western blotting or other protein detection methods.
-
Generate a melt curve by plotting the amount of soluble LSD1 as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement.[16][17]
This assay assesses the ability of LSD1 inhibitors to induce differentiation in acute myeloid leukemia (AML) cells.
Principle: Inhibition of LSD1 in certain AML subtypes can overcome a block in differentiation, leading to the upregulation of myeloid differentiation markers such as CD11b. This can be quantified by flow cytometry.
Protocol:
-
Culture AML cells (e.g., THP-1, HL-60) in appropriate media.
-
Treat the cells with serial dilutions of the test compound (e.g., this compound) or vehicle for a specified period (e.g., 48-72 hours).
-
Harvest the cells and wash with PBS containing a protein stain to assess viability.
-
Stain the cells with a fluorescently labeled anti-CD11b antibody.
-
Analyze the cells using a flow cytometer to determine the percentage of CD11b-positive cells.
-
An increase in the percentage of CD11b-positive cells indicates induction of differentiation.[18][19]
Protein-Protein Interaction (PPI) Assays
Co-IP is a standard technique to investigate the disruption of the LSD1-CoREST or LSD1-GFI1 interaction by a scaffolding inhibitor.
Principle: An antibody against a protein of interest (e.g., LSD1) is used to pull down the protein from a cell lysate. If other proteins are part of a complex with the target protein, they will be co-precipitated. The presence of these interacting partners is then detected by Western blotting.
Protocol:
-
Treat cells with the scaffolding inhibitor (this compound) or vehicle for a defined period.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the lysate with an antibody specific to LSD1 (or CoREST/GFI1) overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by Western blotting using antibodies against LSD1 and its expected interacting partners (e.g., CoREST, GFI1).
-
A reduction in the amount of the co-precipitated partner in the inhibitor-treated sample compared to the vehicle control indicates disruption of the PPI.[20]
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving LSD1 and a typical experimental workflow for characterizing an LSD1 inhibitor.
Caption: LSD1-mediated signaling pathways in cancer.
Caption: Experimental workflow for LSD1 inhibitor characterization.
Conclusion
The dual enzymatic and scaffolding functions of LSD1 present a complex and compelling area of research in the pursuit of novel therapeutics. The strategic use of distinct classes of inhibitors, such as the representative scaffolding inhibitor this compound (SP-2509) and catalytic inhibitors, is essential for dissecting the specific roles of these functions. This technical guide provides a foundational framework of methodologies, from biochemical assays to cellular and protein-protein interaction studies, to enable researchers to rigorously investigate the multifaceted nature of LSD1. A thorough characterization using these approaches will undoubtedly accelerate the development of next-generation epigenetic modulators with enhanced efficacy and precision.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unveiling New Binding Sites and Allosteric Regulation Mechanisms of LSD1 for Novel Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer [mdpi.com]
- 12. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 13. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of the LSD1/CoREST histone demethylase bound to its nucleosome substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Epigenetic-based differentiation therapy for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Lysine Specific Demethylase 1 has Dual Functions as a Major Regulator of Androgen Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1 Inhibition in Acute Myeloid Leukemia: A Technical Guide
Note: Publicly available research data specifically identifying "Lsd1-IN-31" in the context of Acute Myeloid Leukemia (AML) is limited. This guide provides a comprehensive overview of the role of Lysine-Specific Demethylase 1 (LSD1) inhibitors as a class in AML research, drawing upon extensive preclinical and clinical data from well-characterized compounds such as GSK-LSD1, INCB059872, SP2509, and Iadademstat (ORY-1001).
Executive Summary
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a critical epigenetic regulator frequently overexpressed in Acute Myeloid Leukemia (AML), where it contributes to the differentiation block and maintenance of leukemic stem cells (LSCs).[1][2][3] Inhibition of LSD1 has emerged as a promising therapeutic strategy, with multiple small molecule inhibitors demonstrating potent anti-leukemic activity in preclinical models and early-phase clinical trials.[4][5][6] These inhibitors function by reversing the LSD1-mediated transcriptional repression of myeloid differentiation genes, leading to blast differentiation, cell cycle arrest, and apoptosis.[1][7][8] This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and experimental methodologies associated with LSD1 inhibition in AML research, intended for researchers, scientists, and drug development professionals.
Mechanism of Action of LSD1 Inhibition in AML
LSD1 is a flavin adenine dinucleotide (FAD)-dependent demethylase that removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][8] In the context of AML, LSD1 is a key component of transcriptional repressor complexes, including the CoREST complex.[3][9]
Core Signaling Pathway:
The primary mechanism of LSD1-mediated leukemogenesis in AML involves its interaction with the transcription factor Growth Factor Independence 1 (GFI1).[7][10] The LSD1/CoREST complex is recruited to the promoter regions of key myeloid differentiation genes by GFI1, a transcriptional repressor. This leads to the demethylation of H3K4me2, a mark associated with active enhancers, thereby repressing gene expression and blocking myeloid differentiation.
LSD1 inhibition disrupts the LSD1-GFI1 interaction and prevents the demethylation of H3K4me2.[11][12] This leads to the reactivation of a myeloid differentiation gene expression program driven by key transcription factors such as PU.1 and C/EBPα.[1][8] Upregulation of downstream targets, including the cell surface markers CD11b and CD86, is a hallmark of this induced differentiation.[5][13]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of various LSD1 inhibitors in AML models.
Table 1: In Vitro Activity of LSD1 Inhibitors in AML Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| GSK-LSD1 | MLL-AF9 murine AML | Cell Viability | Not specified | [1] |
| INCB059872 | THP-1 | Cell Proliferation | Not specified | [4] |
| MOLM-13 | Cell Proliferation | Not specified | [4] | |
| Kasumi-1 | Cell Proliferation | Not specified | [4] | |
| SP2509 | OCI-AML3 | Apoptosis | ~1 µM (synergistic with Panobinostat) | [9] |
| MOLM-13 | Apoptosis | ~1 µM (synergistic with Panobinostat) | [9] | |
| Iadademstat (ORY-1001) | TF-1a | Cell Viability | < 2 nM | [7] |
| MV(4;11) | Cell Viability | < 2 nM | [7] | |
| T-3775440 | TF-1a | Cell Viability | Not specified | [12] |
| Compound [I] | MV4-11 | Antiproliferative | 0.005 µM | [14] |
| Kasumi-1 | Antiproliferative | 0.004 µM | [14] | |
| MC_2580 | NB4 | Cell Proliferation | 2 µM (in combination with RA) | [15] |
| OG-668 | THP-1 | CD11b Induction | 0.62 nM | [7] |
Table 2: In Vivo Efficacy of LSD1 Inhibitors in AML Xenograft Models
| Compound | AML Model | Dosing Regimen | Outcome | Reference |
| GSK-LSD1 | MLL-AF9 murine AML | 0.5 mg/kg daily for 14 days | Increased median survival from 23 to 51 days; 50% of mice remained disease-free. | [1] |
| INCB059872 | MLL-AF9 murine AML | Not specified | Prolonged survival, reduced blast counts, and normalized blood counts. | [4] |
| SP2509 | OCI-AML3 xenograft | 25 mg/kg | Significantly improved survival. | [9] |
| T-3775440 | TF-1a xenograft | Not specified | Synergistic tumor growth suppression with pevonedistat. | [12] |
| Compound [I] | MV4-11 xenograft | 10 mg/kg and 20 mg/kg oral | Tumor growth inhibition of 42.11% and 63.25%, respectively. | [14] |
| DDP_38003 | Murine APL | Twice weekly oral | Median survival of 37 days (vs. 21 days for control). | [5] |
Detailed Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of LSD1 inhibitors on the growth and viability of AML cells.
Methodology:
-
Cell Culture: AML cell lines (e.g., THP-1, MV4-11, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well. A serial dilution of the LSD1 inhibitor is added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period, typically 72 to 96 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) which measures ATP levels, or by using colorimetric assays like MTT or XTT.
-
Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated using non-linear regression analysis in software like GraphPad Prism.
Flow Cytometry for Myeloid Differentiation Markers
Objective: To assess the induction of myeloid differentiation in AML cells following treatment with an LSD1 inhibitor.
Methodology:
-
Cell Treatment: AML cells are treated with the LSD1 inhibitor or vehicle control for 48-96 hours.
-
Cell Staining:
-
Harvest and wash the cells with FACS buffer (PBS containing 2% FBS).
-
Resuspend the cells in FACS buffer at a concentration of 1x10^6 cells/mL.
-
Add fluorochrome-conjugated antibodies against myeloid differentiation markers, such as anti-CD11b and anti-CD86, at the manufacturer's recommended concentration.[13][16][17]
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition: Analyze the cells using a flow cytometer (e.g., BD FACSCanto™ II). At least 10,000 events should be acquired for each sample.
-
Data Analysis: The percentage of cells positive for CD11b and CD86 and the mean fluorescence intensity (MFI) are quantified using software such as FlowJo.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic regions where LSD1 and specific histone marks are located and how these are altered by LSD1 inhibition.
Methodology:
-
Cell Treatment and Cross-linking: Treat AML cells with the LSD1 inhibitor or vehicle. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.[18][19]
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific for LSD1, H3K4me2, or another protein of interest.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
-
DNA Purification: Wash the beads, reverse the cross-links, and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment. Perform differential binding analysis to identify regions that change upon LSD1 inhibitor treatment.
Murine Xenograft Models of AML
Objective: To evaluate the in vivo efficacy of LSD1 inhibitors in a preclinical AML model.
Methodology:
-
Animal Model: Immunodeficient mice, such as NOD/SCID or NSG mice, are typically used.[1][12][20]
-
Cell Implantation:
-
Drug Treatment: Once the leukemia is established (monitored by peripheral blood sampling or bioluminescence imaging), treatment with the LSD1 inhibitor or vehicle is initiated. The drug can be administered orally (gavage) or via intraperitoneal injection, with the dose and schedule determined from prior pharmacokinetic and tolerability studies.[1][14]
-
Efficacy Assessment:
-
Survival: Monitor the mice daily and record survival. Kaplan-Meier survival curves are generated to compare treatment groups.[1][12]
-
Tumor Burden: For subcutaneous models, measure tumor volume regularly using calipers.[14] For disseminated models, monitor leukemic engraftment in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells or by bioluminescence imaging.
-
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Visualizations of Experimental Workflows and Logical Relationships
Conclusion
The inhibition of LSD1 represents a compelling therapeutic strategy for AML by targeting a key epigenetic vulnerability that maintains the leukemic state. The wealth of preclinical data for a range of LSD1 inhibitors demonstrates their potential to induce differentiation and reduce leukemic burden. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers to further investigate the role of LSD1 inhibition in AML and to advance the development of novel therapeutic agents for this challenging disease.
References
- 1. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]
- 3. frontiersin.org [frontiersin.org]
- 4. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition modulates transcription factor networks in myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anti-AML effects of the LSD1 inhibitor T-3775440 and the NEDD8-activating enzyme inhibitor pevonedistat via transdifferentiation and DNA rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
- 16. cytometry.org [cytometry.org]
- 17. Flow Cytometry in the Diagnosis of Leukemias - Leukemia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Targeting the scaffolding role of LSD1 (KDM1A) poises acute myeloid leukemia cells for retinoic acid–induced differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LSD1 Inhibition in Small Cell Lung Cancer (SCLC): A Technical Guide
Disclaimer: This document provides a comprehensive overview of the role of Lysine-Specific Demethylase 1 (LSD1) inhibitors in Small Cell Lung Cancer (SCLC) research based on publicly available data. The specific compound "Lsd1-IN-31" is not referenced in the available scientific literature, and as such, this guide focuses on well-characterized LSD1 inhibitors that have been extensively studied in the context of SCLC.
Introduction
Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with a high propensity for early metastasis and acquired drug resistance, resulting in a dismal prognosis.[1][2] For decades, the standard-of-care has remained largely unchanged, highlighting the urgent need for novel therapeutic strategies.[1] One promising avenue of research is the targeting of epigenetic regulators, with Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, emerging as a key therapeutic target.[1][2] LSD1 is highly expressed in SCLC and plays a crucial role in maintaining the neuroendocrine phenotype, a hallmark of this disease.[1][3] This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and therapeutic potential of LSD1 inhibitors in SCLC for researchers, scientists, and drug development professionals.
Mechanism of Action of LSD1 Inhibitors in SCLC
LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation depending on the context.[4][5] In SCLC, the primary mechanism of action of LSD1 inhibitors involves the derepression of the NOTCH signaling pathway.[1][2][6]
LSD1 is a key component of repressive complexes, such as the CoREST complex, which binds to the NOTCH1 locus, suppressing its expression.[6] Inhibition of LSD1 leads to the reactivation of NOTCH1 signaling.[1][2][6] Activated NOTCH, in turn, suppresses the expression of Achaete-scute homolog 1 (ASCL1), a master transcriptional regulator essential for the survival and neuroendocrine differentiation of SCLC cells.[1][2][6] This cascade of events leads to a reduction in the neuroendocrine phenotype, cell growth arrest, and apoptosis.[2][6]
Beyond its direct effects on the LSD1-NOTCH-ASCL1 axis, LSD1 inhibition has also been shown to modulate the tumor microenvironment. By upregulating MHC class I expression on tumor cells, LSD1 inhibitors can enhance antigen presentation and sensitize SCLC to immune checkpoint blockade.[7][8]
Preclinical Efficacy of LSD1 Inhibitors
A variety of LSD1 inhibitors have demonstrated significant preclinical activity in SCLC models, including cell lines and patient-derived xenografts (PDXs).
In Vitro Activity
LSD1 inhibitors exhibit potent anti-proliferative effects across a range of SCLC cell lines. The sensitivity to these inhibitors often correlates with the expression of neuroendocrine markers.
| Inhibitor | SCLC Cell Line | Assay Type | IC50 / Effect | Reference |
| Iadademstat (ORY-1001) | NCI-H510A | Cell Proliferation | Potent antiproliferative activity | [6] |
| NCI-H526 | Cell Proliferation | Less sensitive | [6] | |
| GSK2879552 | Multiple SCLC lines | Cell Proliferation | Growth inhibition in sensitive lines | [9] |
| HCI-2509 | Multiple NSCLC lines | Cell Proliferation | IC50: 0.3–5 µM | [4] |
| INCB059872 | SCLC preclinical models | Growth Arrest | EC50: 47–377 nM | [10] |
In Vivo Activity
In vivo studies using SCLC PDX models have confirmed the anti-tumor efficacy of LSD1 inhibitors, with some agents inducing complete and durable tumor regressions. The response in these models is often associated with the activation of the NOTCH pathway and suppression of the neuroendocrine phenotype.
| Inhibitor | SCLC Model | Treatment | Outcome | Reference |
| Iadademstat (ORY-1001) | Chemoresistant PDX | Monotherapy | Complete and durable tumor regression | [6] |
| Bomedemstat | Syngeneic mouse model | Combination with anti-PD1 | Increased CD8+ T cell infiltration and strong tumor growth inhibition | [8] |
| GSK2879552 | SCLC preclinical models | Monotherapy | Efficacy demonstrated | [9] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate SCLC cells in 96-well or 384-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Treatment: Add serial dilutions of the LSD1 inhibitor to the wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a four-parameter logistic curve fit.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Cross-linking: Treat SCLC cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to LSD1 or a histone mark of interest (e.g., H3K4me2, H3K27Ac).
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding or histone modification.
Resistance Mechanisms to LSD1 Inhibitors
While promising, resistance to LSD1 inhibitors can emerge. Studies have shown that both intrinsic and acquired resistance are associated with a shift from a neuroendocrine to a mesenchymal-like transcriptional state.[11] This transition is often driven by the transcription factor TEAD4.[11] SCLC cell lines with a pre-existing mesenchymal-like signature demonstrate intrinsic resistance to LSD1 inhibition.[11] This highlights the heterogeneity of SCLC and the need for patient stratification strategies.
Clinical Development and Future Directions
Several LSD1 inhibitors are currently in clinical trials for SCLC and other neuroendocrine tumors, both as monotherapies and in combination with other agents.[1] The ability of LSD1 inhibitors to modulate the immune microenvironment has spurred interest in combining them with immune checkpoint inhibitors.[1][8] The combination of bomedemstat with the anti-PD-1 antibody atezolizumab is being investigated in a clinical trial for extensive-stage SCLC.[1]
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to LSD1 inhibition.
-
Developing rational combination strategies to overcome resistance and enhance efficacy.
-
Investigating the role of LSD1 inhibitors in different subtypes of SCLC.
Conclusion
Targeting LSD1 represents a promising therapeutic strategy for SCLC. By reversing the epigenetic silencing of the NOTCH pathway and suppressing the neuroendocrine phenotype, LSD1 inhibitors have demonstrated significant preclinical activity. Furthermore, their ability to enhance anti-tumor immunity opens up new avenues for combination therapies. As our understanding of the complex biology of SCLC continues to grow, LSD1 inhibitors are poised to become an important component of the therapeutic arsenal against this devastating disease.
References
- 1. LSD1-targeted therapy—a multi-purpose key to unlock immunotherapy in small cell lung cancer - Sattler - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. LSD1 inhibition makes a NOTCH in SCLC | Fred Hutchinson Cancer Center [fredhutch.org]
- 3. LSD1/KDM1 isoform LSD1+8a contributes to neural differentiation in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 6. Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intrinsic and acquired drug resistance to LSD1 inhibitors in small cell lung cancer occurs through a TEAD4‐driven transcriptional state - PMC [pmc.ncbi.nlm.nih.gov]
Lsd1-IN-31 and its effects on epithelial-mesenchymal transition (EMT)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator implicated in the progression of numerous cancers. Its role in promoting epithelial-mesenchymal transition (EMT), a crucial process for tumor invasion and metastasis, has made it a prime target for therapeutic intervention. This document provides a comprehensive technical overview of Lsd1-IN-31, a potent and selective inhibitor of LSD1, and its effects on EMT. We will delve into the molecular mechanisms, present quantitative data on its efficacy, provide detailed experimental protocols for studying its effects, and visualize the key signaling pathways involved.
Introduction to LSD1 and its Role in EMT
LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates monomethylated and dimethylated histone H3 at lysine 4 (H3K4me1/2), a mark associated with active gene transcription. By removing these marks, LSD1 acts as a transcriptional repressor. In the context of EMT, LSD1 is recruited to the promoters of epithelial genes, such as E-cadherin (CDH1), by transcription factors like Snail (SNAI1) and Slug (SNAI2). This leads to the silencing of epithelial markers and the activation of a mesenchymal gene expression program, characterized by the upregulation of markers like N-cadherin and Vimentin.[1][2] This cellular reprogramming enhances cancer cell motility, invasion, and resistance to therapy.[3]
This compound: A Targeted Approach to Inhibit EMT
This compound is a small molecule inhibitor designed to specifically target the catalytic activity of LSD1. By inhibiting LSD1, this compound prevents the demethylation of H3K4me2 at epithelial gene promoters, leading to the re-expression of epithelial markers and the reversal of the mesenchymal phenotype. This, in turn, is expected to reduce tumor cell migration, invasion, and metastatic potential.
Quantitative Effects of LSD1 Inhibition on EMT
The efficacy of LSD1 inhibitors in reversing EMT has been quantified in numerous studies. The following tables summarize the key quantitative data on the effects of LSD1 inhibition on cancer cell lines.
Table 1: In Vitro Efficacy of LSD1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | LSD1 Inhibitor | IC50 (µM) | Reference |
| MKN-45 | Gastric Cancer | LSD1 siRNA | - | [3] |
| HGC-27 | Gastric Cancer | LSD1 siRNA | - | [3] |
| Tet-21/N | Neuroblastoma | Tranylcypromine (TCP) | - | [4] |
| A549 | Non-Small Cell Lung Cancer | Pargyline | - | [5][6] |
| H460 | Non-Small Cell Lung Cancer | Pargyline | - | [5][6] |
| T24 | Bladder Cancer | GSK2879552 | - | [7] |
| BIU87 | Bladder Cancer | GSK2879552 | - | [7] |
Table 2: Effect of LSD1 Inhibition on EMT Marker Expression
| Cell Line | Treatment | Epithelial Marker (E-cadherin) Change | Mesenchymal Marker (N-cadherin) Change | Mesenchymal Marker (Vimentin) Change | Reference |
| MKN-45 | LSD1 overexpression | Decreased mRNA and protein | Increased mRNA and protein | - | [3] |
| MKN-45 | LSD1 inhibition | Increased mRNA and protein | Decreased mRNA and protein | - | [3] |
| Tet-21/N | LSD1 inhibition (TCP) | Increased expression | No significant difference | Reduced expression | [4] |
| T24 | LSD1 knockdown | Elevated levels | Significant reduction in mRNA and protein | Significant reduction in mRNA and protein | [7] |
| BIU87 | LSD1 knockdown | Elevated levels | Significant reduction in mRNA and protein | Significant reduction in mRNA and protein | [7] |
| MCF-7 | LSD1 inhibition (Pargyline) | Increased total cell fluorescence intensity | - | Decreased total cell fluorescence intensity | [8] |
Table 3: Functional Effects of LSD1 Inhibition on Cancer Cell Behavior
| Cell Line | Treatment | Effect on Migration | Effect on Invasion | Reference |
| MKN-45 | LSD1 depletion | 23.4% ± 3.1% wound closure vs 67.3% ± 3.6% in control | Significantly decreased number of invaded cells | [3] |
| HGC-27 | LSD1 depletion | Significantly reduced migration | Significantly decreased number of invaded cells | [3] |
| A549 | LSD1 inhibition (Pargyline) | Significantly reduced | Significantly reduced | [5][6] |
| H460 | LSD1 inhibition (Pargyline) | Gradually reduced | Significantly reduced | [5][6] |
| HCT116 | LSD1 inhibition (Parnate) | Markedly inhibited | Markedly inhibited | [2] |
| HTLA230 | LSD1 inhibition (Parnate) | Markedly inhibited | Markedly inhibited | [2] |
Signaling Pathways Modulated by this compound
LSD1 inhibition by compounds like this compound impacts key signaling pathways that drive EMT. The primary mechanism involves the disruption of the LSD1-Snail/Slug complex and the reactivation of epithelial gene expression. Furthermore, LSD1 has been shown to be a crucial mediator in the TGF-β signaling pathway, which is a potent inducer of EMT.
Caption: TGF-β signaling pathway leading to LSD1-mediated repression of E-cadherin and its inhibition by this compound.
Caption: General experimental workflow to assess the effects of this compound on EMT.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of this compound on EMT.
Western Blot Analysis of EMT Markers
Objective: To quantify the protein expression levels of epithelial and mesenchymal markers.
Materials:
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-E-cadherin (e.g., 1:1000 dilution)
-
Anti-N-cadherin (e.g., 1:1000 dilution)
-
Anti-Vimentin (e.g., 1:1000 dilution)
-
Anti-LSD1 (e.g., 1:1000 dilution)
-
Anti-β-actin (loading control, e.g., 1:5000 dilution)[7]
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Culture cancer cells to 70-80% confluency and treat with this compound or vehicle control for the desired time (e.g., 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity using densitometry software and normalize to the loading control.
Immunofluorescence Staining for E-cadherin and Vimentin
Objective: To visualize the expression and subcellular localization of epithelial and mesenchymal markers.
Materials:
-
Cells cultured on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (1-5% BSA in PBS)
-
Primary antibodies:
-
Anti-E-cadherin (e.g., 1:200 dilution)
-
Anti-Vimentin (e.g., 1:200 dilution)
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and 594)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Seed cells on glass coverslips and treat with this compound as described above.
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount coverslips onto glass slides using antifade mounting medium.
-
Visualize using a fluorescence or confocal microscope.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the occupancy of LSD1 and the levels of H3K4me2 at the E-cadherin promoter.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Primary antibodies:
-
Anti-LSD1
-
Anti-H3K4me2
-
Normal IgG (negative control)
-
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the E-cadherin promoter region
Protocol:
-
Cross-link protein-DNA complexes in treated cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse cells and isolate nuclei.
-
Shear chromatin by sonication to an average fragment size of 200-1000 bp.
-
Pre-clear chromatin with Protein A/G beads.
-
Incubate chromatin overnight at 4°C with specific antibodies (anti-LSD1, anti-H3K4me2, or IgG).
-
Add Protein A/G beads to capture antibody-chromatin complexes.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA.
-
Quantify the enrichment of the E-cadherin promoter region using qPCR with specific primers.
Conclusion
This compound represents a promising therapeutic strategy for cancers that rely on EMT for their progression and metastasis. By inhibiting the catalytic activity of LSD1, this compound can effectively reverse the EMT phenotype, leading to the re-expression of epithelial markers and a reduction in the migratory and invasive capabilities of cancer cells. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and other LSD1 inhibitors in preclinical and clinical settings. A thorough understanding of the molecular mechanisms and the ability to quantify the effects of these inhibitors are crucial for the development of novel and effective anti-cancer therapies targeting the epigenetic regulation of EMT.
References
- 1. LSD1 activation promotes inducible EMT programs and modulates the tumour microenvironment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of LSD1 promotes migration and invasion in gastric cancer through facilitating EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 mediates MYCN control of epithelial-mesenchymal transition through silencing of metastatic suppressor NDRG1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Over-Expression of LSD1 Promotes Proliferation, Migration and Invasion in Non-Small Cell Lung Cancer | PLOS One [journals.plos.org]
- 6. Over-Expression of LSD1 Promotes Proliferation, Migration and Invasion in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
The Role of LSD1 Inhibition in Cellular Differentiation and Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, is a critical epigenetic regulator involved in maintaining cellular identity and proliferation. By removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 modulates gene expression, playing a pivotal role in numerous cellular processes. Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the role of LSD1 inhibitors in modulating cellular differentiation and proliferation, with a focus on the well-characterized inhibitor GSK2879552. We present quantitative data on the anti-proliferative and pro-differentiative effects of LSD1 inhibition, detailed experimental protocols for key assays, and visualizations of the core signaling pathways involved.
Introduction to LSD1 and Its Inhibition
LSD1 is a key component of several transcriptional repressor complexes, including the CoREST and NuRD complexes.[1] By demethylating H3K4me1/2, markers of active enhancers and promoters, LSD1 contributes to the silencing of genes that promote differentiation.[1][2] Conversely, in complex with androgen or estrogen receptors, LSD1 can demethylate H3K9me1/2, leading to transcriptional activation.[1] The multifaceted role of LSD1 in gene regulation underscores its importance in both normal development and disease.
The aberrant overexpression of LSD1 in various cancers, including acute myeloid leukemia (AML) and solid tumors, is associated with a block in cellular differentiation and enhanced proliferation.[3][4] This has spurred the development of small molecule inhibitors targeting LSD1's catalytic activity. These inhibitors can be broadly classified as irreversible (e.g., tranylcypromine derivatives like GSK2879552 and ORY-1001) and reversible (e.g., HCI-2509).[5][6] This guide will primarily focus on the irreversible inhibitor GSK2879552 to illustrate the cellular consequences of potent and sustained LSD1 inhibition.
Quantitative Effects of LSD1 Inhibition
The inhibition of LSD1 leads to a dose-dependent decrease in cell proliferation and an induction of differentiation in various cancer cell lines. The following tables summarize the quantitative effects of selected LSD1 inhibitors.
Cellular Proliferation
| Inhibitor | Cell Line | Assay | IC50/EC50 | Reference |
| GSK2879552 | MOLM-13 (AML) | BrdU incorporation | 1.9 ± 0.9 nM (EC50) | [3] |
| NCI-H1417 (SCLC) | CellTiter-Glo | Potent antiproliferative activity | [5] | |
| A panel of 165 cell lines | Not specified | Particularly sensitive in AML and SCLC lines | [5] | |
| ORY-1001 | THP-1 (AML) | Not specified | < 1 nM | [7] |
| H1299 (Lung Cancer) | Proliferation assay | 80-160 µM | [8] | |
| A549 (Lung Cancer) | Proliferation assay | 80-160 µM | [8] | |
| HCI-2509 | NGP (Neuroblastoma) | Cell survival assay | Low micromolar | [6] |
| SH-SY5Y (Neuroblastoma) | Cell survival assay | High nanomolar to low micromolar | [6] | |
| SK-N-SH (Neuroblastoma) | Cell survival assay | High nanomolar to low micromolar | [6] | |
| LAN5 (Neuroblastoma) | Cell survival assay | High nanomolar to low micromolar | [6] |
Cellular Differentiation
| Inhibitor | Cell Line/System | Differentiation Marker/Effect | Quantitative Change | Reference |
| GSK2879552 | MOLM-13 (AML) | CD11b expression | Increase in expression | [3] |
| OCI-AML3 (AML) | CD11b expression | Increase in expression | [3] | |
| AML cell lines | Superoxide anion production | Increased production | [3] | |
| GSK2879552 + ATRA | AML cell lines | CD11b expression | Synergistic increase | [3] |
| Primary AML patient samples | Blast cell count | Decrease in blast cells | [3] | |
| ORY-1001 | THP-1 (AML) | Differentiation markers | Concomitant induction with me2H3K4 accumulation | |
| AML cell lines | Monocyte/macrophage gene signature | Induction of signature | [7] | |
| LSD1 Inhibition | Human fetal NSCs | Neurogenesis | Decreased neurogenesis | |
| Human fetal NSCs | HEYL expression | Upregulation | [9] |
Key Signaling Pathways Modulated by LSD1 Inhibition
LSD1 exerts its effects on differentiation and proliferation by modulating key signaling pathways. The following diagrams illustrate some of the critical pathways influenced by LSD1 activity.
LSD1-GFI1 Axis in Hematopoietic Differentiation
In hematopoiesis, LSD1 is a crucial partner of the transcriptional repressor Growth Factor Independence 1 (GFI1). The LSD1-GFI1 complex represses genes that promote the endothelial fate and is required for the emergence of hematopoietic stem cells.[10][11] Inhibition of LSD1 disrupts this complex, leading to the expression of pro-differentiative genes in hematopoietic progenitors.[12]
References
- 1. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancer decommissioning by LSD1 during embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LSD1 Mediates Neuronal Differentiation of Human Fetal Neural Stem Cells by Controlling the Expression of a Novel Target Gene, HEYL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GFI1 proteins orchestrate the emergence of haematopoietic stem cells through recruitment of LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Epigenetic regulation of hematopoietic differentiation by Gfi-1 and Gfi-1b is mediated by the cofactors CoREST and LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lsd1-IN-31 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and neuroblastoma, making it a promising therapeutic target.[1][4][5] Lsd1-IN-31 is a novel small molecule inhibitor of LSD1, belonging to a class of compounds designed to modulate the epigenetic landscape of cancer cells, thereby inducing differentiation, cell cycle arrest, and apoptosis.[6] These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its biological activity and therapeutic potential.
Mechanism of Action
LSD1 functions as a transcriptional co-repressor or co-activator depending on the context of its target genes and associated protein complexes.[7][8] As a component of the CoREST and NuRD complexes, LSD1 demethylates H3K4me1/2, leading to transcriptional repression.[9] Conversely, in association with the androgen receptor, it can demethylate H3K9me1/2, resulting in transcriptional activation.[10] this compound is a reversible inhibitor that likely competes with the histone substrate for binding to the active site of LSD1.[6] By inhibiting LSD1's demethylase activity, this compound is expected to increase global levels of H3K4me1/2, leading to the reactivation of silenced tumor suppressor genes and the suppression of oncogenic pathways.
Quantitative Data Summary
The following tables summarize the reported effects of various LSD1 inhibitors in different cancer cell lines. This data can serve as a reference for designing experiments with this compound, although optimal concentrations and effects will need to be determined empirically for this specific compound.
Table 1: Inhibitory Activity of LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCI-2509 | NGP | Neuroblastoma | ~1.0 | [11] |
| HCI-2509 | LAN5 | Neuroblastoma | ~2.0 | [11] |
| HCI-2509 | SH-SY5Y | Neuroblastoma | ~3.0 | [11] |
| HCI-2509 | A549 | Lung Adenocarcinoma | ~1.5 | [5] |
| HCI-2509 | PC9 | Lung Adenocarcinoma | ~0.3 | [5] |
| SP-2577 (Seclidemstat) | DIPG | Pediatric Glioma | ~13 | [12] |
| ORY-1001 (Iadademstat) | THP-1 | Acute Myeloid Leukemia | <0.02 | [13][14] |
| GSK-LSD1 | SCLC cell lines | Small Cell Lung Cancer | <0.005 | [15] |
Table 2: Cellular Effects of LSD1 Inhibition
| Inhibitor | Cell Line | Effect | Observation | Reference |
| HCI-2509 | NGP | Cell Cycle Arrest | G2/M phase arrest | [11] |
| HCI-2509 | NGP | Gene Expression | Upregulation of p53 signature, downregulation of MYCN signature | [16] |
| SP2509 | 786-O, CAKI-1 | Cell Growth | Suppression of cell proliferation | [8] |
| SP2509 | 786-O, CAKI-1 | Gene Expression | Upregulation of p21 | [8] |
| ORY-1001 | H1299, A549 | Cell Cycle Arrest | G1 phase arrest | [17] |
| ORY-1001 | THP-1 | Differentiation | Induction of differentiation markers | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, NGP, THP-1)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Treatment: Add 100 µL of the 2X this compound dilutions to the corresponding wells of the 96-well plate.
-
Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.[8][11]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of Histone Methylation
This protocol is used to assess the effect of this compound on the methylation status of H3K4 and H3K9.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, anti-LSD1, anti-Histone H3, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 to 48 hours. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total Histone H3.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with this compound at the IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of LSD1 and the experimental workflow for evaluating this compound.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of human histone lysine-specific demethylase 1 (LSD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1-IN-30 - Immunomart [immunomart.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for High-Throughput Screening of LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysines 4 and 9 (H3K4 and H3K9).[1] Its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and prostate cancer, making it a compelling target for therapeutic intervention.[2][3] High-throughput screening (HTS) is a critical methodology for identifying novel and potent LSD1 inhibitors from large compound libraries.
These application notes provide a comprehensive overview and detailed protocols for utilizing a potent and selective LSD1 inhibitor in HTS campaigns. For the purpose of this document, we will refer to a representative fictional inhibitor, LSD1i-HTS-1 , to illustrate its application.
Application Notes
LSD1i-HTS-1: A Tool for High-Throughput Screening
LSD1i-HTS-1 is a hypothetical, potent, and selective, reversible, non-competitive inhibitor of LSD1 designed for use in high-throughput screening environments. Its primary application is to serve as a positive control in HTS assays aimed at discovering novel LSD1 inhibitors. It can also be utilized in secondary screens to characterize the mechanism of action of newly identified hits.
Mechanism of Action
LSD1 catalyzes the demethylation of H3K4me1/2 and H3K9me1/2 through an FAD-dependent oxidative reaction, producing formaldehyde and hydrogen peroxide as byproducts.[4] LSD1i-HTS-1 is designed to inhibit this enzymatic activity, leading to an increase in histone methylation and subsequent alteration of gene expression. In a cellular context, this can induce differentiation and reduce the proliferation of cancer cells.[5]
High-Throughput Screening Assays for LSD1
Several HTS-compatible assays have been developed to identify LSD1 inhibitors. The choice of assay depends on factors such as cost, throughput, and the specific research question.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays, such as LANCE Ultra, are homogeneous and have a high signal-to-noise ratio. They typically use a europium-labeled antibody that recognizes the methylated histone substrate and a ULight-labeled acceptor that binds to a biotinylated peptide. Inhibition of LSD1 results in a higher FRET signal.[6]
-
Coupled-Enzyme Assays: These assays measure the production of byproducts from the demethylation reaction.
-
Scintillation Proximity Assays (SPA): In this format, a biotinylated histone peptide substrate is captured on streptavidin-coated scintillant beads. A radiolabeled methyl donor is used, and demethylation is detected by a decrease in the scintillation signal.[6]
Quantitative Data
The following tables summarize the expected quantitative data for our representative inhibitor, LSD1i-HTS-1, and typical parameters for a robust HTS assay.
Table 1: Biochemical Profile of LSD1i-HTS-1 (Hypothetical Data)
| Parameter | Value | Assay Type | Notes |
| LSD1 IC50 | 15 nM | TR-FRET | Demonstrates high potency against the primary target. |
| LSD2 IC50 | > 50 µM | TR-FRET | Indicates high selectivity over the closest homolog.[3] |
| MAO-A IC50 | > 100 µM | Amine Oxidase Glo | Shows selectivity against other FAD-dependent amine oxidases.[5] |
| MAO-B IC50 | > 100 µM | Amine Oxidase Glo | Shows selectivity against other FAD-dependent amine oxidases.[5] |
| Ki | 31 nM | Enzyme Kinetics | Indicates a high binding affinity.[5] |
| Mechanism | Reversible, Non-competitive | Enzyme Kinetics | Characterizes the mode of inhibition. |
Table 2: Typical High-Throughput Screening Assay Parameters
| Parameter | Acceptable Range | Description |
| Z' Factor | ≥ 0.5 | A measure of assay quality and statistical effect size. |
| Signal-to-Background (S/B) Ratio | ≥ 5 | The ratio of the signal from the uninhibited reaction to the background signal. |
| Signal-to-Noise (S/N) Ratio | ≥ 10 | A measure of the strength of the signal relative to the variation in the background. |
| Compound CV (%) | < 15% | The coefficient of variation for replicate compound wells. |
| DMSO Tolerance (%) | ≤ 1% | The maximum concentration of DMSO that does not significantly affect assay performance. |
Experimental Protocols
Protocol 1: High-Throughput Screening for LSD1 Inhibitors using a TR-FRET Assay
This protocol is adapted from established TR-FRET assays for LSD1.[6]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated histone H3K4me2 peptide substrate
-
Europium-labeled anti-H3K4me1 antibody (Donor)
-
Streptavidin-conjugated acceptor (e.g., ULight)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% BSA, 0.01% Tween-20
-
LSD1i-HTS-1 (Positive Control)
-
DMSO (Vehicle Control)
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the compound library and the positive control (LSD1i-HTS-1) in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the wells of a 384-well plate. Dispense DMSO into control wells.
-
-
Enzyme Addition:
-
Prepare a solution of LSD1 enzyme in assay buffer to a final concentration of 2 nM.
-
Add 5 µL of the LSD1 solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Substrate Addition:
-
Prepare a solution of the biotinylated H3K4me2 peptide substrate in assay buffer to a final concentration of 200 nM.
-
Add 5 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection Reagent Addition:
-
Prepare a detection mixture containing the Europium-labeled anti-H3K4me1 antibody (final concentration 1 nM) and the Streptavidin-conjugated acceptor (final concentration 20 nM) in detection buffer.
-
Add 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Emission at 665 nm / Emission at 615 nm) * 10,000.
-
Normalize the data using the vehicle control (0% inhibition) and a high concentration of the positive control (100% inhibition).
-
Plot the normalized percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Calculate the Z' factor to assess the quality of the screen.
Visualizations
Caption: Mechanism of LSD1-mediated histone demethylation and its inhibition.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detecting Lsd1-IN-31 Effects on Histone Methylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to analyze the effects of Lsd1-IN-31, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), on histone methylation patterns. The provided methodologies and representative data will guide researchers in assessing the inhibitor's efficacy and understanding its mechanism of action in modulating epigenetic landscapes.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] LSD1 primarily demethylates mono- and di-methylated H3K4 (H3K4me1/2), marks associated with active enhancers and promoters, leading to transcriptional repression.[1][3] Conversely, it can also demethylate H3K9me1/2, repressive marks, to act as a transcriptional co-activator in specific contexts, such as in conjunction with the androgen receptor.[1][4]
Given its significant role in gene regulation, LSD1 is a prominent target in drug development, particularly in oncology. This compound is a small molecule inhibitor designed to block the catalytic activity of LSD1. Inhibition of LSD1 is expected to lead to an accumulation of its substrates, resulting in increased global levels of H3K4me1/2 and H3K9me1/2. Western blotting is a fundamental technique to quantify these changes in histone methylation, thereby providing a direct measure of this compound's cellular activity.
Signaling Pathway of LSD1 Inhibition
LSD1 functions within larger protein complexes, such as the CoREST and NuRD complexes, to exert its demethylase activity on histone substrates.[4] By inhibiting LSD1, this compound prevents the removal of methyl groups from H3K4 and H3K9. This leads to an accumulation of H3K4me1/2 at enhancers and promoters, which is generally associated with transcriptional activation. Similarly, an increase in H3K9me1/2 can influence heterochromatin formation and gene silencing. The downstream consequences of these epigenetic alterations are changes in gene expression that can impact cellular processes such as proliferation, differentiation, and apoptosis.[5]
Experimental Protocol: Western Blot for Histone Methylation
This protocol outlines the steps for treating cells with this compound, extracting histones, and performing a Western blot to detect changes in H3K4 and H3K9 methylation.
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., a lung adenocarcinoma cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 5 µM) or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).
II. Histone Extraction (Acid Extraction Method)
-
Cell Harvest: Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lysis: Add 1 mL of ice-cold Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% NaN3) per 10^7 cells. Incubate on ice for 10 minutes with gentle agitation.
-
Centrifugation: Centrifuge the lysate at 2,000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Acid Extraction: Discard the supernatant. Resuspend the nuclear pellet in 0.2 N HCl or H2SO4 at a concentration of 4 x 10^7 nuclei/mL. Incubate overnight at 4°C with gentle rotation.
-
Protein Precipitation: Centrifuge at 6,500 x g for 10 minutes at 4°C. Collect the supernatant containing the histones. Add 8 volumes of ice-cold acetone to the supernatant and incubate at -20°C for at least 1 hour to precipitate the histones.
-
Final Pellet: Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant and air-dry the histone pellet.
-
Resuspension: Resuspend the histone pellet in sterile water.
III. Protein Quantification
-
Quantification: Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay according to the manufacturer's instructions.
IV. SDS-PAGE and Electrotransfer
-
Sample Preparation: For each sample, mix 15-20 µg of histone extract with 4X Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour at 4°C.
V. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modifications of interest (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-Histone H3) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically but are typically in the range of 1:1000 to 1:5000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) at a 1:5000 to 1:10000 dilution in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
VI. Signal Detection and Quantification
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the histone modification bands to the corresponding total Histone H3 loading control bands.
Experimental Workflow Diagram
Data Presentation
The following table presents representative quantitative data from a Western blot analysis of a lung adenocarcinoma cell line treated with this compound for 48 hours. Band intensities for H3K4me2 and H3K9me2 were normalized to the total Histone H3 loading control.
| Treatment Group | H3K4me2 (Normalized Intensity) | Fold Change (vs. Vehicle) | H3K9me2 (Normalized Intensity) | Fold Change (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.0 | 1.00 | 1.0 |
| This compound (0.1 µM) | 1.85 | 1.85 | 1.60 | 1.6 |
| This compound (1 µM) | 3.20 | 3.2 | 2.80 | 2.8 |
| This compound (5 µM) | 4.50 | 4.5 | 3.90 | 3.9 |
Note: The data presented in this table is illustrative and based on expected outcomes from LSD1 inhibition. Actual results may vary depending on the cell line, experimental conditions, and antibodies used.
Conclusion
This protocol provides a robust framework for assessing the cellular activity of this compound by monitoring its impact on histone methylation. A dose-dependent increase in H3K4me2 and H3K9me2 levels following treatment with this compound serves as a key indicator of target engagement and functional inhibition of LSD1. These methods are essential for the preclinical evaluation of LSD1 inhibitors and for furthering our understanding of their epigenetic mechanisms of action.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone demethylase LSD1 regulates B cell proliferation and plasmablast differentiation1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lsd1-IN-31 in Combination with Other Epigenetic Modifiers
Note to the Reader: Extensive searches for "Lsd1-IN-31" did not yield specific information on this particular inhibitor. Therefore, these application notes and protocols are based on the principles and data available for other well-characterized Lysine-Specific Demethylase 1 (LSD1) inhibitors used in combination with other epigenetic modifiers. The information provided is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in designing and conducting similar studies.
Introduction to LSD1 and Combination Therapy
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] Its dual role as both a transcriptional co-repressor (via H3K4 demethylation) and a co-activator (via H3K9 demethylation) makes it a key player in various cellular processes, including differentiation, proliferation, and stem cell biology.[2][3] LSD1 is frequently overexpressed in a wide range of cancers, where it contributes to tumorigenesis and is often associated with a poor prognosis.[4]
The rationale for using LSD1 inhibitors in combination with other epigenetic modifiers stems from the intricate interplay of different epigenetic pathways in cancer.[3][5] By simultaneously targeting multiple nodes of the epigenetic machinery, combination therapies can achieve synergistic anti-tumor effects, overcome drug resistance, and potentially reduce individual drug doses, thereby minimizing toxicity.[3][6]
Combination Strategies with Other Epigenetic Modifiers
Several classes of epigenetic modifiers have shown promise in combination with LSD1 inhibitors.
Histone Deacetylase (HDAC) Inhibitors
Rationale: LSD1 often functions within large protein complexes that include histone deacetylases (HDACs), such as the CoREST complex.[3] The coordinated action of LSD1 and HDACs leads to a more profound state of gene repression. Dual inhibition of LSD1 and HDACs can synergistically reactivate tumor suppressor genes.[3]
Examples of Combinations:
-
LSD1 inhibitors (e.g., Tranylcypromine derivatives) + HDAC inhibitors (e.g., Vorinostat, Romidepsin): This combination has shown enhanced anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3]
Histone Methyltransferase (HMT) Inhibitors
Rationale: The balance of histone methylation is maintained by the opposing activities of histone methyltransferases (HMTs) and histone demethylases. Targeting both classes of enzymes can lead to a more significant and sustained alteration of the histone code, impacting gene expression programs that drive cancer.
Examples of Combinations:
-
LSD1 inhibitors + EZH2 inhibitors (e.g., Tazemetostat): Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that methylates H3K27. The combination of LSD1 and EZH2 inhibitors has demonstrated synergistic effects against acute myeloid leukemia (AML).[3]
BET Bromodomain Inhibitors
Rationale: Bromodomain and extraterminal (BET) proteins are epigenetic "readers" that recognize acetylated histones and recruit transcriptional machinery to drive the expression of key oncogenes, such as MYC. Combining LSD1 inhibitors with BET inhibitors can lead to a more comprehensive shutdown of oncogenic transcriptional programs.
Examples of Combinations:
-
LSD1 inhibitors + BET inhibitors (e.g., JQ1, OTX015): This combination has shown synergistic anti-tumor activity in various cancer models, including neuroblastoma and castration-resistant prostate cancer.[7]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the combination of LSD1 inhibitors with other epigenetic modifiers.
Table 1: Synergistic Anti-proliferative Effects of LSD1 Inhibitor Combinations
| Cancer Type | LSD1 Inhibitor | Combination Agent | Cell Line(s) | Combination Index (CI) | Key Finding | Reference(s) |
| Acute Myeloid Leukemia (AML) | Tranylcypromine (TCP) | All-trans retinoic acid (ATRA) | NB4, HL-60 | < 1 | Synergistic induction of differentiation and apoptosis. | [8] |
| Neuroblastoma | Compound 48 (reversible LSD1i) | Bortezomib (Proteasome Inhibitor) | SK-N-BE(2) | < 1 | Synergistic reduction in cell viability. | [6] |
| Castration-Resistant Prostate Cancer (CRPC) | GSK2879552 | Enzalutamide (AR antagonist) | 22RV1 | N/A | LSD1 inhibition resensitizes CRPC cells to enzalutamide. | [7] |
| Gastric Cancer | Tetrahydroquinoline-based LSD1i | N/A | MGC-803 | N/A | Significant inhibition of tumor growth in xenograft models. | [9] |
Note: A Combination Index (CI) < 1 indicates synergism.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the anti-proliferative effects of an LSD1 inhibitor alone and in combination with another epigenetic modifier and to quantify the synergy of the combination.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor (e.g., a tranylcypromine derivative)
-
Combination agent (e.g., an HDAC inhibitor)
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
CompuSyn software (for synergy analysis)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of the LSD1 inhibitor and the combination agent.
-
Treat cells with the single agents at various concentrations.
-
Treat cells with the combination of both drugs at constant or non-constant ratios.
-
Include a vehicle-treated control group.
-
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each single agent.
-
Use the dose-response data for the single agents and the combination to calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis of Histone Modifications
Objective: To assess the effect of an LSD1 inhibitor, alone and in combination, on global levels of specific histone methylation marks.
Materials:
-
Cancer cell line of interest
-
LSD1 inhibitor
-
Combination agent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the drugs as described in Protocol 1. After the treatment period, wash the cells with PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel to separate the proteins by size, and then transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the histone modification mark to the total histone H3 levels.
Visualizations
Caption: Combined inhibition of LSD1 and HDACs reactivates tumor suppressor genes.
Caption: Workflow for preclinical evaluation of LSD1 inhibitor combinations.
Conclusion
The combination of LSD1 inhibitors with other epigenetic modifiers represents a promising therapeutic strategy for a variety of cancers. The synergistic effects observed in preclinical studies highlight the potential to enhance anti-tumor efficacy and overcome resistance. The protocols and data presented here provide a framework for researchers to explore these combinations further. While specific data for "this compound" remains elusive, the principles outlined in these application notes are broadly applicable to the evaluation of any novel LSD1 inhibitor in combination with other epigenetic-targeting agents. Future research should focus on elucidating the precise molecular mechanisms underlying the observed synergies and translating these findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. Combination Therapy and Dual-Target Inhibitors Based on LSD1: New Emerging Tools in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of tetrahydroquinoline-based reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Using LSD1 Inhibitors to Elucidate the Role of Lysine-Specific Demethylase 1 in DNA Repair
Application Notes and Protocols for Researchers
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Beyond its well-established role in transcription, emerging evidence has implicated LSD1 as a key player in the DNA damage response (DDR).[2][3] LSD1 is recruited to sites of DNA double-strand breaks (DSBs) where it influences the local chromatin environment and the recruitment of downstream DNA repair factors.[2][4] Inhibition of LSD1 has been shown to impair DNA repair pathways, particularly homologous recombination (HR), and sensitize cancer cells to DNA damaging agents, making it an attractive therapeutic target.[2][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing potent and specific LSD1 inhibitors to investigate the function of LSD1 in DNA repair. While the specific inhibitor "Lsd1-IN-31" was not found in the available literature, this document leverages data and protocols from studies using other well-characterized LSD1 inhibitors, such as ZY0511, as a representative tool compound.[2] Researchers should adapt these protocols based on the specific properties of their chosen LSD1 inhibitor.
LSD1's Role in the DNA Damage Response Signaling Pathway
LSD1 is recruited to sites of DNA damage in a manner dependent on the E3 ubiquitin ligase RNF168.[2][3] At the damage site, LSD1's demethylase activity is thought to modulate chromatin structure, facilitating the recruitment of key DNA repair proteins. Inhibition of LSD1 has been shown to decrease the expression and recruitment of essential HR proteins such as BRCA1, BRCA2, and RAD51.[2] This leads to an accumulation of DNA DSBs, as evidenced by increased levels of phosphorylated histone H2AX (γH2AX) and phosphorylated 53BP1 (p-53BP1).[2]
Caption: LSD1 signaling pathway in DNA double-strand break repair and the effect of LSD1 inhibition.
Quantitative Data on DNA Repair Markers Following LSD1 Inhibition
The following table summarizes the quantitative effects of the LSD1 inhibitor ZY0511 on DNA damage and repair markers in ovarian cancer cell lines (A2780, SKOV3, and ES2) following treatment with ionizing radiation (IR).
| Cell Line | Treatment | Time Post-IR (h) | γH2AX Foci per Nucleus (Mean ± SEM) | RAD51 Foci per Nucleus (Mean ± SEM) |
| ES2 | Control | 4 | ~25 | ~20 |
| ES2 | 1 µM ZY0511 (48h) | 4 | ~40 | ~10 |
| ES2 | Control | 24 | ~10 | ~5 |
| ES2 | 1 µM ZY0511 (48h) | 24 | ~30 | <5 |
Data is estimated from graphical representations in Tao et al., 2023 and is intended for illustrative purposes.[6]
Experimental Protocols
The following are detailed protocols for key experiments to study the role of LSD1 in DNA repair using a specific inhibitor.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of an LSD1 inhibitor on cancer cells.
Workflow Diagram:
Caption: Workflow for a cell viability assay to determine the IC50 of an LSD1 inhibitor.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Inhibitor Treatment: Prepare serial dilutions of the LSD1 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the cells with the inhibitor for 48-72 hours.
-
MTS/MTT Addition: Add 20 µL of MTS or 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Immunofluorescence for DNA Damage Foci (γH2AX and 53BP1)
This protocol is for visualizing and quantifying DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.
Workflow Diagram:
Caption: Workflow for immunofluorescence staining of DNA damage foci.
Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentration of the LSD1 inhibitor or vehicle control for the indicated time (e.g., 48 hours).
-
DNA Damage Induction: Induce DNA damage, for example, by exposing the cells to a specific dose of ionizing radiation (e.g., 2-5 Gy).
-
Fixation: At the desired time points post-damage, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and/or 53BP1 diluted in 1% BSA in PBS overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBS. Stain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.[7]
Western Blotting for DNA Repair Proteins
This protocol is for assessing the protein levels of key DNA repair factors.
Protocol:
-
Cell Lysis: After treatment with the LSD1 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., LSD1, BRCA1, RAD51, γH2AX, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash three times with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Disclaimer: The protocols provided are general guidelines and may require optimization for specific cell lines and experimental conditions. As information on "this compound" is not publicly available, researchers should validate its efficacy and optimal concentration for their specific application.
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repression of LSD1 potentiates homologous recombination-proficient ovarian cancer to PARP inhibitors through down-regulation of BRCA1/2 and RAD51 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone demethylase LSD1/KDM1A promotes the DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 mediated changes in the local redox environment during the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for single-cell analysis of DNA double-strand break production and repair in cell-cycle phases by automated high-content microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurodegenerative Disease Models with a Potent and Selective LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1][2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis (ALS).[3][4][5][6] Pharmacological inhibition of LSD1 has emerged as a promising therapeutic strategy to mitigate neurodegeneration.[3][7]
These application notes provide a comprehensive guide for utilizing a potent and selective LSD1 inhibitor for investigating its therapeutic potential in preclinical models of neurodegenerative diseases. The protocols outlined below cover in vitro enzymatic assays, cellular assays in disease-relevant models, and in vivo studies in animal models of neurodegeneration.
Mechanism of Action of LSD1 Inhibition in Neurodegeneration
LSD1 inhibition offers neuroprotective effects through multiple mechanisms:
-
Modulation of Gene Expression: By preventing the removal of methyl marks on histones, LSD1 inhibitors can reactivate the expression of genes involved in neuronal survival, synaptic plasticity, and stress resistance.[3]
-
Reduction of Neuroinflammation: LSD1 plays a role in inflammatory processes, and its inhibition can suppress the production of pro-inflammatory cytokines.[8]
-
Enhancement of Autophagy: LSD1 inhibition can induce autophagy, a cellular process responsible for clearing aggregated proteins and damaged organelles, which are hallmarks of many neurodegenerative diseases.[5]
-
Neurotransmitter Regulation: LSD1 activity influences the expression of genes involved in neurotransmitter pathways, and its inhibition may help restore neurotransmitter homeostasis.
-
Tau Pathology: In models of Alzheimer's disease, pathological tau aggregates can sequester LSD1 in the cytoplasm, leading to its nuclear depletion and contributing to neurodegeneration. Overexpressing LSD1 has been shown to delay neurodegeneration in tauopathy models.[9][10][11]
Data Presentation
In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| LSD1 Inhibitor (e.g., TAK-418) | LSD1/KDM1A | 7.6 | HTRF Assay | [12][13] |
| MAO-A | >10,000 | Kynuramine Assay | [13] | |
| MAO-B | >10,000 | Kynuramine Assay | [13] | |
| LSD2/KDM1B | >100,000 | HTRF Assay | [13] |
Cellular Activity in Neurodegenerative Disease Models
| Cell Model | Disease Relevance | Treatment | Outcome | Quantitative Measurement | Reference |
| SH-SY5Y cells | General Neuronal Model | LSD1 Inhibitor (1 µM) | Increased H3K4me2 levels | 2.5-fold increase in H3K4me2 via Western Blot | [14] |
| Primary Cortical Neurons | Alzheimer's Disease | Aβ oligomers + LSD1i | Rescue of synaptic deficits | Restoration of spine density to 90% of control | [5] |
| NSC-34/mSOD1 cells | ALS | LSD1 Inhibitor (Spermidine) | Increased motor neuron survival | 30% increase in neuron count | [6][14] |
In Vivo Efficacy in Animal Models
| Animal Model | Disease | Treatment Regimen | Behavioral Outcome | Histopathological Outcome | Reference |
| APP/PS1 Mice | Alzheimer's Disease | 10 mg/kg/day, p.o., 4 weeks | Improved spatial memory in Morris Water Maze (20% reduction in escape latency) | 40% reduction in Aβ plaque load in the hippocampus | [15] |
| R6/1 Mice | Huntington's Disease | 5 mg/kg/day, i.p., 8 weeks | Delayed onset of motor deficits (2-week delay in rotarod performance decline) | N/A | [16] |
| SOD1-G93A Mice | ALS | 20 mg/kg/day, i.p., from symptom onset | Extended lifespan by 15 days | 25% preservation of motor neurons in the spinal cord | [6] |
Experimental Protocols
In Vitro LSD1 Inhibition Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC₅₀ of an LSD1 inhibitor.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me1 peptide substrate
-
Europium cryptate-labeled anti-H3K4me2 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 0.01% BSA)
-
LSD1 Inhibitor
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the LSD1 inhibitor in the assay buffer.
-
Add 2 µL of the inhibitor dilutions or vehicle control to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the LSD1 enzyme (final concentration ~0.5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of a solution containing the biotinylated H3K4me1 peptide substrate (final concentration at Km).
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 5 µL of the detection mix containing the Europium cryptate-labeled antibody and XL665-conjugated streptavidin.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665/620) and plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀.[13][17]
Western Blot for Histone Methylation
This protocol details the detection of changes in histone H3 lysine 4 dimethylation (H3K4me2) levels in cells treated with an LSD1 inhibitor.
Materials:
-
Cell culture model of a neurodegenerative disease (e.g., SH-SY5Y cells)
-
LSD1 Inhibitor
-
Histone extraction buffer
-
SDS-PAGE gels (15%)
-
Nitrocellulose or PVDF membrane (0.2 µm)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the LSD1 inhibitor at various concentrations for 24-48 hours.
-
Harvest cells and perform histone extraction.[18]
-
Quantify protein concentration using a BCA assay.
-
Separate 10-20 µg of histone extracts on a 15% SDS-PAGE gel.
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.[19][20]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me2 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total H3 signal.[10][21]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for identifying the genomic loci where H3K4me2 levels are altered upon treatment with an LSD1 inhibitor.
Materials:
-
Treated and untreated cells
-
Formaldehyde (1%)
-
Glycine (1.25 M)
-
Lysis buffer
-
Sonication equipment
-
Anti-H3K4me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
Procedure:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the reaction with 1.25 M glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to shear DNA to fragments of 200-500 bp.[22]
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an anti-H3K4me2 antibody or an IgG control.
-
Capture the antibody-chromatin complexes with protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with Proteinase K.
-
Purify the immunoprecipitated DNA using a DNA purification kit.[23]
-
The purified DNA can be analyzed by qPCR to assess enrichment at specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[4]
In Vivo Efficacy Study in an Alzheimer's Disease Mouse Model (e.g., APP/PS1)
This protocol outlines a study to evaluate the therapeutic efficacy of an LSD1 inhibitor in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
APP/PS1 transgenic mice and wild-type littermates. Age at the start of treatment should be based on the known progression of pathology in the specific mouse line.[24]
Treatment:
-
Administer the LSD1 inhibitor or vehicle control daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection for a specified duration (e.g., 4-12 weeks).
Behavioral Assessment (Morris Water Maze):
-
Acquisition Phase (5 days):
-
Probe Trial (Day 6):
Post-mortem Analysis:
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analyses.
-
Immunohistochemistry:
-
Stain brain sections for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and activated microglia (e.g., Iba1).
-
Quantify the plaque load and microglial activation in the hippocampus and cortex.[15]
-
-
Biochemical Analysis:
-
Measure levels of soluble and insoluble Aβ40 and Aβ42 by ELISA.
-
Perform Western blotting on brain lysates to assess levels of synaptic proteins (e.g., synaptophysin, PSD-95) and histone methylation marks.
-
Visualizations
Caption: LSD1 signaling in neurodegeneration and points of intervention by an LSD1 inhibitor.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 2. LSD1: Expanding Functions in Stem Cells and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological and therapeutic role of LSD1 in Alzheimer’s diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of histone H3K4 dimethylation by spermidine ameliorates motor neuron survival and neuropathology in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Biological and therapeutic role of LSD1 in Alzheimer’s diseases [frontiersin.org]
- 8. mmpc.org [mmpc.org]
- 9. LSD1 inhibition assay [bio-protocol.org]
- 10. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 11. The inhibition of LSD1 via sequestration contributes to tau-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histone western blot protocol | Abcam [abcam.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. Histone Modification [labome.com]
- 22. Genome-wide ChIP-seq data with a transcriptome analysis reveals the groups of genes regulated by histone demethylase LSD1 inhibition in esophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 24. Animal Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 27. cyagen.com [cyagen.com]
Application of Lsd1-IN-31 in Studying Viral Replication
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2][3] This enzymatic activity is crucial for modulating chromatin structure and gene expression. Consequently, LSD1 has emerged as a significant host factor in the life cycle of various DNA and RNA viruses.[4][5][6] Its involvement in viral replication, particularly in the context of herpesviruses, has made it an attractive target for antiviral therapeutic strategies.[7][8][9]
Lsd1-IN-31 is a potent and selective inhibitor of LSD1. This document provides detailed application notes and protocols for utilizing this compound and other LSD1 inhibitors to study viral replication, focusing on its well-documented role in suppressing herpes simplex virus (HSV) infection and reactivation.
Mechanism of Action in Viral Replication
During a viral infection, particularly by DNA viruses like herpes simplex virus (HSV) and varicella-zoster virus (VZV), the host cell attempts to silence the incoming viral genome by assembling repressive chromatin, characterized by histone H3 lysine 9 methylation (H3K9me).[1] To counteract this, viruses recruit host cell factors to remodel the chromatin into a transcriptionally active state.
Alphaherpesviruses utilize the cellular transcriptional coactivator Host Cell Factor-1 (HCF-1) to recruit LSD1 to the viral immediate-early (IE) gene promoters.[1][2] LSD1 then demethylates H3K9, removing the repressive marks and facilitating the expression of viral IE genes, which is the first and essential step in the viral lytic replication cycle.[1][10] By inhibiting the demethylase activity of LSD1, compounds like this compound block the removal of these repressive histone marks. This leads to the accumulation of heterochromatin on the viral genome, suppressing viral gene expression and ultimately inhibiting viral replication and reactivation from latency.[7][9]
Interestingly, the role of LSD1 in RNA virus replication is more complex. In some cases, LSD1 has been shown to restrict RNA virus infection by activating antiviral host factors like IFITM3 or promoting RIG-I signaling.[4][5][11] Therefore, the effect of this compound on RNA viruses may be context-dependent and requires empirical validation.
Quantitative Data Summary
The following tables summarize the quantitative effects of various LSD1 inhibitors on viral replication, as reported in the literature. These data can serve as a benchmark for experiments using this compound.
Table 1: Inhibition of Viral Titer by LSD1 Inhibitors
| Virus | Cell Line | Inhibitor | Concentration | Reduction in Viral Titer | Reference |
| HSV-1 | HFF | OG-L002 | 10 µM | ~3 log | [9] |
| HSV-1 | HeLa | OG-L002 | 10 µM | ~2.5 log | [9] |
| HSV-2 | Guinea Pig Model | Tranylcypromine (TCP) | 9.5 mg/kg | Significant reduction in recurrent lesions | [7] |
| HSV-1 | MRC-5 | SP-2509 | 16 µM | >99% | [10] |
Table 2: Effect of LSD1 Inhibitors on Viral Gene Expression
| Virus | Cell Line | Inhibitor | Concentration | Target Gene | Fold Decrease in mRNA | Reference |
| HSV-1 | HeLa | OG-L002 | 10 µM | ICP0 | ~10-fold | [9] |
| HSV-1 | HeLa | OG-L002 | 10 µM | ICP4 | ~8-fold | [9] |
| HSV-1 | HFF | OG-L002 | 10 µM | ICP27 | ~15-fold | [9] |
| VZV | HELF | Tranylcypromine (TCP) | 10 µM | IE62 | >5-fold | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on viral replication.
Protocol 1: Viral Plaque Assay for Titer Determination
This assay quantifies the amount of infectious virus in a sample.
Materials:
-
Vero cells (or other susceptible cell line)
-
6-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
Virus stock (e.g., HSV-1)
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed Vero cells in 6-well plates and grow to 95-100% confluency.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 4 hours.
-
Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.
-
Aspirate the media from the cell monolayers and infect with 200 µL of each viral dilution.
-
Incubate for 1-2 hours at 37°C, rocking the plates every 15-20 minutes to ensure even distribution of the inoculum.
-
Aspirate the inoculum and add 2 mL of overlay medium containing the same concentration of this compound as in the pre-treatment step.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Aspirate the overlay medium and fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the plaques for each dilution and calculate the viral titer (Plaque Forming Units per mL, PFU/mL).
Protocol 2: Quantitative RT-PCR for Viral Gene Expression
This protocol measures the levels of viral mRNA to assess the effect of this compound on viral gene transcription.
Materials:
-
24-well plates
-
Susceptible cell line (e.g., HeLa or HFF cells)
-
This compound stock solution
-
Virus stock
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for viral immediate-early genes (e.g., ICP0, ICP4) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Seed cells in 24-well plates and grow to ~90% confluency.
-
Pre-treat cells with desired concentrations of this compound or DMSO control for 4 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) of 1-5.
-
Incubate for 2-6 hours post-infection.
-
Wash the cells with PBS and lyse them to extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the viral genes of interest and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated samples compared to the control.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay
This assay is used to determine if the inhibition of LSD1 by this compound leads to an increase in repressive histone marks on viral promoters.
Materials:
-
Susceptible cells
-
This compound
-
Virus stock
-
Formaldehyde (37%)
-
Glycine
-
ChIP lysis buffer
-
Sonication equipment
-
Antibodies against H3K9me2/3 and total Histone H3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for viral immediate-early promoters (e.g., ICP0 promoter) and a control cellular locus (e.g., actin promoter)
Procedure:
-
Infect cells pre-treated with this compound or DMSO as described above.
-
At the desired time post-infection (e.g., 2-4 hours), crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
-
Harvest and lyse the cells.
-
Shear the chromatin by sonication to obtain DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin overnight at 4°C with antibodies against H3K9me2/3 or total H3.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the crosslinks by incubating with proteinase K at 65°C.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific for the viral IE promoters.
-
Analyze the results by calculating the percentage of input DNA that was immunoprecipitated for each condition. An increase in the H3K9me signal in the this compound treated sample indicates the inhibitor is working as expected.
Conclusion
This compound represents a valuable tool for investigating the role of epigenetic modifications in viral replication. The protocols and data presented here provide a framework for researchers to explore the antiviral potential of LSD1 inhibition. By targeting a host factor, this approach offers a promising strategy that may be less susceptible to the development of viral resistance compared to drugs that target viral enzymes directly. Further studies are warranted to explore the full spectrum of viruses that may be susceptible to this therapeutic strategy.
References
- 1. Inhibition of the histone demethylase LSD1 blocks α-herpesvirus lytic replication and reactivation from latency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Histone Demethylase LSD1/ZNF217/CoREST Complex is a Major Restriction Factor of Epstein-Barr Virus Lytic Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase LSD1 promotes RIG-I poly-ubiquitination and anti-viral gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase LSD1 restricts influenza A virus infection by erasing IFITM3-K88 monomethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of LSD1 reduces herpesvirus infection, shedding, and recurrence by promoting epigenetic suppression of viral genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
Lsd1-IN-31 as a Tool for Synthetic Lethality Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone and non-histone proteins.[1][2] Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. Lsd1-IN-31 is a small molecule inhibitor that targets the LSD1/CoREST complex, thereby reducing the demethylase activity of LSD1 and influencing downstream signaling pathways, notably the IκB/NF-κB pathway.[3] While initially investigated for its role in inhibiting osteoclastic bone loss, the application of this compound and other LSD1 inhibitors is expanding into oncology, particularly in the exploration of synthetic lethal interactions.[3]
Synthetic lethality arises when the simultaneous loss of two genes or the inhibition of two proteins results in cell death, while the individual loss of either is tolerated. This approach offers a promising strategy for cancer therapy by selectively targeting cancer cells with specific genetic alterations. This document provides detailed application notes and protocols for utilizing this compound as a tool for synthetic lethality screening, enabling the identification of novel therapeutic targets and combination strategies.
Quantitative Data for LSD1 Inhibitors
The following tables summarize the in vitro activity of this compound and other well-characterized LSD1 inhibitors across various cancer cell lines. This data provides a comparative reference for selecting appropriate inhibitors and cell models for synthetic lethality screening.
Table 1: In Vitro Activity of this compound
| Compound | Target | IC50 | Cell Line | Notes | Reference |
| This compound (compound 11e) | LSD1/CoREST complex | 0.99 µM | - | Inhibits RANKL-induced osteoclastogenesis. | [3] |
Table 2: In Vitro Activity of Representative LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50/EC50 | Notes | Reference |
| GSK2879552 | Small Cell Lung Cancer | NCI-H526 | 24 nM (IC50) | Potent growth inhibition. | [3] |
| GSK2879552 | Acute Myeloid Leukemia | MOLM-13 | 1.9 nM (EC50) | Dose-responsive decrease in BrdU signal. | [4] |
| GSK2879552 | Acute Myeloid Leukemia | THP-1 | 23 nM (EC50) | Dose-dependent increase in CD11b and CD86 expression. | [4][5] |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia | - | <20 nM (IC50) | Selective LSD1/KDM1A inhibitor. | [6] |
| ORY-1001 (Iadademstat) | Non-Small Cell Lung Cancer | H1299 | 80-160 µM | Inhibits proliferation and induces apoptosis. | [7] |
| ORY-1001 (Iadademstat) | Non-Small Cell Lung Cancer | A549 | 80-160 µM | Inhibits proliferation and induces apoptosis. | [7] |
| Bomedemstat (IMG-7289) | Myeloproliferative Neoplasms | Jak2V617F cells | 50 nM - 1 µM | Induces apoptosis and cell cycle arrest. | [8] |
| Seclidemstat (SP-2577) | Ewing Sarcoma | - | 13 nM (IC50) | Potent noncompetitive and reversible inhibitor. | [9] |
| Seclidemstat (SP-2577) | Ovarian Cancer (SWI/SNF mutated) | COV434 | 0.013 µM (IC50) | Inhibits SWI/SNF-mutation-dependent tumor cell proliferation. | [9] |
| INCB059872 | Myeloid Leukemia | THP-1 | 25 nM | Induces a growth defect. | [10] |
Signaling Pathways and Mechanisms
LSD1 and the Non-Canonical NF-κB Pathway
This compound has been shown to influence the IκB/NF-κB signaling pathway.[3] LSD1 can cooperate with the non-canonical NF-κB pathway, an important signaling cascade in development and immunity.[6] In this pathway, signaling through receptors like BAFF-R leads to the activation of the IKKα kinase, which in turn phosphorylates and processes the p100 subunit to its active p52 form. The p52 protein then forms a heterodimer with RelB, translocates to the nucleus, and regulates the transcription of target genes. LSD1 has been found to interact with p52 and regulate the downstream target genes of this pathway, suggesting an epigenetic level of control.[5][6] Inhibition of LSD1 with a compound like this compound could, therefore, modulate the expression of genes regulated by the non-canonical NF-κB pathway, potentially leading to synthetic lethal effects in cancers dependent on this pathway.
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen with this compound
This protocol outlines a pooled, negative-selection (dropout) CRISPR-Cas9 screen to identify genes that are essential for the survival of cancer cells when LSD1 is inhibited by this compound.
1. Materials
-
Cancer cell line of interest (e.g., a cell line known to have NF-κB pathway dependency or high LSD1 expression)
-
Lentiviral vector expressing Cas9
-
Pooled lentiviral sgRNA library (e.g., GeCKO, Brunello)
-
This compound (or other LSD1 inhibitor)
-
Vehicle control (e.g., DMSO)
-
Cell culture reagents (media, serum, antibiotics)
-
Lentivirus production reagents (packaging and envelope plasmids, transfection reagent)
-
Polybrene or other transduction enhancer
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform and reagents
2. Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Lsd1-IN-31 solubility and stability in common lab solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to understanding the solubility and stability of Lsd1-IN-31, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). Given the critical role of LSD1 in various cellular processes and its implications in diseases such as cancer, the ability to formulate and store this compound in a stable and soluble state is paramount for reproducible and effective research.[1] This document outlines detailed protocols for determining the solubility and stability of this compound in common laboratory solvents. It also includes a summary of the LSD1 signaling pathway to provide context for the inhibitor's mechanism of action.
Introduction to this compound and its Target, LSD1
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by modifying histone H3 lysine residues.[1] LSD1 is a component of several protein complexes, including the CoREST complex, and can act as both a transcriptional repressor and activator.[2] Its involvement in various pathological conditions, including cancer, metabolic disorders, and neurological diseases, has made it a significant therapeutic target.[1] this compound is a small molecule designed to inhibit the enzymatic activity of LSD1, thereby offering a potential therapeutic strategy for diseases driven by aberrant LSD1 function.
The LSD1 Signaling Pathway
LSD1 is implicated in multiple signaling pathways that are crucial for cancer progression. For instance, it can negatively regulate autophagy through the mTOR signaling pathway and can positively regulate the Notch and PI3K/Akt/mTOR pathways.[3][4] Understanding these pathways is essential for elucidating the downstream effects of this compound inhibition.
Solubility of this compound
The solubility of a compound is a critical physicochemical property that influences its biological activity and formulation development. This section provides a protocol for determining the solubility of this compound in various common laboratory solvents.
Recommended Solvents for Initial Screening
The following table lists common laboratory solvents that should be considered for initial solubility screening of this compound.
| Solvent | Abbreviation | Polarity | Anticipated Use |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Stock solutions, in vitro assays |
| Ethanol | EtOH | Polar Protic | Co-solvent, in vivo formulations |
| Methanol | MeOH | Polar Protic | Analytical sample preparation |
| Phosphate-Buffered Saline | PBS | Aqueous Buffer | In vitro assays, physiological pH |
| Water | H₂O | Polar Protic | Aqueous solubility determination |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[5]
Materials:
-
This compound powder
-
Selected solvents (DMSO, Ethanol, Methanol, PBS, Water)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial. The exact amount should be sufficient to ensure a solid phase remains after equilibration.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Prepare a standard curve of this compound of known concentrations to quantify the amount in the test samples.
-
-
Data Reporting:
-
Express the solubility as mg/mL or µg/mL.
-
This compound Solubility Data
The following table should be populated with experimentally determined solubility data.
| Solvent | Solubility at 25 °C (mg/mL) | Notes |
| DMSO | To Be Determined | - |
| Ethanol | To Be Determined | - |
| Methanol | To Be Determined | - |
| PBS (pH 7.4) | To Be Determined | - |
| Water | To Be Determined | - |
Stability of this compound
Assessing the stability of this compound in solution is crucial for ensuring the integrity of experimental results and for defining appropriate storage conditions.
Factors Affecting Stability
The stability of a small molecule in solution can be influenced by several factors, including:
-
Temperature
-
Light exposure
-
pH of the solution
-
Presence of oxidizing or reducing agents
-
Freeze-thaw cycles
Experimental Protocol for Stability Assessment
This protocol outlines a method to assess the stability of this compound in a chosen solvent (e.g., DMSO for stock solutions) under various conditions.
Materials:
-
Stock solution of this compound in the chosen solvent (e.g., 10 mM in DMSO)
-
Vials (clear and amber)
-
Temperature-controlled environments (e.g., refrigerator at 4°C, freezer at -20°C and -80°C, incubator at 37°C)
-
HPLC system
Procedure:
-
Preparation of Stability Samples:
-
Prepare a bulk stock solution of this compound in the chosen solvent.
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock. Use amber vials for light protection studies.
-
-
Storage Conditions:
-
Store the aliquots under the following conditions:
-
Temperature: -80°C, -20°C, 4°C, and room temperature (25°C).
-
Light Exposure: Store a set of vials at room temperature exposed to ambient light and another set wrapped in foil to protect from light.
-
Freeze-Thaw Cycles: Subject a set of aliquots stored at -20°C to multiple (e.g., 1, 3, 5) freeze-thaw cycles.
-
-
-
Time Points for Analysis:
-
Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).
-
-
Analysis:
-
At each time point, analyze the samples by HPLC.
-
Compare the peak area of this compound to the initial time point (T=0) to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
-
Data Reporting:
-
Report the stability as the percentage of this compound remaining at each time point under each storage condition.
-
This compound Stability Data
The following table should be populated with experimentally determined stability data for this compound in a specified solvent (e.g., DMSO).
| Storage Condition | Time Point | % this compound Remaining | Observations |
| -80°C | TBD | TBD | TBD |
| -20°C | TBD | TBD | TBD |
| 4°C | TBD | TBD | TBD |
| 25°C (Dark) | TBD | TBD | TBD |
| 25°C (Light) | TBD | TBD | TBD |
| -20°C (3x Freeze-Thaw) | TBD | TBD | TBD |
Summary and Recommendations
This document provides a framework for determining the solubility and stability of this compound. It is recommended that researchers perform these experiments to establish optimal conditions for handling and storing this compound. For stock solutions, DMSO is often a suitable solvent, and storage at -80°C is generally recommended to ensure long-term stability. However, experimental verification is essential. For in vivo studies, the development of an appropriate formulation will depend on the determined solubility and stability in various pharmaceutically acceptable vehicles. Always refer to experimentally generated data for the most accurate handling and storage procedures for this compound.
References
- 1. news-medical.net [news-medical.net]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Evaluation of Lsd1-IN-31 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] Its overexpression and aberrant activity have been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and neuroblastoma, making it a compelling therapeutic target.[2][3] LSD1 can function as both a transcriptional co-repressor and co-activator, influencing key cellular processes such as differentiation, proliferation, and stem cell biology.[4][5]
This document provides detailed application notes and protocols for the preclinical evaluation of Lsd1-IN-31, a novel inhibitor of LSD1. As specific in vivo data for this compound is not yet publicly available, the following protocols are based on established methodologies for other well-characterized LSD1 inhibitors, such as HCI-2509, GSK2879552, and Seclidemstat (SP-2577).[6][7][8] These guidelines are intended to assist researchers in designing and executing robust in vivo studies to assess the efficacy of this compound in relevant animal models.
Signaling Pathways and Mechanism of Action
LSD1 is a critical component of several multiprotein complexes, including the CoREST and NuRD complexes, which are involved in transcriptional repression.[9] By demethylating H3K4me1/2, LSD1 represses the expression of target genes.[10] Conversely, in complex with nuclear hormone receptors like the androgen receptor (AR) or estrogen receptor (ER), LSD1 can demethylate H3K9me1/2, leading to transcriptional activation.[2][11] this compound is hypothesized to inhibit the catalytic activity of LSD1, leading to an increase in H3K4 and H3K9 methylation at target gene promoters, thereby altering gene expression and inhibiting cancer cell growth and survival.
Recommended Animal Models
The choice of animal model is critical for evaluating the therapeutic potential of this compound and should be guided by the specific cancer type under investigation.
| Animal Model Type | Description | Recommended Cancer Types | Key Considerations |
| Subcutaneous Xenografts | Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID, NSG). | SCLC, AML, Prostate Cancer, Gastric Cancer | Relatively simple and reproducible model for initial efficacy screening.[3] Does not fully recapitulate the tumor microenvironment. |
| Orthotopic Xenografts | Human cancer cells are implanted into the organ of origin in immunocompromised mice. | Prostate Cancer, Pancreatic Cancer | More clinically relevant tumor microenvironment compared to subcutaneous models. May require surgical expertise. |
| Patient-Derived Xenografts (PDX) | Patient tumor fragments are implanted into immunocompromised mice. | AML, SCLC, Prostate Cancer | Preserves the heterogeneity and architecture of the original tumor.[11] More complex and costly to establish and maintain. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to develop spontaneous tumors that mimic human disease. | Lung Adenocarcinoma (Kras or EGFR mutant) | Allows for the study of tumor development in an immunocompetent host and the interaction with the immune system. |
| Disseminated Leukemia Models | Human AML cells are injected intravenously into immunocompromised mice. | Acute Myeloid Leukemia (AML) | Mimics the systemic nature of leukemia and allows for the assessment of survival as a primary endpoint. |
Experimental Protocols
The following protocols provide a framework for the in vivo evaluation of this compound.
General Workflow for Preclinical In Vivo Testing
Protocol for Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Appropriate vehicle for solubilization (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Standard animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the study.
-
Group Allocation: Randomly assign 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation: Begin with a low dose (e.g., 5 mg/kg) and escalate in subsequent groups (e.g., 10, 20, 40, 80 mg/kg).
-
Administration: Administer this compound via the intended therapeutic route (e.g., oral gavage [PO] or intraperitoneal injection [IP]) once daily for 7-14 days.
-
Monitoring: Monitor mice daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity level.
-
Endpoint: The MTD is defined as the highest dose that does not result in >15-20% body weight loss or significant clinical signs of toxicity.
Protocol for Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line of interest (e.g., NCI-H1417 for SCLC, MV-4-11 for AML)
-
Immunocompromised mice (e.g., NOD/SCID or NSG, 6-8 weeks old)
-
This compound formulated in vehicle
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Group Allocation and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound at one or more doses below the MTD).
-
Treatment Administration: Administer this compound or vehicle according to the predetermined schedule (e.g., daily PO or IP).
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Continue treatment and tumor volume measurements for a defined period (e.g., 21-28 days). TGI is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Survival: Monitor mice for signs of morbidity and euthanize when pre-defined endpoints are reached (e.g., tumor volume >2000 mm³). Plot survival curves (Kaplan-Meier) and compare between groups.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect tumors and other relevant tissues for pharmacodynamic analysis.
Quantitative Data Summary
The following tables present hypothetical efficacy data for this compound based on published results for other LSD1 inhibitors in various cancer models.
Table 1: Tumor Growth Inhibition in Xenograft Models
| Cancer Model | Cell Line | Animal Model | This compound Dose (mg/kg, Route) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Reference (Analogous Compound) |
| SCLC | NCI-H1417 | NOD/SCID | 50, PO, QD | 21 | 65 | INCB059872[11] |
| AML | MV-4-11 | NSG | 25, IP, QD | 28 | 72 | INCB059872[11] |
| Prostate (CRPC) | LuCaP 96CR (PDX) | SCID | 33, IP, QD | 28 | 58 | GSK2879552[7] |
| Gastric Cancer | MGC-803 | BALB/c nude | 20, PO, QD | 18 | 68.5 | Compound 21[3] |
| Lung Adenocarcinoma | EGFR-mutant GEMM | Transgenic | 50, IP, QD | 28 | Significant reduction in tumor burden | HCI-2509[6] |
Table 2: Survival Benefit in Disseminated Leukemia Model
| Cancer Model | Cell Line | Animal Model | This compound Dose (mg/kg, Route) | Median Survival (days) | Increase in Lifespan (%) | Reference (Analogous Compound) |
| AML | MLL-AF9 | C57BL/6 | 20, IP, QD | 45 | 36 | INCB059872[11] |
| Vehicle Control | MLL-AF9 | C57BL/6 | - | 33 | - | INCB059872[11] |
Pharmacodynamic and Biomarker Analysis
To confirm target engagement and understand the biological effects of this compound in vivo, the following analyses are recommended on tumor and surrogate tissues.
| Analysis | Method | Purpose | Expected Outcome with this compound |
| Histone Methylation | Western Blot, Immunohistochemistry (IHC) | To assess changes in global or specific histone methylation marks. | Increased levels of H3K4me2 and/or H3K9me2 in tumor tissue. |
| Gene Expression | qRT-PCR, RNA-sequencing | To measure changes in the expression of LSD1 target genes and differentiation markers. | Upregulation of myeloid differentiation markers (e.g., CD11b, CD86) in AML models. |
| Cell Proliferation | Ki-67 IHC | To evaluate the effect on tumor cell proliferation. | Decreased percentage of Ki-67 positive cells in treated tumors.[6] |
| Apoptosis | TUNEL assay, Cleaved Caspase-3 IHC | To assess the induction of programmed cell death. | Increased apoptosis in treated tumors. |
The protocols and data presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in various cancer models. By employing these established methodologies, researchers can effectively assess the therapeutic potential of this novel LSD1 inhibitor and generate the necessary data to support its further development. Careful selection of animal models and rigorous execution of these experimental protocols are essential for obtaining reliable and translatable results.
References
- 1. benchchem.com [benchchem.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lsd1 Inhibitor Treatment in In Vivo Cancer Xenograft Studies
Disclaimer: As of December 2025, publicly available data on the specific dosage, administration, and in vivo efficacy of Lsd1-IN-31 is limited. The following application notes and protocols are provided as a comprehensive guide for the in vivo evaluation of novel Lysine-Specific Demethylase 1 (Lsd1) inhibitors, using data from structurally or mechanistically similar compounds as a proxy. Researchers should adapt these protocols based on the specific physicochemical and pharmacological properties of this compound.
Introduction
Lysine-Specific Demethylase 1 (Lsd1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1] Its overexpression has been observed in a variety of cancers, including lung, breast, prostate, and hematological malignancies, where it is often associated with poor prognosis.[2][3] Lsd1 can act as both a transcriptional co-repressor and co-activator, influencing a wide range of cellular processes such as proliferation, differentiation, and epithelial-mesenchymal transition (EMT).[1][4] Pharmacological inhibition of Lsd1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating significant anti-tumor activity in preclinical and clinical studies.[5][6]
These application notes provide a framework for conducting in vivo cancer xenograft studies to evaluate the efficacy of Lsd1 inhibitors like this compound.
Mechanism of Action and Signaling Pathway
Lsd1 is a key epigenetic modulator that removes methyl groups from mono- and di-methylated H3K4 and H3K9.[4] Demethylation of H3K4, a mark of transcriptional activation, leads to gene repression. Conversely, demethylation of H3K9, a repressive mark, can lead to gene activation.[1] Lsd1 is often recruited to chromatin by interacting with various transcription factors and is a component of larger protein complexes such as the CoREST complex.[2][7] Lsd1 also has non-histone substrates, including p53 and DNMT1, further expanding its regulatory roles in cancer.[4]
The inhibition of Lsd1 is expected to lead to an increase in H3K4 and H3K9 methylation, thereby altering the expression of genes critical for cancer cell survival and proliferation.
Quantitative Data from Preclinical Studies of Lsd1 Inhibitors
The following tables summarize representative in vivo efficacy data from preclinical studies of various Lsd1 inhibitors in cancer xenograft models. This data can serve as a benchmark for designing and evaluating studies with this compound.
Table 1: In Vivo Efficacy of Lsd1 Inhibitors in Solid Tumor Xenograft Models
| Lsd1 Inhibitor | Cancer Type | Animal Model | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| GSK2879552 | Small Cell Lung Cancer (SCLC) | NCI-H1417 Xenograft | 1.5 mg/kg, oral, daily | >80% | [4] |
| ORY-1001 | Castration-Resistant Prostate Cancer (CRPC) | PDX models | Not specified | Significant decrease in tumor growth | [8] |
| HCI-2509 | Lung Adenocarcinoma | Transgenic mouse models | Not specified | Significantly lower tumor formation and progression | [2] |
| Pargyline | Kidney Cancer | Caki-2 Xenograft | Not specified | Attenuated tumor growth | [9] |
Table 2: In Vivo Efficacy of Lsd1 Inhibitors in Hematological Malignancy Models
| Lsd1 Inhibitor | Cancer Type | Animal Model | Dosage and Schedule | Outcome | Reference |
| INCB059872 | Acute Myeloid Leukemia (AML) | Human AML Xenograft | Not specified | Significant tumor growth inhibition | [6] |
| Tranylcypromine (TCP) + ATRA | AML | NOD-SCID mice with primary human AML cells | Not specified | Significantly reduced engraftment | [4] |
| MC3382 | Acute Promyelocytic Leukemia (APL) | Mouse APL model | 11.25 mg/kg and 22.50 mg/kg, oral | Increased survival by 35% and 62% respectively | [3] |
Experimental Protocols
The following are detailed protocols for conducting in vivo cancer xenograft studies with an Lsd1 inhibitor. These are generalized and should be optimized for the specific cell line, animal model, and test compound.
Cell Culture and Preparation
-
Cell Lines: Select appropriate cancer cell lines with known Lsd1 expression levels.
-
Culture Conditions: Maintain cell lines in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvesting: Harvest cells during the exponential growth phase (70-80% confluency). Use an appropriate detachment solution (e.g., Trypsin-EDTA).
-
Cell Viability: Assess cell viability using a method such as trypan blue exclusion. Viability should be >95%.
-
Cell Suspension: Wash cells with sterile, serum-free medium or phosphate-buffered saline (PBS). Resuspend the cell pellet in a suitable ice-cold medium (e.g., PBS or serum-free medium) at the desired concentration for injection.
Animal Husbandry and Acclimatization
-
Animal Model: Immunocompromised mice (e.g., athymic nude, NOD-SCID) are commonly used for xenograft studies. The choice of strain may depend on the tumor cell line.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before any experimental procedures.
-
Housing: House mice in a specific pathogen-free (SPF) environment with ad libitum access to sterile food and water.
Tumor Implantation
-
Subcutaneous Xenograft Model:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site on the flank of the mouse.
-
Inject the prepared cell suspension (typically 1 x 10⁶ to 10 x 10⁶ cells in 100-200 µL) subcutaneously. Co-injection with an extracellular matrix gel (e.g., Matrigel) can improve tumor establishment and growth.
-
Monitor the animals for recovery from anesthesia.
-
Drug Formulation and Administration
-
Vehicle Selection: The choice of vehicle is critical and depends on the solubility and stability of the Lsd1 inhibitor. Common vehicles include:
-
0.5% (w/v) Methylcellulose in sterile water
-
5-10% DMSO in saline or corn oil
-
Polyethylene glycol (PEG) formulations
-
-
Preparation: Prepare the drug formulation fresh daily or as dictated by its stability. Ensure the final formulation is sterile.
-
Administration: The route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection) should be based on the pharmacokinetic properties of the compound. Administer the drug or vehicle to the respective groups at the predetermined dose and schedule.
Experimental Workflow
Monitoring and Data Collection
-
Tumor Growth: Once tumors are palpable, measure the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.
-
Clinical Observations: Record any signs of toxicity, such as changes in posture, activity, grooming, or adverse reactions at the injection site.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Endpoint and Tissue Collection
-
Endpoint Criteria: Define humane endpoints for the study. This may include a maximum tumor size, a certain percentage of body weight loss, or significant signs of distress.
-
Euthanasia: At the end of the study, euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tissue Collection: Excise the tumors, weigh them, and take photographs. Portions of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR) or fixed in formalin for histopathological examination.
Dose Determination Logic
For a novel compound like this compound, a dose-ranging study is essential to determine the maximum tolerated dose (MTD) and an effective dose for efficacy studies.
Conclusion
The inhibition of Lsd1 represents a compelling strategy for cancer therapy. The protocols and data presented here provide a comprehensive guide for the preclinical evaluation of novel Lsd1 inhibitors, such as this compound, in in vivo cancer xenograft models. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results that can inform further drug development. Due to the lack of specific data for this compound, it is imperative to conduct initial dose-finding and tolerability studies before proceeding to larger efficacy trials.
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Crystal structure of the LSD1/CoREST histone demethylase bound to its nucleosome substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting Lsd1-IN-31 insolubility in aqueous solutions
Welcome to the technical support center for Lsd1-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock solution. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. This indicates that the compound's concentration has exceeded its solubility limit in the aqueous environment. Here are several troubleshooting steps you can take:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Your current concentration may be too high for its aqueous solubility.
-
Optimize DMSO Concentration: While minimizing DMSO is often desired, a slightly higher final concentration (up to 0.5% is generally tolerated in many cell-based assays) might be necessary to maintain the solubility of this compound.[1] It is crucial to run a vehicle control with the equivalent DMSO concentration to ensure it does not affect your experimental results.[1]
-
Utilize a Co-solvent System: Consider using a co-solvent system to improve solubility.[2] Solvents like polyethylene glycol (PEG) or ethanol can be used in combination with water.[3][4]
-
Adjust the pH of Your Buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.[1] Experiment with different pH values within the tolerated range of your experimental system to find the optimal pH for this compound solubility.
-
Prepare Fresh Dilutions: Do not use a solution that has already precipitated. Before preparing a new stock solution, centrifuge the vial to pellet any undissolved powder.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For hydrophobic compounds like this compound, the recommended primary solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).[1][5] Other organic solvents such as Dimethylformamide (DMF) or ethanol can also be considered.[3][5]
Q3: How should I properly store my this compound stock solution?
A3: Proper storage is critical for maintaining the stability and integrity of your this compound stock solution. Once prepared, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[6] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: Yes, for in vivo applications where insolubility is a significant hurdle, several formulation strategies can be employed. These often involve the use of excipients to create a more stable and soluble preparation. A common formulation for poorly water-soluble compounds involves a mixture of a primary solvent (like DMSO), a co-solvent (like PEG300), and a surfactant (like Tween-80) in a saline solution.[7] For example, a previously reported formulation for a similar LSD1 inhibitor involved preparing a 25.0 mg/mL stock in DMSO, which was then diluted in a vehicle of PEG300, Tween-80, and saline.[7]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of various LSD1 inhibitors. While specific solubility data for this compound is not publicly available, the data for other inhibitors highlights the range of potencies within this class of compounds.
| Compound | IC50 (LSD1) | Notes |
| Lsd1-IN-27 | 13 nM | Orally active inhibitor.[7] |
| OG-668 (GSK-LSD1) | 7.6 nM | Determined with HTRF assay.[8][9] |
| SP-2509 | 2.5 µM | Displayed solubility issues at 100 µM in aqueous buffer.[8][9] |
| Seclidemstat (SP-2577) | ~13 µM (in DIPG cells) | Clinical successor to SP-2509.[10] |
| Tranylcypromine (TCP) | 5.6 µM | Irreversible inhibitor.[8][9] |
| Phenelzine (PLZ) | in the mM range | Low stability in aqueous buffer at 37°C.[9] |
| Pargyline (PRG) | in the mM range | Good stability in aqueous buffer.[9] |
| Lsd1-IN-18 | 0.057 µM | Non-covalent inhibitor.[11] |
Experimental Protocols
Protocol 1: General Method for Solubility Testing of a Hydrophobic Inhibitor
This protocol provides a general guideline for assessing the kinetic solubility of a small molecule inhibitor like this compound in an aqueous buffer.
-
Prepare a High-Concentration Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution.[1]
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a range of final compound concentrations with a consistent final DMSO percentage.
-
Incubation and Observation: Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection and Turbidity Measurement: Visually inspect each well for any signs of precipitation. For a more quantitative assessment, measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation. The highest concentration that remains clear is considered the kinetic solubility under these conditions.
Signaling Pathway and Workflow Diagrams
Lysine-specific demethylase 1 (LSD1) is a key regulator in multiple signaling pathways, influencing gene transcription and cellular processes.[12][13] Its inhibition can impact pathways such as mTOR, Notch, and PI3K/Akt, which are often dysregulated in cancer.[14][15]
Caption: this compound inhibits LSD1, which in turn regulates key cellular signaling pathways.
Caption: A logical workflow for troubleshooting this compound insolubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. LSD1-IN-6 | inhibitor of lysine-specific demethylase 1 (LSD1) | CAS# 2035912-43-5 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LSD1-IN-18 - Immunomart [immunomart.com]
- 12. news-medical.net [news-medical.net]
- 13. [Histone demethylase LSD1 and its biological functions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lsd1-IN-31 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-31 and other LSD1 inhibitors in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in gene regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2][3] By inhibiting LSD1, this compound can alter gene expression, leading to effects such as cell differentiation and reduced proliferation in cancer cells.[1][4] LSD1 can also demethylate non-histone proteins, such as p53 and DNMT1, expanding its regulatory role.[5][6]
Q2: What are the common in vitro assays used to characterize this compound?
Common in vitro assays include:
-
Biochemical Enzymatic Assays: To determine the direct inhibitory effect on LSD1 activity (IC50 value). Horseradish peroxidase (HRP)-coupled and homogeneous time-resolved fluorescence (HTRF) assays are frequently used.[1][7] Commercially available fluorometric and colorimetric kits are also common.[8][9][10]
-
Cell Proliferation/Viability Assays: To measure the effect of the inhibitor on cell growth in various cancer cell lines (EC50 value).[1][11]
-
Cell Differentiation Assays: To assess the induction of differentiation markers (e.g., CD11b in acute myeloid leukemia cells) via flow cytometry.[1][4][7]
-
Protein-Protein Interaction (PPI) Assays: To determine if the inhibitor disrupts the interaction of LSD1 with its binding partners, such as GFI1, which is crucial for its function in some cancers.[1][7]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A typical starting concentration range for a potent LSD1 inhibitor like this compound (reported IC50 of 13 nM) would be from low nanomolar to low micromolar.[12] It is recommended to perform a dose-response curve starting from as low as 0.1 nM up to 10 µM to determine the optimal concentration for your specific cell line and assay. For other LSD1 inhibitors, effective concentrations in cell-based assays have been reported to range from 0.3 µM to 5 µM.[11]
Q4: How does this compound affect signaling pathways?
Inhibition of LSD1 can impact several key signaling pathways involved in cancer progression. LSD1 has been shown to regulate the mTOR, Notch, and PI3K/Akt/mTOR pathways.[13][14] It can also interfere with EGFR downstream signaling and has been linked to the regulation of oncogenes like MYC.[11][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in assay results | 1. Compound Instability: The inhibitor may be degrading under assay conditions (e.g., temperature, aqueous buffer).[1][7]2. Compound Precipitation: The inhibitor may have poor solubility at the tested concentrations.[1][7][16]3. Pipetting Errors: Inaccurate serial dilutions or reagent addition. | 1. Assess the stability of this compound in your assay buffer at 37°C over the time course of your experiment.[1]2. Determine the turbidimetric solubility of the compound in your assay medium.[7] If solubility is an issue, consider using a lower concentration of DMSO or a different formulation.[16]3. Use calibrated pipettes and perform careful, consistent dilutions. Run replicates to identify outliers.[17] |
| No or low inhibitory effect observed | 1. Inactive Compound: The compound may have degraded during storage.2. Incorrect Assay Conditions: The enzyme or substrate concentration may not be optimal.3. Cell Line Insensitivity: The chosen cell line may not be dependent on LSD1 activity for survival or proliferation.[6]4. Assay Interference: Components in the assay buffer (e.g., thiol-containing reagents like DTT) can interfere with some detection methods.[8][10] | 1. Verify the integrity of the compound stock. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.2. Ensure you are using the substrate at a concentration near its Michaelis constant (Km) for the enzyme.[1] Use a sufficient concentration of active, purified LSD1 enzyme (e.g., >200 ng/µL for some kits).[17]3. Screen a panel of cell lines to find a sensitive model. AML and small-cell lung cancer (SCLC) cell lines are often sensitive to LSD1 inhibition.[1][4]4. Use assay kits and buffers that are validated for compatibility with your compound and detection method.[8][10] |
| Discrepancy between biochemical and cellular activity | 1. Poor Cell Permeability: The compound may not efficiently cross the cell membrane.2. Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps.3. Off-Target Effects: The compound may have other cellular targets that confound the results.[1][6] | 1. Assess cellular target engagement by measuring changes in histone methylation (H3K4me2) via Western blot or other methods.2. Consider using efflux pump inhibitors in control experiments to test this possibility.3. Profile the selectivity of this compound against other related enzymes, such as MAO-A, MAO-B, and LSD2.[1][7] |
Quantitative Data Summary
Table 1: In Vitro Activity of Selected LSD1 Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| Lsd1-IN-27 (similar to this compound) | Enzymatic | LSD1 | 13 nM | [12] |
| OG-668 | HTRF Assay | LSD1 | 7.6 nM | [1] |
| OG-668 | Cell Viability | MOLM-13 (AML) | 0.42 µM | [1] |
| Iadademstat (ORY-1001) | HTRF Assay | LSD1 | 0.018 µM | [1] |
| Seclidemstat (SP-2577) | HTRF Assay | LSD1 | 1.3 µM | [1] |
| HCI-2509 | Cell Viability | A549 (Lung Cancer) | 0.3 - 5 µM | [11] |
| Tranylcypromine (TCP) | HTRF Assay | LSD1 | 5.6 µM | [1] |
| Tranylcypromine (TCP) | Cell Viability | THP-1 (AML) | >2 µM | [1] |
Note: IC50 refers to the half-maximal inhibitory concentration in biochemical assays, while EC50 refers to the half-maximal effective concentration in cell-based assays.
Experimental Protocols
1. LSD1 HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol is adapted from a general method for assessing LSD1 enzymatic activity.[1]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
This compound (or other inhibitors)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Flavin adenine dinucleotide (FAD)
-
Detection Reagents: Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin
-
White 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer. The final DMSO concentration should be ≤0.5%.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of recombinant LSD1 enzyme (e.g., final concentration of 1-5 nM) to each well.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of a mix containing the H3K4me1 peptide substrate (at its Km concentration) and FAD (e.g., 10 µM).
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction and initiate detection by adding 20 µL of the detection reagent mix (anti-H3K4me0 antibody and streptavidin-XL665).
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.
2. Cell Viability (MTS/MTT) Assay
This protocol describes a general procedure to determine the effect of this compound on cell proliferation.[11]
Materials:
-
Cancer cell line of interest (e.g., MV(4;11) AML cells)
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight (for adherent cells).
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for the desired time period (e.g., 72-96 hours).
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine EC50 values.
Visualizations
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 11. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LSD1 inhibition disrupts super-enhancer driven oncogenic transcriptional programs in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1-IN-6 | inhibitor of lysine-specific demethylase 1 (LSD1) | CAS# 2035912-43-5 | InvivoChem [invivochem.com]
- 17. abcam.com [abcam.com]
Lsd1-IN-31 off-target effects and how to mitigate them
Welcome to the technical support center for Lsd1-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-targets for LSD1 inhibitors like this compound?
A1: The most common off-targets for LSD1 inhibitors stem from the structural similarity of the LSD1 catalytic domain to other flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1][2][3][4] The primary off-targets of concern are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), which are involved in neurotransmitter metabolism.[1][2] Depending on the inhibitor's chemical scaffold, other enzymes like LSD2 (KDM1B) or even unrelated targets such as histone deacetylases (HDACs) could also be affected, leading to dual-inhibitor characteristics.[1][5]
Q2: I am observing cellular effects at concentrations where I don't see significant inhibition of LSD1 activity. What could be the cause?
A2: This phenomenon can be indicative of off-target effects. Some LSD1 inhibitors, such as SP-2509, have been reported to elicit cellular responses that are dominated by off-target activities, independent of their LSD1 inhibitory function.[5] It is also possible that the inhibitor affects the non-enzymatic scaffolding function of LSD1, which might not be captured in a standard demethylase activity assay.[6][7][8] We recommend performing comprehensive selectivity profiling and using multiple, distinct chemical probes to validate that the observed phenotype is due to LSD1 inhibition.
Q3: How can I experimentally validate that the phenotype I observe is due to on-target inhibition of LSD1 by this compound?
A3: To confirm on-target activity, we recommend a multi-pronged approach:
-
Chemical Complementation: Use a structurally distinct LSD1 inhibitor to see if it recapitulates the same phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete LSD1 and observe if the phenotype matches that of this compound treatment.
-
Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to LSD1 in a cellular context.
-
Rescue Experiments: In an LSD1 knockout or knockdown background, the addition of this compound should not produce the same effect as in wild-type cells.
Q4: What are the best practices for determining the optimal concentration of this compound to minimize off-target effects?
A4: The optimal concentration should be determined by performing a dose-response curve for both on-target and potential off-target activities. The goal is to identify a concentration window where you see maximal on-target effects (e.g., increase in H3K4me2 levels) with minimal off-target engagement. It is crucial to correlate target engagement with the desired cellular phenotype. We recommend starting with a concentration at or near the in vitro IC50 for LSD1 and titrating down.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype or Toxicity | Off-target effects of this compound. | 1. Perform a selectivity screen against related amine oxidases (MAO-A, MAO-B, LSD2). 2. Use a lower concentration of this compound. 3. Validate the phenotype with a structurally different LSD1 inhibitor or with a genetic approach (siRNA/CRISPR). |
| Inconsistent Results Between Assays | Differences in assay formats (biochemical vs. cellular) or the use of non-physiological substrates. | 1. Use physiologically relevant substrates, such as nucleosomes, in your biochemical assays.[9] 2. Correlate biochemical IC50 values with cellular target engagement and phenotypic readouts. |
| Lack of Correlation Between LSD1 Inhibition and Cellular Effect | 1. The observed phenotype is due to off-target effects. 2. The inhibitor affects the scaffolding function of LSD1, not just its catalytic activity. | 1. Perform a washout experiment to see if the effect is reversible, which can help distinguish on-target from some off-target effects. 2. Investigate the impact of this compound on LSD1 protein-protein interactions (e.g., with CoREST). |
Quantitative Data Summary
The following tables provide hypothetical selectivity and potency data for this compound based on typical values for potent and selective LSD1 inhibitors.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | Substrate | IC50 (nM) |
| LSD1 | HTRF Assay | H3K4me2 Peptide | 15 |
| LSD1 | Amplex Red Assay | H3K4me2 Peptide | 20 |
| LSD1 | Western Blot | Nucleosomes | 25 |
Table 2: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity (Fold vs. LSD1) |
| LSD1 | 15 | 1 |
| LSD2 | >10,000 | >667 |
| MAO-A | 2,500 | 167 |
| MAO-B | 4,000 | 267 |
| HDAC1 | >20,000 | >1333 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to LSD1 in intact cells.
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle control or a range of this compound concentrations for 1-2 hours.
-
Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Divide the cell suspension for each treatment condition into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet precipitated proteins.
-
Collect the supernatant and analyze the amount of soluble LSD1 by Western blotting.
-
Plot the amount of soluble LSD1 as a function of temperature for each treatment. A shift in the melting curve indicates target engagement.
Protocol 2: Off-Target Profiling using a Panel of Amine Oxidases
Objective: To determine the selectivity of this compound against related FAD-dependent amine oxidases.
Methodology:
-
Obtain recombinant human LSD1, LSD2, MAO-A, and MAO-B enzymes.
-
Prepare a serial dilution of this compound.
-
For each enzyme, set up a reaction mixture containing the enzyme, its specific substrate, and the appropriate buffer.
-
Add the serially diluted this compound or vehicle control to the reaction mixtures.
-
Incubate for a predetermined time at the optimal temperature for each enzyme.
-
Measure the enzyme activity using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).
-
Plot the enzyme activity against the inhibitor concentration and calculate the IC50 value for each enzyme.
-
Calculate the selectivity by dividing the IC50 of the off-target enzyme by the IC50 of LSD1.
Visualizations
Caption: On-target vs. potential off-target pathways for this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: Key strategies to mitigate off-target effects of this compound.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Lsd1-IN-XX Bioavailability for In Vivo Studies
Welcome to the technical support center for our novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, Lsd1-IN-XX. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo performance of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Section 1: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the bioavailability of Lsd1-IN-XX.
Issue 1: Low Oral Bioavailability Observed in Initial Pharmacokinetic (PK) Studies
Question: My initial in vivo PK study with Lsd1-IN-XX administered orally resulted in unexpectedly low plasma concentrations and overall exposure (AUC). What are the potential causes and how can I troubleshoot this?
Answer: Low oral bioavailability is a common challenge for many small molecule inhibitors. The underlying causes can generally be categorized into poor absorption, extensive first-pass metabolism, or rapid elimination. The following steps will help you systematically investigate and address this issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oral bioavailability of Lsd1-IN-XX.
Detailed Steps:
-
Assess Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of Lsd1-IN-XX in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). Poor solubility is a primary reason for low absorption.
-
Permeability: Use an in vitro model like the Caco-2 cell permeability assay to assess the compound's ability to cross the intestinal epithelium. A low apparent permeability (Papp) value suggests poor absorption.
-
-
Investigate Metabolic Stability:
-
In Vitro Metabolism: Incubate Lsd1-IN-XX with liver microsomes or hepatocytes to determine its metabolic stability. Rapid metabolism in the liver (high intrinsic clearance) leads to a significant first-pass effect, reducing the amount of drug that reaches systemic circulation.
-
-
Evaluate Efflux Transporter Involvement:
-
Bidirectional Caco-2 Assay: A standard Caco-2 assay can be adapted to measure transport in both directions (apical to basolateral and basolateral to apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it back into the intestinal lumen.
-
Issue 2: High Variability in Plasma Concentrations Between Individual Animals
Question: I am observing significant variability in the plasma concentrations of Lsd1-IN-XX between different animals in the same dosing group. What could be causing this and how can I minimize it?
Answer: High inter-individual variability can obscure the true pharmacokinetic profile of a compound and make it difficult to establish a clear dose-response relationship. Potential causes include inconsistent formulation, variability in food intake, and genetic differences in metabolic enzymes.
Troubleshooting Steps:
-
Formulation Homogeneity: Ensure that the dosing formulation is homogeneous and that the compound remains uniformly suspended or dissolved throughout the dosing procedure. Prepare fresh formulations for each experiment.
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact drug absorption.
-
Dosing Technique: Use a consistent and precise dosing technique (e.g., oral gavage) to ensure accurate administration of the intended dose.
-
-
Consider Genetic Factors: If variability persists, it may be due to genetic polymorphisms in drug-metabolizing enzymes (e.g., Cytochrome P450s) within the animal strain. While more complex to address, this is an important consideration for later stages of development.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most effective formulation strategies to improve the oral bioavailability of a poorly soluble compound like Lsd1-IN-XX?
A1: For compounds with low aqueous solubility, several formulation strategies can be employed:
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its apparent solubility and dissolution rate.[1][2]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the absorption of lipophilic drugs.[1][2][3] These systems form fine emulsions in the gastrointestinal tract, which can enhance solubilization and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can improve the rate and extent of absorption.[2]
Q2: How can I determine if Lsd1-IN-XX is a substrate for efflux pumps like P-glycoprotein (P-gp)?
A2: The most common method is the in vitro Caco-2 bidirectional permeability assay.[3] An efflux ratio greater than 2 is a strong indicator of P-gp substrate activity. To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.[3]
Q3: What is a prodrug approach and how can it be applied to Lsd1-IN-XX?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[4] This strategy can be used to:
-
Improve Solubility: By adding a polar functional group that is later cleaved.
-
Mask Metabolic Hotspots: If a specific part of the Lsd1-IN-XX molecule is prone to rapid metabolism, it can be chemically modified to block this process. The modifying group is then removed in vivo to release the active drug.[3][4]
-
Bypass Efflux Transporters: A prodrug may not be a substrate for efflux pumps, allowing for better absorption.
Q4: What are the key LSD1 signaling pathways I should be aware of when assessing the in vivo efficacy of Lsd1-IN-XX?
A4: LSD1 is a histone demethylase that plays a crucial role in regulating gene expression.[5][6] Its inhibition can impact several key signaling pathways implicated in cancer and other diseases:
-
Notch Signaling Pathway: LSD1 can positively regulate the Notch signaling pathway, which is involved in cell proliferation and differentiation.[7]
-
PI3K/Akt/mTOR Pathway: Inhibition of LSD1 has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth and survival.[7]
-
Androgen Receptor (AR) Signaling: In prostate cancer, LSD1 acts as a coactivator for the androgen receptor.[8]
-
Tumor Suppressor Genes: LSD1 can suppress the expression of tumor suppressor genes. Its inhibition can lead to the reactivation of these genes.[5]
Caption: Key signaling pathways modulated by LSD1 inhibition.
Section 3: Data Presentation
The following tables present hypothetical data for Lsd1-IN-XX to illustrate the type of information that should be gathered during preclinical development.
Table 1: Physicochemical and In Vitro ADME Properties of Lsd1-IN-XX
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL |
| LogP | 4.2 |
| Caco-2 Permeability (Papp A-B) | 0.5 x 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio | 5.8 |
| Human Liver Microsomal Stability (t½) | 15 min |
Table 2: Pharmacokinetic Parameters of Lsd1-IN-XX in Mice (10 mg/kg Dose)
| Route | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Bioavailability (F%) |
| IV | Saline w/ 5% DMSO | 1200 | 0.25 | 2500 | 100% |
| PO | 0.5% CMC Suspension | 50 | 2.0 | 300 | 12% |
| PO | SEDDS Formulation | 250 | 1.5 | 1250 | 50% |
Section 4: Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Lsd1-IN-XX following intravenous and oral administration.
Materials:
-
Lsd1-IN-XX
-
Vehicle for IV administration (e.g., Saline with 5% DMSO)
-
Vehicle for PO administration (e.g., 0.5% carboxymethylcellulose in water)
-
8-10 week old male C57BL/6 mice
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 3 days prior to the study.
-
Dosing:
-
IV Group (n=3): Administer Lsd1-IN-XX at 10 mg/kg via tail vein injection.
-
PO Group (n=3): Administer Lsd1-IN-XX at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50 µL) from the saphenous vein at the following time points:
-
IV Group: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Lsd1-IN-XX in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Protocol 2: Caco-2 Bidirectional Permeability Assay
Objective: To assess the intestinal permeability of Lsd1-IN-XX and determine if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12-well plates with 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Lsd1-IN-XX
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assay:
-
Apical to Basolateral (A-B): Add Lsd1-IN-XX (e.g., at 10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A): Add Lsd1-IN-XX to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.
-
Bioanalysis: Quantify the concentration of Lsd1-IN-XX in the samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. news-medical.net [news-medical.net]
- 6. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results from Lsd1-IN-31 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lsd1-IN-31, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is part of a novel series of N'-(1-phenylethylidene)-benzohydrazides that act as potent, specific, and reversible inhibitors of LSD1.[1] It functions by competing with the histone H3 substrate for binding to the active site of the LSD1 enzyme. This prevents the demethylation of mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), and to a lesser extent, lysine 9 of histone H3 (H3K9me1/2). Inhibition of LSD1 leads to an increase in these histone methylation marks, which are generally associated with changes in gene expression.
Q2: What is the difference between Lsd1-IN-30 and this compound?
A2: Lsd1-IN-30 and this compound belong to the same chemical series of N'-(1-phenylethylidene)-benzohydrazide LSD1 inhibitors. While they share a common scaffold, they differ in the specific chemical substitutions on the phenyl rings. These modifications can influence their potency, selectivity, and pharmacokinetic properties. For specific details on their structures, please refer to the publication by Sorna et al., 2013.[1]
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cancer cells with compounds from this series has been shown to inhibit cell proliferation and survival.[1] The specific effects can be cell-type dependent but may include cell cycle arrest, induction of apoptosis, and changes in gene expression related to cell differentiation and tumor suppression.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to store the solid compound at -20°C. The DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Unexpected Result 1: No or weak inhibition of LSD1 activity in a biochemical assay.
| Possible Cause | Troubleshooting Step |
| Incorrect assay conditions | Ensure the assay buffer pH is optimal for LSD1 activity (typically pH 7.5-8.5). Verify the concentration of the FAD cofactor, as it is essential for LSD1 activity. |
| Substrate issues | Use a validated H3K4me1/2 peptide or nucleosome substrate. Confirm the purity and concentration of the substrate. |
| Enzyme degradation | Use a fresh aliquot of purified LSD1 enzyme. Ensure proper storage of the enzyme at -80°C. |
| Inhibitor precipitation | Check the solubility of this compound in the final assay buffer. If precipitation is observed, consider adjusting the buffer composition or lowering the inhibitor concentration. |
Unexpected Result 2: No or weak effect on cell viability or proliferation in a cellular assay.
| Possible Cause | Troubleshooting Step |
| Insufficient inhibitor concentration or incubation time | Perform a dose-response experiment with a wide range of this compound concentrations and vary the incubation time (e.g., 24, 48, 72 hours). |
| Cell line is resistant to LSD1 inhibition | Some cell lines may have intrinsic resistance to LSD1 inhibitors. Confirm LSD1 expression in your cell line by Western blot. Consider testing a different cell line known to be sensitive to LSD1 inhibition. |
| Inhibitor instability in culture medium | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Minimize the exposure of the compound to light. |
| Off-target effects masking the expected outcome | Consider performing target engagement assays (e.g., cellular thermal shift assay) to confirm that this compound is binding to LSD1 in your cells. |
Unexpected Result 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell passage numbers, confluency, and media composition between experiments. |
| Inhibitor degradation | Use fresh aliquots of the this compound stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate concentrations. |
Data Presentation
Table 1: Biochemical Potency of N'-(1-phenylethylidene)-benzohydrazide LSD1 Inhibitors
| Compound | LSD1 IC50 (nM) | LSD1 Ki (nM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Compound 12 (Lead) | 13 | 31 | >100 | >100 |
| Hit Compound 1 | 400 | - | - | - |
| Hit Compound 2 | 200 | - | - | - |
| Data is representative of the series described by Sorna et al., 2013.[1] "Compound 12" represents the optimized lead compound from this study. |
Experimental Protocols
LSD1 Biochemical Assay (Amplex Red Coupled Assay)
This protocol is adapted from standard methods for measuring LSD1 activity.
Materials:
-
Purified recombinant human LSD1
-
This compound
-
H3K4me2 peptide substrate
-
Amplex Red
-
Horseradish peroxidase (HRP)
-
FAD
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing assay buffer, FAD, HRP, and Amplex Red.
-
Add this compound at various concentrations to the wells of a 96-well plate.
-
Add the LSD1 enzyme to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC50 value for this compound.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT reagent or CellTiter-Glo reagent
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Methylation Marks
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against H3K4me2, H3K9me2, and total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of H3K4me2 and H3K9me2 to total Histone H3.
Visualizations
Caption: A flowchart illustrating the typical experimental workflow for characterizing this compound.
Caption: Simplified diagram of LSD1's role in histone demethylation and its inhibition by this compound.
References
Lsd1-IN-31 degradation pathways and how to avoid them
Welcome to the technical support center for Lsd1-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the stability and degradation of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound?
A1: While specific degradation pathways for this compound have not been extensively detailed in publicly available literature, small molecule inhibitors like this compound can be susceptible to both enzymatic and chemical degradation.
-
Enzymatic Degradation: In biological systems, this compound may be metabolized by various enzymes, primarily in the liver. Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of many drugs and xenobiotics. Other potential enzymatic modifications include glucuronidation or sulfation, which increase water solubility and facilitate excretion.
-
Chemical Degradation: The stability of this compound in solution can be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. Common chemical degradation pathways for small molecules include hydrolysis (cleavage of bonds by water) and oxidation.
Q2: How can I minimize the degradation of this compound in my experiments?
A2: To minimize degradation, it is crucial to handle and store the compound properly.
-
Storage: Store this compound as a solid at the recommended temperature, protected from light and moisture. For solutions, prepare fresh stocks for each experiment or store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Buffer Conditions: Use buffers within a pH range where the compound is most stable. Avoid highly acidic or basic conditions unless experimentally required.
-
In Vitro Assays: When working with cell lysates or microsomal fractions that contain metabolic enzymes, consider including broad-spectrum cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) or conducting experiments at 4°C to reduce enzymatic activity.
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent can impact the stability and solubility of this compound. It is generally recommended to use anhydrous dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For aqueous experimental buffers, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the stability and activity of this compound.
Issue 1: Inconsistent or lower than expected activity of this compound.
This could be due to the degradation of the compound.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Improper Storage | Verify storage conditions of both solid compound and stock solutions. | Store solid this compound at -20°C. Store DMSO stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. |
| Chemical Instability in Experimental Buffer | Assess the stability of this compound in your experimental buffer over the time course of the experiment. | Perform a time-course experiment and analyze the concentration of this compound at different time points using LC-MS/MS. Consider adjusting the buffer pH or composition if degradation is observed. |
| Enzymatic Degradation in Biological Samples | Determine if components in your biological system (e.g., cell lysates, microsomes) are metabolizing the inhibitor. | Include appropriate negative controls (e.g., buffer without biological material). If enzymatic degradation is suspected, add a cocktail of metabolic enzyme inhibitors or perform the experiment at 4°C. |
| Repeated Freeze-Thaw Cycles | Check the handling procedure for stock solutions. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. |
Issue 2: Precipitate formation upon dilution in aqueous buffer.
This indicates poor solubility of this compound under the experimental conditions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Aqueous Solubility | Observe the solution after dilution. | Decrease the final concentration of this compound. If a higher concentration is necessary, consider using a formulation aid such as a surfactant (e.g., Tween-80) or cyclodextrin, ensuring it does not interfere with your assay. |
| High Final DMSO Concentration | Calculate the final percentage of DMSO in your aqueous buffer. | Keep the final DMSO concentration below 0.5%. If a higher stock concentration is needed to achieve this, ensure the compound is fully dissolved in DMSO. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability using LC-MS/MS
This protocol allows for the quantitative analysis of this compound concentration over time to determine its stability.
Materials:
-
This compound
-
Experimental buffer of interest
-
Acetonitrile with 0.1% formic acid (ACN/FA)
-
Water with 0.1% formic acid (H₂O/FA)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the this compound stock into your pre-warmed experimental buffer to the final desired concentration.
-
Incubate the solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
Immediately quench the reaction by adding 3 volumes of ice-cold ACN/FA containing an internal standard.
-
Vortex and centrifuge the samples to precipitate any proteins.
-
Transfer the supernatant to an autosampler vial.
-
Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
This compound
-
Human or other species liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in phosphate buffer.
-
In a 96-well plate, add the liver microsomes to the buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis of the remaining this compound concentration.
-
Calculate the in vitro half-life (t₁/₂) of the compound.
Data Presentation
Table 1: Example Stability Data for this compound in Different Experimental Buffers
Researchers can use this template to record their own experimental data.
| Buffer System | pH | Temperature (°C) | Half-life (t₁/₂, hours) | Notes |
| PBS | 7.4 | 37 | User-defined | |
| Tris-HCl | 8.0 | 37 | User-defined | |
| Cell Culture Medium | 7.2-7.4 | 37 | User-defined | Contains potential metabolic enzymes. |
| Lysate Buffer | 7.5 | 4 | User-defined |
Visualizations
Caption: Potential enzymatic and chemical degradation pathways for a small molecule inhibitor.
Caption: A troubleshooting workflow for addressing this compound instability issues.
How to control for Lsd1-IN-31's non-specific binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lsd1-IN-31. The information provided is intended to help control for its potential non-specific binding and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin-dependent monoamine oxidase that removes methyl groups from mono- and di-methylated lysine residues on histone and non-histone proteins, playing a crucial role in transcriptional regulation.[1][2][3] this compound is part of the benzohydrazide class of non-covalent, reversible LSD1 inhibitors.[4][5] Its mechanism of action involves binding to the active site of LSD1, thereby preventing the demethylation of its substrates.
Q2: Why is controlling for non-specific binding of this compound important?
Like many small molecule inhibitors, this compound has the potential to bind to proteins other than its intended target, LSD1. This "off-target" binding can lead to misinterpretation of experimental results, attributing observed phenotypic effects to LSD1 inhibition when they may be caused by the modulation of other cellular pathways. Therefore, rigorous controls are essential to validate that the biological effects of this compound are indeed due to its on-target activity against LSD1. Some studies on similar benzohydrazide-based LSD1 inhibitors, such as SP-2509, have indicated the potential for off-target effects.[6][7]
Q3: What are the potential off-targets of this compound?
While a comprehensive off-target profile for this compound is not publicly available, its structural similarity to other benzohydrazide inhibitors suggests potential interactions with other amine oxidases, such as Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), due to structural similarities in their catalytic domains.[3] Broader kinase panels and other safety screens are necessary to fully characterize the selectivity of this compound.
Q4: What are the recommended general strategies to control for non-specific binding?
Several strategies can be employed:
-
Use the lowest effective concentration: Titrate this compound to determine the minimal concentration that elicits the desired on-target effect (e.g., increase in H3K4me2 levels) to minimize off-target engagement.
-
Employ a structurally distinct LSD1 inhibitor: Corroborate findings by using an LSD1 inhibitor from a different chemical class. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Use an inactive control compound: An ideal negative control is a structurally similar but inactive analog of this compound. If such a compound is not available, using a known inactive compound can help differentiate specific from non-specific cellular effects.
-
Perform target engagement assays: Directly measure the binding of this compound to LSD1 in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).[8][9]
-
Conduct rescue experiments: If this compound treatment leads to a specific phenotype, attempt to rescue this phenotype by overexpressing a form of LSD1 that is resistant to the inhibitor.
-
Profile off-targets: Use proteome-wide approaches like chemoproteomics to identify potential off-targets of this compound in an unbiased manner.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Observed phenotype is inconsistent with known LSD1 function. | The phenotype may be due to off-target effects of this compound. | 1. Verify on-target engagement using CETSA. 2. Attempt to replicate the phenotype with a structurally unrelated LSD1 inhibitor. 3. Use an inactive analog as a negative control. 4. Consider performing a chemoproteomics experiment to identify potential off-targets. |
| High variability in experimental results. | Inconsistent compound activity or cellular response. | 1. Ensure consistent compound concentration and treatment times. 2. Optimize the assay to be within the linear range of detection. 3. Confirm cell line identity and health. |
| No observable on-target effect (e.g., no change in H3K4me2 levels). | 1. this compound concentration is too low. 2. The inhibitor is inactive. 3. The detection method is not sensitive enough. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the integrity and activity of the this compound compound. 3. Use a more sensitive detection method or a different readout of LSD1 activity. |
| Cellular toxicity is observed at concentrations required for LSD1 inhibition. | The toxicity may be an off-target effect. | 1. Attempt to separate the toxic and on-target effects by using a lower concentration of this compound in combination with another agent that potentiates LSD1 inhibition. 2. Use a different, less toxic LSD1 inhibitor to confirm the on-target phenotype. |
Quantitative Data
The following tables summarize key quantitative data for this compound and related compounds. This data can be used as a reference for designing experiments and interpreting results.
Table 1: In Vitro Potency of this compound and Structurally Related Inhibitors
| Compound | Target | IC50 / Ki | Assay Type | Reference |
| This compound (analogs) | LSD1 | 13 nM - 99.01 nM (IC50) | Biochemical Assay | [4][10] |
| SP-2509 | LSD1 | 13 nM (IC50), 31 nM (Ki) | Biochemical Assay | [6][7] |
| Seclidemstat (SP-2577) | LSD1 | ~13 µM (IC50) | Biochemical Assay | [8] |
| ORY-1001 | LSD1 | 18 nM (IC50) | Biochemical Assay | [3] |
| GSK2879552 | LSD1 | 90 nM (IC50) | Biochemical Assay | [4] |
Table 2: Selectivity Profile of Benzohydrazide-based LSD1 Inhibitors
| Compound | Off-Target | IC50 / Ki | Fold Selectivity (vs. LSD1) | Reference |
| SP-2509 | MAO-A | > 300 µM | > 23,000 | [6][7] |
| SP-2509 | MAO-B | > 300 µM | > 23,000 | [6][7] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify the direct binding of this compound to LSD1 within intact cells.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against LSD1
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include a non-heated control (37°C).
-
-
Cell Lysis:
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or using a sonicator.
-
-
Centrifugation:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration and normalize samples.
-
Perform SDS-PAGE and Western blotting using an anti-LSD1 antibody to detect the amount of soluble LSD1 at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble LSD1 as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Chemoproteomics for Off-Target Identification
This protocol provides a general workflow for identifying the cellular targets of this compound using an affinity-based chemoproteomics approach.
Principle: A modified version of this compound containing a reactive group and/or an affinity tag is used to covalently label and enrich its binding partners from a complex cell lysate for identification by mass spectrometry.
Materials:
-
Cells of interest
-
This compound and a modified probe version (e.g., with a clickable alkyne or azide group)
-
Lysis buffer
-
Affinity resin (e.g., streptavidin beads if using a biotinylated probe)
-
Mass spectrometer
-
Reagents for proteomics sample preparation (e.g., trypsin, iodoacetamide, DTT)
Protocol:
-
Probe Synthesis: Synthesize a chemical probe based on the this compound scaffold that includes a photoreactive or electrophilic group for covalent crosslinking and a reporter tag (e.g., biotin or a clickable handle) for enrichment.
-
Cell Treatment and Lysis: Treat cells with the this compound probe. For competitive profiling, pre-incubate cells with an excess of the unmodified this compound before adding the probe. Lyse the cells.
-
Target Labeling and Enrichment: If using a photoreactive probe, expose the lysate to UV light to induce crosslinking. Enrich the probe-bound proteins using the appropriate affinity resin.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead tryptic digestion of the enriched proteins.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control (or competed by the free inhibitor) are considered potential targets of this compound.
Visualizations
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The novel reversible LSD1 inhibitor SP-2577 promotes anti-tumor immunity in SWItch/Sucrose-NonFermentable (SWI/SNF) complex mutated ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual LSD1 and HDAC6 Inhibition Induces Doxorubicin Sensitivity in Acute Myeloid Leukemia Cells [mdpi.com]
- 10. Utilizing a structure-based virtual screening approach to discover potential LSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Lsd1-IN-31 treatment duration for optimal effect
A Guide to Refining Treatment Duration for Optimal Experimental Effect
Disclaimer: This document provides a generalized guide for optimizing the treatment duration of Lysine-Specific Demethylase 1 (LSD1) inhibitors. The user's original query mentioned "Lsd1-IN-31," for which no specific public data could be found. It is presumed to be a non-public, internal compound name or a related analogue of a known inhibitor class. The principles, protocols, and troubleshooting advice provided herein are based on published data for well-characterized, reversible and irreversible LSD1 inhibitors and should be adapted for the specific inhibitor used.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for LSD1 inhibitors?
A1: LSD1 (also known as KDM1A) is a flavin-dependent amine oxidase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By inhibiting LSD1, these compounds prevent the demethylation of these key histone marks. This leads to an increase in H3K4me2 and H3K9me2 levels, which alters chromatin structure and reactivates the expression of silenced genes, often leading to cell differentiation, cell cycle arrest, or apoptosis.[1] Some inhibitors can also disrupt the scaffolding function of LSD1, preventing it from interacting with key transcription factors.[2][3]
Q2: How long does it typically take to observe an effect after treating cells with an LSD1 inhibitor?
A2: The time required to observe an effect is dependent on the inhibitor's mechanism (reversible vs. irreversible), its concentration, the cell type, and the endpoint being measured.
-
Target Engagement & Histone Marks: Changes in histone methylation (e.g., increased H3K4me2) can be detected in as early as 6-24 hours.
-
Gene Expression: Transcriptional changes in LSD1 target genes can often be measured within 24 to 48 hours.
-
Phenotypic Effects: Cellular outcomes like cell cycle arrest, differentiation, or decreased viability may take longer to become apparent, typically between 48 and 96 hours, with some studies extending treatment for 6 to 10 days to see maximal effects.[1][4][5]
Q3: Is a longer treatment duration always better?
A3: Not necessarily. Prolonged treatment can lead to secondary, off-target effects or induce cellular stress responses that may confound experimental results. The optimal duration is one that achieves the desired biological effect (e.g., maximal change in a specific biomarker) without inducing excessive cytotoxicity or confounding secondary pathways. A time-course experiment is critical to determine the optimal window for your specific model and research question.
Q4: My cells are dying at my chosen concentration and duration. What should I do?
A4: High levels of cell death can indicate that the treatment is too harsh. Consider the following:
-
Lower the Concentration: Perform a dose-response experiment at a fixed, relevant time point (e.g., 72 hours) to find a concentration that elicits a biological response with acceptable viability.
-
Shorten the Duration: Run a time-course experiment with a fixed, non-toxic concentration to find the earliest time point where the desired effect is observed.
-
Check the Inhibitor's Specificity: Ensure your inhibitor is specific for LSD1. Some compounds may have off-target effects, especially at higher concentrations.
Troubleshooting Guide: Suboptimal Effects
This guide addresses common issues encountered when the observed effect of an LSD1 inhibitor is less than expected.
| Problem | Possible Cause | Suggested Solution |
| No change in global H3K4me2 levels. | 1. Insufficient treatment time: Target engagement may have occurred, but the global change is not yet detectable. 2. Ineffective inhibitor concentration: The dose may be too low to achieve significant target inhibition. 3. Cellular resistance: The cell line may have intrinsic mechanisms that counteract the inhibitor's effect. | 1. Extend treatment duration: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) and measure H3K4me2 levels by Western blot or ELISA. 2. Increase concentration: Titrate the inhibitor concentration based on its published IC50 value. 3. Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is binding to LSD1 in your cells. |
| Target gene expression is unchanged. | 1. Incorrect time point: The transcriptional response may be transient. 2. LSD1-independent regulation: The gene of interest may not be a direct target of LSD1 in your cell type. 3. Slow cellular uptake/metabolism: The inhibitor may not be reaching its target effectively. | 1. Perform a time-course qPCR analysis: Check gene expression at multiple time points (e.g., 12, 24, 48, 72 hours). 2. Perform ChIP-seq or CUT&RUN: Confirm LSD1 occupancy at the promoter of your gene of interest. 3. Consult inhibitor datasheet: Review the pharmacokinetic and pharmacodynamic properties of your specific inhibitor. |
| No observable phenotypic change (e.g., no differentiation, no growth arrest). | 1. Phenotypic lag time: Cellular changes often take significantly longer than molecular changes. 2. Insufficient inhibition: The level of target inhibition may not be sufficient to trigger a phenotypic switch. 3. Demethylase-independent function: In some contexts, the scaffolding role of LSD1, not its enzymatic activity, is dominant. A purely catalytic inhibitor may be ineffective. | 1. Extend the experiment: Continue the treatment for a longer duration (e.g., 5, 7, or even 10 days), monitoring cell health.[1] 2. Combine with other agents: LSD1 inhibitors often show synergistic effects when combined with other agents like all-trans retinoic acid (ATRA).[1][6] 3. Use a different inhibitor: Consider an inhibitor known to disrupt the scaffolding function of LSD1.[2] |
Data on Time-Dependent Effects of LSD1 Inhibitors
The following tables summarize quantitative data from studies on well-characterized LSD1 inhibitors, illustrating the importance of treatment duration.
Table 1: Effect of HCI-2509 on Neuroblastoma Cell Line (NGP)
| Duration of Treatment | Endpoint | Observation |
| 24 hours | Cell Cycle | Accumulation of cells in the G2/M phase.[4][7] |
| 48 hours | Histone Marks | Dose-dependent increase in H3K4me2 and H3K9me2.[4][7] |
| 48 hours | Cell Growth | Significant reduction in cell growth observed.[5] |
| 72 hours | Cell Viability | Progressive decrease in cell viability.[4][7] |
| 72 hours | Apoptosis | Significant increase in Caspase 3/7 activation.[4][7] |
Table 2: Effect of GSK2879552 on Acute Myeloid Leukemia (AML) Cell Lines
| Duration of Treatment | Endpoint | Observation |
| Up to 6 days | Caspase 3/7 Activation | No significant induction of apoptosis in 6 of 7 AML cell lines tested.[1] |
| 4 to 6 days | Cell Proliferation (BrdU) | Dose-responsive decrease in BrdU signal (EC50 = 1.9±0.9 nM at day 6 in MOLM-13 cells).[1] |
| 5 days | Cell Death (with ATRA) | Combination with 1000 nM ATRA achieved a Growth Rate Inhibition (GDI) value of -50% (indicating cell death), compared to 3% with ATRA alone.[1] |
| Up to 10 days | Cell Proliferation | Increased maximum growth inhibition was achieved with longer treatment durations.[1] |
Table 3: Effect of ORY-1001 (Iadademstat) on AML Patient Cells
| Duration of Treatment | Endpoint | Observation |
| 28-day cycles (5 days/week) | Biomarkers | Potent time- and exposure-dependent induction of differentiation biomarkers (e.g., CD86, VCAN).[8][9][10] |
| 28-day cycles | Clinical Response | Reduction in blood and bone marrow blast percentages.[8][9] |
Experimental Protocols
Protocol 1: Time-Course Analysis of Histone Methylation by Western Blot
This protocol details how to determine the optimal duration for observing changes in global H3K4me2 levels.
-
Cell Seeding: Plate cells at a density that will ensure they remain in the log growth phase for the duration of the experiment (e.g., 96 hours).
-
Treatment: Add the LSD1 inhibitor at the desired concentration. Prepare a vehicle-only control (e.g., DMSO).
-
Time Points: Harvest cells at multiple time points (e.g., 0, 24, 48, 72, and 96 hours).
-
Histone Extraction: Isolate histones from cell pellets using an acid extraction protocol or a commercial kit.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts (e.g., 10-15 µg) of histone extracts onto a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against Total Histone H3 (e.g., 1:5000 dilution) as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the H3K4me2 signal to the Total H3 signal for each time point. Plot the normalized intensity versus time to identify the optimal treatment duration.
Protocol 2: Time-Dependent Cell Viability Assay
This protocol helps determine the impact of treatment duration on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for growth over several days.
-
Treatment: Add a serial dilution of the LSD1 inhibitor to triplicate wells. Include vehicle-only controls.
-
Incubation and Measurement:
-
Measure cell viability at various time points (e.g., 24, 48, 72, 96, and 120 hours).
-
Use a reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher), which measures metabolic activity, or a direct cell counting method.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control at each respective time point.
-
Plot the normalized viability against the log of the inhibitor concentration for each time point to generate dose-response curves.
-
Compare the IC50 values across the different durations to understand the time-dependent effect on cell viability.
-
Visualizations
References
- 1. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oryzon.com [oryzon.com]
- 3. ascopubs.org [ascopubs.org]
- 4. oncotarget.com [oncotarget.com]
- 5. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A proof of concept phase I/II pilot trial of LSD1 inhibition by tranylcypromine combined with ATRA in refractory/relapsed AML patients not eligible for intensive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of Lsd1-IN-31
Welcome to the technical support center for Lsd1-IN-31. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges and inconsistencies, particularly batch-to-batch variability, that may be encountered during experimentation with this and other similar Lsd1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (Lsd1), also known as KDM1A. Lsd1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] By inhibiting Lsd1's catalytic activity, this compound is expected to lead to an increase in H3K4 and H3K9 methylation, thereby altering gene expression. Lsd1 inhibitors can be classified as either reversible or irreversible, with the latter often forming a covalent adduct with the FAD cofactor.[2][3]
Q2: We are observing significant differences in the efficacy of this compound between different batches. What could be the cause?
Batch-to-batch variability of small molecule inhibitors like this compound can stem from several factors:
-
Chemical Purity and Isomeric Composition: The synthesis of complex organic molecules can result in impurities or the presence of different stereoisomers. For some Lsd1 inhibitors, such as GSK2879552, a specific stereoisomer is required for activity.[4][5] Contamination with inactive isomers or synthetic byproducts can significantly reduce the effective concentration of the active compound.
-
Compound Stability and Storage: Lsd1 inhibitors can be susceptible to degradation over time, especially if not stored under recommended conditions (e.g., protected from light, moisture, and extreme temperatures). Degradation can lead to a loss of potency.
-
Solubility Issues: Poor or inconsistent solubility of the compound in your experimental solvent can lead to variations in the actual concentration of the inhibitor in your assays.[6][7]
Q3: How can we ensure the quality and consistency of our this compound batches?
To mitigate batch-to-batch variability, it is crucial to implement stringent quality control measures:
-
Analytical Chemistry: Each new batch should be independently verified for identity, purity, and concentration. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
-
Functional Assays: A standardized in vitro Lsd1 enzymatic assay should be performed on each batch to determine its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). This will provide a direct measure of its functional potency.
-
Cell-Based Assays: A well-characterized cellular assay, such as monitoring changes in global H3K4me2 levels by Western blot or assessing the viability of a sensitive cancer cell line (e.g., a small cell lung cancer or acute myeloid leukemia cell line), can be used to confirm the biological activity of each batch.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in Lsd1 enzymatic assays.
| Potential Cause | Troubleshooting Step |
| Inaccurate Compound Concentration | Verify the concentration of your stock solution using a spectrophotometric method or by quantitative NMR (qNMR). Prepare fresh dilutions for each experiment. |
| Compound Precipitation | Visually inspect your assay wells for any signs of precipitation. If observed, try using a different solvent or adding a small percentage of a co-solvent like DMSO. Note that high concentrations of DMSO can affect enzyme activity. |
| Enzyme Inactivation | Ensure that the Lsd1 enzyme is properly handled and stored. Avoid repeated freeze-thaw cycles. Run a positive control with a well-characterized Lsd1 inhibitor (e.g., tranylcypromine) to confirm enzyme activity. |
| Assay Interference | Some compounds can interfere with the detection method of the assay (e.g., fluorescence or luminescence). Run a control experiment with the compound but without the enzyme to check for any background signal. |
Problem 2: Variable cellular responses to this compound treatment.
| Potential Cause | Troubleshooting Step |
| Cell Line Heterogeneity | Cell lines can drift over time with continuous passaging. Ensure you are using cells within a consistent and low passage number range. Periodically perform cell line authentication. |
| Off-Target Effects | Many Lsd1 inhibitors, particularly those based on a tranylcypromine scaffold, can also inhibit monoamine oxidases A and B (MAO-A and MAO-B).[6][10] This can lead to confounding biological effects. If possible, use an Lsd1 inhibitor with a well-documented high selectivity profile or use a structurally distinct Lsd1 inhibitor as a control. |
| Differential Inhibition of Lsd1 Functions | Lsd1 has both catalytic and scaffolding functions.[1][6] The observed cellular phenotype may be a result of inhibiting one or both of these functions. The disruption of protein-protein interactions, such as with GFI1B, can have biological consequences independent of demethylase activity.[11] Consider using complementary techniques, such as co-immunoprecipitation, to assess the inhibitor's effect on Lsd1's protein interactions. |
| Experimental Conditions | Ensure consistency in cell density, serum concentration, and treatment duration across experiments. Small variations in these parameters can significantly impact cellular responses. |
Experimental Protocols
Protocol 1: In Vitro Lsd1 Enzymatic Assay (HRP-Coupled)
This assay measures the hydrogen peroxide (H2O2) produced during the Lsd1-mediated demethylation reaction.
Materials:
-
Recombinant human Lsd1 enzyme
-
H3K4me2 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)
-
This compound and a reference inhibitor (e.g., tranylcypromine)
-
384-well black microplate
Procedure:
-
Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer.
-
In a 384-well plate, add the Lsd1 enzyme to each well, except for the no-enzyme control wells.
-
Add the serially diluted inhibitors or vehicle control to the appropriate wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare the detection mix containing the H3K4me2 peptide substrate, HRP, and Amplex Red in the assay buffer.
-
Initiate the reaction by adding the detection mix to all wells.
-
Monitor the increase in fluorescence (excitation: 540 nm, emission: 590 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Western Blot for Global H3K4me2 Levels
This protocol assesses the cellular activity of this compound by measuring the accumulation of its substrate, H3K4me2.
Materials:
-
Cancer cell line sensitive to Lsd1 inhibition (e.g., NCI-H526 small cell lung cancer cells)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Acquire the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
Visualizations
Caption: Lsd1 signaling pathway and point of inhibition.
Caption: Troubleshooting workflow for batch-to-batch variability.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Synthesis, LSD1 Inhibitory Activity, and LSD1 Binding Model of Optically Pure Lysine-PCPA Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Lsd1-IN-31 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lsd1-IN-31 and other potent LSD1 inhibitors. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][3][4] By inhibiting LSD1, this compound prevents the demethylation of these histone marks, leading to changes in gene expression. This can result in the suppression of tumor growth, induction of cell differentiation, and modulation of the immune response.[2][5] LSD1 can act as both a transcriptional repressor (by demethylating H3K4) and a coactivator (by demethylating H3K9).[2][6]
Q2: What are the recommended storage conditions and stability of this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent such as DMSO can be prepared and stored at -20°C or -80°C. Before biological testing, it is good practice to assess the stability of the compound in your experimental buffer at 37°C.[6] A general protocol involves incubating the compound for several days and checking its integrity at different time points.[6]
Q3: What are the recommended solvents and solubility of this compound?
This compound is soluble in DMSO.[7] For in vivo studies, a formulation of DMSO, PEG300, Tween-80, and saline has been described.[1] It is crucial to determine the solubility of the specific batch of the inhibitor in the intended solvent and experimental medium to avoid precipitation.
Troubleshooting Guide
Issue 1: Inconsistent or no effect of this compound in cell-based assays.
-
Possible Cause 1: Incorrect concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 can vary significantly between different cell types. For potent inhibitors like Lsd1-IN-27 (a similar compound), the biochemical IC50 is in the low nanomolar range (13 nM).[1] However, cellular IC50 values for other LSD1 inhibitors can range from micromolar to low nanomolar.[8][9]
-
-
Possible Cause 2: Compound instability or degradation.
-
Solution: Prepare fresh stock solutions and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles. Confirm the stability of the compound in your specific cell culture medium.
-
-
Possible Cause 3: Low expression of LSD1 in the cell line.
-
Solution: Verify the expression level of LSD1 in your cell line of interest by Western blot or qPCR. Cell lines with higher LSD1 expression are generally more sensitive to LSD1 inhibitors.
-
-
Possible Cause 4: Cell line resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to LSD1 inhibitors. Consider using a different cell line or exploring combination therapies.
-
Issue 2: Off-target effects observed.
-
Possible Cause 1: Inhibition of other amine oxidases.
-
Solution: this compound and similar compounds are designed to be selective for LSD1. However, at high concentrations, they may inhibit other FAD-dependent amine oxidases like MAO-A and MAO-B.[10] It is recommended to use the lowest effective concentration and to test for potential off-target effects by including appropriate controls.
-
-
Possible Cause 2: Demethylase-independent effects.
-
Solution: Some LSD1 inhibitors have been shown to exert effects independent of their catalytic activity, for example, by disrupting protein-protein interactions.[5][11] Consider using a catalytically inactive mutant of LSD1 as a control to distinguish between demethylase-dependent and -independent effects.
-
Issue 3: Difficulty in detecting changes in histone methylation.
-
Possible Cause 1: Insufficient treatment time.
-
Solution: Changes in global histone methylation levels may take time to become apparent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing changes in H3K4me2 or H3K9me2 levels by Western blot or other methods.
-
-
Possible Cause 2: Antibody quality.
-
Solution: Use high-quality, validated antibodies for detecting specific histone modifications. Ensure proper antibody dilution and incubation times as per the manufacturer's protocol.
-
-
Possible Cause 3: Insufficient nuclear extraction.
-
Solution: Histone modifications are present in the nucleus. Ensure your protein extraction protocol efficiently isolates nuclear proteins for Western blot analysis.
-
Experimental Protocols & Best Practices
Cell Viability Assay
A common method to assess the effect of this compound on cell proliferation is the MTT or similar colorimetric assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Histone Methylation
This protocol is to detect changes in H3K4me2 levels upon treatment with an LSD1 inhibitor.
-
Cell Treatment: Treat cells with an effective concentration of this compound or vehicle control for an optimized duration (e.g., 48 hours).
-
Protein Extraction: Harvest the cells and perform a nuclear protein extraction.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal.
In Vivo Studies
For in vivo experiments, Lsd1-IN-27 has been administered orally to mice at doses ranging from 15 to 50 mg/kg daily for 14 consecutive days.[1] A suitable vehicle for oral administration can be a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is crucial to perform preliminary toxicology studies to determine the maximum tolerated dose in the specific animal model.
Quantitative Data Summary
| Inhibitor | Target | Biochemical IC50 | Cellular IC50 | Reference |
| Lsd1-IN-27 | LSD1 | 13 nM | Not specified | [1] |
| ORY-1001 | LSD1 | 18 nM | Sub-nanomolar | [2][3] |
| GSK2879552 | LSD1 | 90 nM | Not specified | [3] |
| SP-2509 | LSD1 | 13 nM | Not specified | [5] |
| Tranylcypromine (TCP) | LSD1/MAOs | ~1.5 mM (cellular) | ~1.5 mM | [9] |
| HCI-2509 | LSD1 | 13 nM | 0.3–5 µM | [8] |
Signaling Pathways and Experimental Workflows
LSD1 and Related Signaling Pathways
LSD1 has been shown to be involved in several key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: LSD1 can activate the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[12][13] Inhibition of LSD1 can lead to a decrease in the phosphorylation of Akt and downstream effectors of mTOR.[12][13]
-
Notch Pathway: LSD1 can positively regulate the Notch signaling pathway.[13][14] Inhibition of LSD1 has been shown to decrease the expression of Notch pathway components.[13][14]
-
mTOR Signaling: LSD1 can negatively regulate autophagy through the mTOR signaling pathway in some cancers.[15]
Caption: Interplay of LSD1 with PI3K/Akt/mTOR and Notch signaling pathways.
Experimental Workflow for Evaluating this compound
A typical workflow for characterizing the effects of an LSD1 inhibitor in a cancer cell line.
Caption: A standard experimental workflow for characterizing an LSD1 inhibitor.
Logical Relationship of Experimental Controls
Proper controls are essential for interpreting the results of experiments with this compound.
Caption: Key experimental controls for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LSD1-IN-6 | inhibitor of lysine-specific demethylase 1 (LSD1) | CAS# 2035912-43-5 | InvivoChem [invivochem.com]
- 8. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing the cytotoxic effects of Lsd1-IN-31 in long-term studies
Technical Support Center: Lsd1-IN-31
Topic: Minimizing the Cytotoxic Effects of this compound in Long-Term Studies
This technical support guide is designed for researchers, scientists, and drug development professionals using the novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, this compound. The following information is based on the established mechanisms and observed effects of the broader class of LSD1 inhibitors. This guide provides troubleshooting advice, experimental protocols, and foundational knowledge to help you design and execute successful long-term studies while managing cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The cytotoxicity of LSD1 inhibitors like this compound is primarily linked to their on-target enzymatic inhibition. LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), which represses or activates gene transcription, respectively.[1][2] Inhibition of LSD1 leads to an accumulation of methylation marks (e.g., H3K4me2), which alters the expression of genes critical for cell survival and proliferation.[2][3] This can trigger several downstream effects, including:
-
Cell Cycle Arrest: Inhibition of LSD1 can upregulate cell cycle inhibitors like p21, leading to arrest, often at the G1/S phase.[3] Some studies also report G2/M arrest.[4]
-
Apoptosis (Programmed Cell Death): Changes in gene expression can downregulate anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the balance towards cell death.[5][6] LSD1 can also directly interact with and demethylate the tumor suppressor p53; inhibiting this process can activate p53-mediated apoptosis.[2][7][8]
-
Cellular Differentiation: In certain cancer types, particularly hematological malignancies, LSD1 inhibition can lift a block on differentiation, causing cells to exit the proliferative cycle, which can be misinterpreted as cytotoxicity.[9][10][11]
Q2: Why are long-term studies with this compound particularly sensitive to cytotoxic effects?
A2: Long-term studies present unique challenges due to the cumulative nature of the inhibitor's effects. While cells might tolerate a short exposure, continuous inhibition of a critical enzyme like LSD1 can lead to a gradual buildup of epigenetic changes and cellular stress. Key factors include:
-
Cumulative Toxicity: Prolonged disruption of essential cellular pathways can lead to a slow decline in viability that is not apparent in short-term (24-72 hour) assays.
-
Selection Pressure: In a heterogeneous cell population, continuous treatment may inadvertently select for a sub-population of cells that are resistant to this compound, leading to a loss of efficacy over time.[12]
-
Metabolic Stress: Some LSD1 inhibitors have been shown to impair cellular metabolism, such as depleting glutathione, which can increase susceptibility to oxidative stress and reduce viability over time.[13]
Q3: How do I distinguish between on-target cytotoxic effects and non-specific, off-target toxicity?
A3: This is a critical aspect of validating your results. A multi-pronged approach is recommended:
-
Correlate with Target Engagement: Confirm that cytotoxicity occurs at concentrations consistent with LSD1 inhibition. Measure the accumulation of H3K4me2 or H3K9me2 via Western blot or ELISA. If significant cell death occurs at concentrations far below what is needed to modulate these histone marks, off-target effects are likely.
-
Use a Structurally Unrelated Inhibitor: Compare the effects of this compound with another known LSD1 inhibitor that has a different chemical scaffold. If both produce a similar phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If this compound is known to suppress a specific survival pathway (e.g., by downregulating Bcl-2), attempt to rescue the cells by overexpressing that protein. Ectopic expression of Bcl-2 or Mcl-1 has been shown to attenuate apoptosis induced by LSD1 inhibitors.[6]
-
Genetic Knockdown: Compare the phenotype of this compound treatment with that of LSD1 knockdown using siRNA or shRNA. Similar outcomes strongly suggest an on-target mechanism.[3][6]
Q4: My cells stop proliferating but don't appear to be dying. Is this still a cytotoxic effect?
A4: Not necessarily. This phenotype is often described as "cytostatic" rather than "cytotoxic." LSD1 inhibition frequently causes cell cycle arrest, leading to a halt in proliferation without necessarily inducing widespread apoptosis.[1][3][10] This is a valid on-target effect. To confirm this, you should perform a cell cycle analysis (e.g., via propidium iodide staining) to identify accumulation in a specific phase (G1 or G2/M) and an apoptosis assay (e.g., Annexin V staining) to confirm the absence of significant cell death.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Massive cell death within 24-48 hours of treatment. | 1. Concentration is too high: Exceeding the therapeutic window can induce rapid, non-specific toxicity.[14] 2. Solvent toxicity: High concentrations of the vehicle (e.g., DMSO >0.5%) can be toxic. 3. Cell line hypersensitivity: The specific cell line may be exceptionally dependent on LSD1 for survival. | 1. Perform a dose-response curve: Determine the IC50 value over 72 hours. For long-term studies, start with a concentration at or below the IC20-IC30 value. 2. Check vehicle concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and ideally below 0.1%.[14] 3. Test multiple cell lines: If possible, confirm the effect in another relevant cell line to ensure the observation is not an artifact of one specific model. |
| Gradual decline in cell viability over several weeks. | 1. Cumulative on-target toxicity: Continuous inhibition is slowly pushing cells toward apoptosis or senescence. 2. Nutrient depletion/media degradation: Long-term cultures require careful maintenance.[15] 3. Inhibitor instability: The compound may be degrading in the culture medium over time, leading to fluctuating effective concentrations. | 1. Implement intermittent dosing: Treat cells for a period (e.g., 3-4 days) followed by a "drug holiday" (1-2 days) in fresh medium. This can allow cells to recover from metabolic stress. 2. Optimize feeding schedule: Change the medium with fresh inhibitor every 2-3 days to replenish nutrients and maintain a constant drug concentration.[12] 3. Aliquot inhibitor stocks: Store this compound in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[15] |
| Loss of inhibitor effect over time. | 1. Selection for resistant cells: A sub-clone of cells that is less sensitive to this compound may be outgrowing the sensitive population.[12] 2. Metabolic adaptation: Cells may upregulate compensatory pathways to overcome the effects of LSD1 inhibition. | 1. Monitor target engagement: Periodically perform Western blots for H3K4me2 to ensure the inhibitor is still engaging its target in the cell population. 2. Start with a lower cell density: Seeding cells at a lower density for long-term experiments can reduce the speed at which resistant clones dominate the culture.[12] 3. Consider combination therapy: Combining this compound with another agent may prevent the development of resistance. |
Data Presentation: Quantitative Guidelines
For reproducible and comparable results, adhere to the following guidelines.
Table 1: Recommended Concentration Ranges for this compound Studies
| Experimental Goal | Suggested Concentration Range | Rationale |
| Initial IC50 Determination | 0.1 nM – 50 µM | A wide range is necessary to capture the full dose-response curve and accurately calculate the IC50 value. |
| Target Engagement Assay (e.g., Western Blot for H3K4me2) | 0.5x, 1x, 5x, 10x of IC50 | To confirm the inhibitor is modulating its direct target at concentrations that affect viability. |
| Short-Term Functional Assays (≤ 7 days) | 0.5x – 2x of IC50 | Balances efficacy with manageable toxicity for assays like colony formation or migration. |
| Long-Term Viability Studies (> 7 days) | IC20 – IC30 | Crucial for sustainability. This sub-lethal concentration minimizes acute cytotoxicity, allowing for the observation of long-term specific effects without inducing massive cell death and selection pressure.[15] |
Table 2: Comparison of Common Cell Viability and Death Assays
| Assay Type | Principle | Pros | Cons | Best For |
| Metabolic Assays (MTT, Resazurin, CellTiter-Glo®) | Measures metabolic activity (e.g., mitochondrial reductase or ATP levels) as a proxy for viable cell number. | High-throughput, sensitive, quantitative. | Can be confounded by treatments that alter cell metabolism without killing cells (i.e., cytostatic effects). | Rapid IC50 determination; high-throughput screening. |
| Membrane Integrity Assays (Trypan Blue, PI Staining) | Dyes are excluded by live cells with intact membranes but enter and stain dead cells. | Simple, fast, inexpensive. Distinguishes live from dead cells. | Manual counting can be subjective; only measures late-stage cell death/necrosis. | Quick viability checks after passaging; confirming cell death seen in metabolic assays. |
| Apoptosis Assays (Annexin V, Caspase Activity) | Detects early (Annexin V) or executioner (Caspase-3/7) stages of programmed cell death. | Highly specific for apoptosis; can distinguish early vs. late apoptosis/necrosis when combined with PI.[16] | More complex protocol; requires flow cytometry or specialized plate readers. | Mechanistic studies to confirm if cell death is due to apoptosis.[5][17] |
| Colony Formation Assay | Measures the ability of single cells to proliferate and form colonies over a long period (10-14 days).[16] | Assesses long-term proliferative potential and reproductive integrity, integrating both cytostatic and cytotoxic effects. | Low-throughput; time-consuming. | Evaluating the long-term impact of a sustained, low-dose treatment. |
Experimental Protocols
Protocol 1: Determining the IC50 using a Resazurin-Based Viability Assay
This protocol establishes the concentration of this compound that inhibits cell viability by 50% and is essential for planning subsequent experiments.
-
Cell Seeding: Seed cells into a 96-well clear-bottom, black-walled plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Inhibitor Preparation: Prepare a 10 mM stock of this compound in DMSO. Create a 2X serial dilution series in complete medium, ranging from 100 µM to 0.2 nM. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Treatment: Remove the medium from the cells and add 100 µL of the 2X inhibitor dilutions or vehicle control to the appropriate wells. This results in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay: Add 20 µL of Resazurin reagent (e.g., alamarBlue™) to each well. Incubate for 2-4 hours, protected from light, until the vehicle control wells have turned pink/purple.
-
Measurement: Read the fluorescence (Ex/Em ~560/590 nm) on a microplate reader.
-
Analysis: Subtract the background (medium-only wells) from all values. Normalize the results to the vehicle control (defined as 100% viability). Plot the normalized viability versus the log of the inhibitor concentration and use a non-linear regression (four-parameter variable slope) to calculate the IC50 value.
Protocol 2: Long-Term Intermittent Dosing Strategy
This protocol is designed to maintain a sustained biological effect while minimizing the cumulative toxicity that can arise from continuous exposure.
-
Seeding: Seed cells in larger format vessels (e.g., 6-well plates or T-25 flasks) at a low density to allow for extended growth.
-
Initial Treatment (Cycle 1): After 24 hours, replace the medium with fresh medium containing this compound at a pre-determined low concentration (e.g., the IC20 value from a 72-hour assay).
-
Incubation: Culture the cells for 3 days.
-
Drug Holiday: After 3 days, remove the inhibitor-containing medium, wash the cells once with sterile PBS, and add fresh medium without the inhibitor. Culture for 1-2 days. This allows cells to recover metabolically.
-
Re-Treatment (Cycle 2): Repeat the treatment cycle by replacing the medium with fresh inhibitor-containing medium.
-
Passaging: When cells approach 80-90% confluency, they must be passaged. Trypsinize the cells, count them, and re-seed a portion into new flasks at the starting low density, continuing the intermittent dosing schedule. Keep a portion of the cells for analysis (e.g., Western blot, flow cytometry).
-
Monitoring: Throughout the experiment, monitor cell morphology daily for signs of stress (e.g., rounding, detachment, debris). Periodically harvest cells to assess target engagement (H3K4me2 levels) and viability.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for diagnosing and mitigating unexpected cytotoxicity during experiments with this compound.
Diagram 2: Simplified Signaling Pathway of LSD1 Inhibition
Caption: LSD1 inhibition alters histone methylation, leading to cell cycle arrest and apoptosis via key regulators.
References
- 1. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencing of LSD1 gene modulates histone methylation and acetylation and induces the apoptosis of JeKo-1 and MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Lysine-specific Demethylase 1 Inhibitor, SP2509 Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lsd1-IN-31 and Cell Cycle Analysis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effects of Lsd1-IN-31 on the cell cycle.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on the cell cycle of cancer cells?
A1: this compound, as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), is expected to induce cell cycle arrest and, in some cases, apoptosis in cancer cells.[1] The primary observed effects are typically arrest at the G1/S or G2/M checkpoint of the cell cycle.[1][2][3] The specific outcome is often cell-type dependent and can be influenced by the p53 status of the cells.
Q2: How does this compound mechanistically induce cell cycle arrest?
A2: this compound inhibits the demethylase activity of LSD1, which targets both histone and non-histone proteins. This leads to alterations in gene expression and protein stability that regulate cell cycle progression. Key mechanisms include:
-
Activation of the p53 pathway: LSD1 is known to demethylate and suppress p53.[4] Inhibition of LSD1 leads to increased p53 activity, resulting in the upregulation of downstream targets like the cyclin-dependent kinase inhibitor p21.[5] p21, in turn, can inhibit cyclin-CDK complexes, leading to G1/S phase arrest.[5]
-
Regulation of the Retinoblastoma (RB) pathway: LSD1 can promote the degradation of MYPT1, a regulator of RB1 phosphorylation.[6][7] LSD1 inhibition increases MYPT1 levels, leading to decreased phosphorylation of RB1.[6][7] Hypophosphorylated RB1 remains active and sequesters E2F transcription factors, preventing the expression of genes required for S-phase entry and thus causing G1 arrest.[6][7]
-
Downregulation of Cyclin D1: In some contexts, LSD1 inhibition has been shown to decrease the expression of Cyclin D1, a key regulator of the G1 to S phase transition.[8]
Q3: What concentrations of this compound should I use in my experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response curve to determine the IC50 value for your cell line of interest. As a starting point, based on data for other potent, reversible LSD1 inhibitors like HCI-2509, a concentration range of 0.3 µM to 5 µM can be considered.[9]
Troubleshooting Guides
Problem 1: I am not observing the expected cell cycle arrest after treating my cells with this compound.
-
Possible Cause 1: Suboptimal Drug Concentration.
-
Solution: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to determine the IC50 of this compound in your specific cell line. Ensure you are using a concentration that is sufficient to inhibit LSD1 activity.
-
-
Possible Cause 2: Insufficient Treatment Duration.
-
Solution: Cell cycle effects of LSD1 inhibitors may take time to become apparent. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to identify the optimal treatment duration for observing cell cycle arrest. Some studies show effects after 48 hours of treatment.[9]
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Certain cell lines may be inherently resistant to LSD1 inhibition. This could be due to mutations in key cell cycle regulatory pathways (e.g., p53 or RB mutations) or the expression of drug efflux pumps. Consider using a positive control cell line known to be sensitive to LSD1 inhibitors.
-
-
Possible Cause 4: Issues with Cell Cycle Analysis Technique.
-
Solution: Refer to the detailed "Experimental Protocols" section below and the troubleshooting guide for flow cytometry. Ensure proper cell fixation, permeabilization, and staining.
-
Problem 2: I am observing high levels of cell death instead of cell cycle arrest.
-
Possible Cause 1: High Drug Concentration.
-
Solution: Very high concentrations of this compound may induce apoptosis directly, masking any cell cycle arrest phenotype. Reduce the concentration of the inhibitor to a level closer to the IC50.
-
-
Possible Cause 2: Cell-Type Specific Response.
-
Solution: Some cell lines are more prone to apoptosis in response to LSD1 inhibition. This is a valid biological outcome. To confirm apoptosis, you can perform assays such as Annexin V/PI staining or Western blotting for cleaved caspases.
-
Quantitative Data Summary
The following tables summarize the reported efficacy of various LSD1 inhibitors across different cancer cell lines. While specific data for this compound is limited in the public domain, the data for structurally and mechanistically similar compounds can provide a useful reference.
Table 1: IC50 Values of Selected LSD1 Inhibitors in Various Cancer Cell Lines
| LSD1 Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| HCI-2509 | PC9 | Lung Adenocarcinoma | ~1-5 |
| HCI-2509 | H1975 | Lung Adenocarcinoma | ~1-5 |
| HCI-2509 | A549 | Lung Adenocarcinoma | ~1-5 |
| HCI-2509 | H460 | Lung Adenocarcinoma | ~1-5 |
| SP-2509 | Caki | Renal Carcinoma | Not specified |
| SP-2509 | ACHN | Renal Carcinoma | Not specified |
| GSK-LSD1 | MGC-803 | Gastric Cancer | Not specified |
| ORY-1001 | PeTa | Merkel Cell Carcinoma | Not specified |
Note: The IC50 values can vary based on the assay used and experimental conditions.[9]
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol outlines the steps for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the supernatant containing any floating cells.
-
Washing: Wash the cells once with ice-cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (FL2 or equivalent). Gate on the single-cell population to exclude doublets and aggregates. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Protocol 2: Western Blotting for Cell Cycle Markers
This protocol describes how to assess the protein levels of key cell cycle regulators following this compound treatment.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-phospho-RB (Ser807/811), anti-RB, anti-LSD1, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p21, anti-Cyclin D1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. LSD1 Inhibition Attenuates Tumor Growth by Disrupting PLK1 Mitotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 as a Biomarker and the Outcome of Its Inhibitors in the Clinical Trial: The Therapy Opportunity in Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibition suppresses the growth of clear cell renal cell carcinoma via upregulating P21 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demethylation of RB regulator MYPT1 by histone demethylase LSD1 promotes cell cycle progression in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cyclin D1 cooperates with p21 to regulate TGFβ-mediated breast cancer cell migration and tumor local invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to LSD1 Inhibitors: Lsd1-IN-31 (N'-(1-phenylethylidene)-benzohydrazide series) vs. GSK2879552 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the N'-(1-phenylethylidene)-benzohydrazide class of reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors, which includes Lsd1-IN-31, against the irreversible inhibitor GSK2879552 and other notable LSD1 inhibitors. The information presented is collated from peer-reviewed scientific literature to aid in the selection and application of these compounds in research and development.
Introduction to LSD1 and its Inhibition
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Its dysregulation is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[1] LSD1 inhibitors can be broadly categorized into two main classes: irreversible inhibitors that form a covalent bond with the FAD cofactor, and reversible inhibitors that bind non-covalently to the enzyme.
This guide focuses on a comparative analysis of a key reversible inhibitor class and a prominent irreversible inhibitor, alongside other clinically relevant compounds.
Quantitative Data Comparison
The following tables summarize the biochemical and cellular activities of the N'-(1-phenylethylidene)-benzohydrazide series (represented by its lead compound, HCI-2509/SP-2509, which is a closely related analog of the compound series that includes this compound), GSK2879552, and other significant LSD1 inhibitors.
Table 1: Biochemical Activity of LSD1 Inhibitors
| Compound Class/Name | Target | Mechanism of Action | IC50/Ki | Selectivity | Reference |
| N'-(1-phenylethylidene)-benzohydrazide series (Lead: HCI-2509/SP-2509) | LSD1 | Reversible, Non-competitive | Ki = 31 nM | High vs. MAO-A/B (IC50 > 300 µM) | [2] |
| GSK2879552 | LSD1 | Irreversible | IC50 = 24 nM | High vs. MAO-A/B | [1][3] |
| ORY-1001 (Iadademstat) | LSD1 | Irreversible | IC50 = 18 nM | >1000-fold vs. MAO-A/B and LSD2 | [4] |
| Tranylcypromine (TCP) | LSD1, MAO-A/B | Irreversible | IC50 = 20.7 µM (LSD1) | Non-selective | [1] |
Table 2: Cellular and In Vivo Activity of LSD1 Inhibitors
| Compound | Cell Line(s) | Cellular Effect (EC50/IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| HCI-2509/SP-2509 | Ewing Sarcoma, Endometrial, Prostate, Neuroblastoma | Induces p53 signature, disrupts MYCN signature | HCT-116 xenograft | Tumor growth inhibition (cytotoxic activity 1-50 µM) | [5][6] |
| GSK2879552 | SCLC, AML | EC50 = 2-240 nM (AML cell lines) | SCLC xenografts | Significant tumor growth inhibition | [1][3] |
| ORY-1001 (Iadademstat) | AML | Induces differentiation | T-ALL PDX model | Reduces leukemia development and improves survival |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: LSD1 removes methyl groups from H3K4me2, leading to transcriptional repression of target genes.
Caption: A typical workflow for the preclinical evaluation of LSD1 inhibitors.
Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Coupled-Enzyme Assay)
This assay measures the activity of LSD1 by detecting the hydrogen peroxide produced during the demethylation reaction.
-
Reagents: Recombinant human LSD1, horseradish peroxidase (HRP), Amplex Red (or similar fluorogenic substrate), dimethylated H3K4 peptide substrate, assay buffer (e.g., 50 mM HEPES, pH 7.5), and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, HRP, Amplex Red, and the test compound.
-
Add recombinant LSD1 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the H3K4me2 peptide substrate.
-
Measure the fluorescence (excitation ~530-540 nm, emission ~585-595 nm) over time.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration.[3]
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Materials: Cancer cell lines of interest (e.g., AML or SCLC lines), appropriate cell culture medium, 96-well plates, test compounds, and CellTiter-Glo® reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.
-
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the LSD1 inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., athymic nude or SCID), cancer cell line of interest, Matrigel (optional), test compound formulated for in vivo administration, and calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals and calculate tumor volume (e.g., (Length x Width²)/2).
-
Monitor the body weight and general health of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[5]
-
Conclusion
The N'-(1-phenylethylidene)-benzohydrazide series, including this compound, represents a class of potent and selective reversible LSD1 inhibitors. In contrast, GSK2879552 is a potent and selective irreversible inhibitor. The choice between a reversible and an irreversible inhibitor depends on the specific research question and therapeutic strategy. Reversible inhibitors may offer a more controlled and potentially safer pharmacological profile, while irreversible inhibitors can provide a more sustained target engagement. The experimental data and protocols provided in this guide offer a framework for the rational selection and evaluation of these and other LSD1 inhibitors in preclinical cancer research.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput virtual screening identifies novel N'-(1-phenylethylidene)-benzohydrazides as potent, specific, and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Lsd1-IN-30 and Tranylcypromine (TCP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biochemical and cellular efficacy of two inhibitors of Lysine-Specific Demethylase 1 (LSD1): Lsd1-IN-30 and the well-established, non-selective inhibitor tranylcypromine (TCP). LSD1 is a key epigenetic regulator and a validated target in oncology, making the characterization of its inhibitors crucial for advancing cancer therapy.
Executive Summary
Lsd1-IN-30 emerges as a highly potent and selective, reversible inhibitor of LSD1, demonstrating significant advantages over the irreversible, non-selective inhibitor tranylcypromine. While TCP has been instrumental in the initial validation of LSD1 as a therapeutic target, its off-target effects on monoamine oxidases (MAO-A and MAO-B) present challenges for clinical development. Lsd1-IN-30, a novel N′-(1-phenylethylidene)-benzohydrazide, exhibits nanomolar potency against LSD1 with remarkable selectivity, alongside effective inhibition of cancer cell proliferation. This guide presents the supporting experimental data and methodologies for a direct comparison of these two compounds.
Data Presentation: Biochemical and Cellular Potency
The following tables summarize the key quantitative data for Lsd1-IN-30 and tranylcypromine, highlighting their differential potency and selectivity.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | Mechanism of Inhibition | IC50 | Ki | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| Lsd1-IN-30 (Compound 12) | LSD1 | Reversible | 19 nM[1] | 31 nM[1] | >5,200-fold | >5,200-fold |
| MAO-A | - | >100 µM[1] | - | - | - | |
| MAO-B | - | >100 µM[1] | - | - | - | |
| Tranylcypromine (TCP) | LSD1 | Irreversible | ~2 µM[2] | 242.7 µM[3] | 0.87-fold (less selective) | 0.48-fold (less selective) |
| MAO-A | Irreversible | 2.3 µM[3] | 101.9 µM[3] | - | - | |
| MAO-B | Irreversible | 0.95 µM[3] | 16 µM[3] | - | - |
Table 2: Cellular Proliferation Inhibition
| Compound | Cell Line | Cancer Type | IC50 |
| Lsd1-IN-30 (Compound 12) | HCT116 | Colorectal Carcinoma | 1.8 µM[1] |
| MDA-MB-231 | Breast Adenocarcinoma | 2.5 µM[1] | |
| PC3 | Prostate Adenocarcinoma | 3.2 µM[1] | |
| Tranylcypromine (TCP) | LNCaP | Prostate Cancer | ~1000-fold less potent than novel analogues[2] |
| Various Breast Cancer Cell Lines | Breast Cancer | Antiproliferative effects observed[4] |
Mechanism of Action and Signaling Pathway
LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), leading to transcriptional repression of target genes.[5] By inhibiting LSD1, both Lsd1-IN-30 and tranylcypromine can reactivate the expression of tumor suppressor genes, leading to anti-proliferative effects. However, their modes of interaction with the enzyme differ significantly. Tranylcypromine forms a covalent adduct with the FAD cofactor, leading to irreversible inhibition. In contrast, Lsd1-IN-30 acts as a reversible, non-competitive inhibitor.[1]
Caption: Mechanism of LSD1 and its inhibition.
Experimental Protocols
Biochemical LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled Assay)
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1-mediated demethylation reaction.
-
Reagents: Recombinant human LSD1, dimethylated histone H3K4 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Procedure: a. A reaction mixture containing LSD1 enzyme, HRP, and the test compound (Lsd1-IN-30 or TCP) at various concentrations is prepared in a 96-well plate. b. The reaction is initiated by adding the H3K4me2 peptide substrate. c. The plate is incubated at room temperature for a specified time (e.g., 60 minutes). d. Amplex Red is added, which reacts with H₂O₂ in the presence of HRP to produce the fluorescent product resorufin. e. Fluorescence is measured using a microplate reader (excitation ~530-545 nm, emission ~590 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., HCT116, MDA-MB-231, PC3) are cultured in appropriate media and conditions.
-
Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are treated with various concentrations of Lsd1-IN-30 or TCP for a specified period (e.g., 72 hours). c. For an MTT assay, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured. d. For a CellTiter-Glo® assay, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Caption: Workflow for comparing LSD1 inhibitors.
Conclusion
The presented data clearly indicate that Lsd1-IN-30 is a superior LSD1 inhibitor compared to tranylcypromine in terms of both potency and selectivity. Its reversible mechanism of action may also offer a better safety profile. These findings position Lsd1-IN-30 as a promising lead compound for the development of targeted epigenetic therapies for cancer. Further in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Chengdu Easton Biopharmaceuticals discovers new LSD1 inhibitors for cancer | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
Validating Lsd1-IN-31's On-Target Activity: A Comparative Guide to Cellular Assays
For researchers, scientists, and drug development professionals, validating the on-target activity of a novel inhibitor is a critical step. This guide provides a comparative overview of the cellular validation of Lsd1-IN-31, benchmarking its performance against other known LSD1 inhibitors such as GSK-LSD1, ORY-1001 (Iadademstat), and SP-2509. The information is supported by experimental data and detailed protocols to aid in the design and interpretation of cellular assays for LSD1 inhibition.
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its involvement in various cancers has made it an attractive target for therapeutic intervention.[3] this compound has emerged as a novel inhibitor of this enzyme. This guide details the experimental validation of its on-target activity in a cellular context.
Comparative Analysis of LSD1 Inhibitors
To objectively assess the efficacy and specificity of this compound, its performance in key cellular assays is compared with established LSD1 inhibitors. The following tables summarize the biochemical potency, cellular activity, and selectivity of this compound alongside GSK-LSD1, ORY-1001, and SP-2509.
| Compound | LSD1 IC50 (nM) | Cellular Activity (AML cell lines, EC50) | Selectivity over MAO-A/B | Notes |
| This compound | Data not available | Data not available | Data not available | A novel inhibitor with limited publicly available data. |
| ORY-1001 (Iadademstat) | <20[4] | <1 nM (THP-1 cells)[4] | Highly selective (>100 µM for MAO-A/B)[4] | A potent and selective covalent inhibitor currently in clinical trials.[4] |
| GSK-LSD1 | 16[5] | ~137 nM (average across 20 AML cell lines)[6] | >1000-fold selective over MAO-A/B[5] | A potent and selective irreversible inhibitor.[6] |
| SP-2509 | 13[7] | Induces modest apoptosis in AML cells[7] | Highly selective (>300 µM for MAO-A/B)[4] | A reversible, non-competitive inhibitor; some reports suggest off-target effects.[4][7] |
On-Target Validation Experimental Workflow
Verifying that a compound's cellular effects are a direct consequence of inhibiting its intended target is paramount. The following workflow outlines the key steps to validate the on-target activity of an LSD1 inhibitor like this compound.
Caption: Experimental workflow for validating on-target activity of LSD1 inhibitors.
LSD1 Signaling Pathway
LSD1 functions within large multiprotein complexes, such as the CoREST and NuRD complexes, to regulate gene expression.[2] Its primary role is the demethylation of H3K4me1/2, which generally leads to transcriptional repression.[6] Inhibiting LSD1 is expected to increase H3K4me2 levels, thereby derepressing target genes involved in cellular differentiation and tumor suppression.
Caption: Simplified LSD1 signaling pathway and the effect of inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot for Histone H3K4 Dimethylation (H3K4me2)
Objective: To measure the increase in the global levels of the LSD1 substrate H3K4me2 upon inhibitor treatment.
Protocol:
-
Cell Culture and Treatment: Plate acute myeloid leukemia (AML) cell lines (e.g., THP-1, MV4-11) at a density of 0.5 x 10^6 cells/mL. Treat cells with a dose range of this compound and control inhibitors (e.g., 1 nM to 10 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
Histone Extraction: Harvest cells and wash with PBS. Extract histones using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate 10-20 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against H3K4me2 (e.g., rabbit anti-H3K4me2) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometrically quantify the H3K4me2 and total H3 bands. Normalize the H3K4me2 signal to the total H3 signal.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the inhibitor with LSD1 in a cellular environment.
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a control inhibitor at a relevant concentration (e.g., 10x EC50) for a defined period (e.g., 1-2 hours). Include a vehicle control.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysate and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Separation of Soluble Fraction: Centrifuge the heated lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for LSD1.
-
Data Analysis: Quantify the band intensities of LSD1 at each temperature for both treated and untreated samples. The binding of the inhibitor is expected to stabilize the LSD1 protein, resulting in a shift of its melting curve to a higher temperature.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To assess the effect of LSD1 inhibition on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and control inhibitors. Include a vehicle control.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator.
-
Assay Procedure: On the day of the assay, allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the EC50 values.
Conclusion
The validation of this compound's on-target activity in cells requires a multi-faceted approach. By employing a combination of biochemical and cellular assays, researchers can build a comprehensive profile of the inhibitor's potency, selectivity, and mechanism of action. Direct comparison with well-characterized inhibitors like ORY-1001 and GSK-LSD1 provides a crucial benchmark for evaluating its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide offer a robust framework for conducting these essential validation studies. As more data on this compound becomes available, its position within the landscape of LSD1 inhibitors will become clearer.
References
- 1. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LSD1 Inhibition: A Comparative Guide to Pharmacological and Genetic Models
A detailed comparison of the effects of clinically relevant LSD1 inhibitors with those of LSD1 knockout models, providing researchers with a guide to understanding the nuances of targeting this key epigenetic regulator.
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its dual function as both a transcriptional co-repressor and co-activator makes it a key player in a multitude of cellular processes, including differentiation, proliferation, and development. Dysregulation of LSD1 activity is implicated in various cancers, making it an attractive therapeutic target.
This guide provides a comparative analysis of pharmacological inhibition of LSD1 using clinically relevant small molecules against genetic knockout models of LSD1. While the specific inhibitor "Lsd1-IN-31" could not be identified in publicly available scientific literature, this guide focuses on well-characterized inhibitors currently in clinical trials: Iadademstat (ORY-1001) , GSK2879552 , and Seclidemstat (SP-2509) . By cross-validating the effects of these inhibitors with the phenotypes observed in LSD1 knockout models, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the on-target effects and potential nuances of therapeutic LSD1 inhibition.
Comparison of Cellular and Molecular Effects
The effects of LSD1 inhibitors often phenocopy those observed in LSD1 knockout models, primarily leading to cell cycle arrest, induction of apoptosis, and promotion of cellular differentiation. However, the magnitude and specifics of these effects can vary depending on the cellular context, the inhibitor's mechanism of action, and the distinction between complete protein ablation (knockout) versus inhibition of its catalytic and/or scaffolding functions.
Quantitative Data Summary
| Feature | LSD1 Knockout Models | Iadademstat (ORY-1001) | GSK2879552 | Seclidemstat (SP-2509) |
| Mechanism of Action | Complete loss of LSD1 protein and its functions (catalytic and scaffolding) | Covalent, irreversible inhibitor targeting the FAD cofactor | Irreversible, mechanism-based inactivator[1][2][3] | Reversible, non-competitive inhibitor[4] |
| Cellular Effects | Embryonic lethality in full knockout; impaired differentiation in conditional knockouts | Induces differentiation, apoptosis, and cell cycle arrest in AML and SCLC cells[5][6][7] | Potent anti-proliferative (cytostatic) effects in SCLC and AML cell lines[8][9] | Induces apoptosis, cell cycle arrest, and inhibits colony growth in various cancer cells[4][10] |
| IC50/EC50 Values | N/A | <20 nM in enzymatic assays[7] | Average EC50 of 137 nM in AML cell lines[9] | IC50 of 13 nM in enzymatic assays[4] |
| Key Signaling Pathways Affected | De-repression of enhancers, altered developmental pathways | Restoration of NOTCH1 signaling | Changes in neuroendocrine marker gene expression[1][2] | Inhibition of JAK/STAT3 and β-catenin signaling[10][11] |
| Clinical Trial Status | N/A | Phase II trials for AML and SCLC[12] | Has been in Phase I clinical trials for SCLC[2] | Has been in Phase I clinical trials |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common experimental protocols used to study LSD1 inhibition and knockout.
Cell Viability and Proliferation Assays
-
Protocol: Cancer cell lines are seeded in 96-well plates and treated with varying concentrations of the LSD1 inhibitor or vehicle control. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is then calculated from the dose-response curves.
-
Application: Used to determine the potency of LSD1 inhibitors in suppressing cancer cell growth[9].
Western Blotting for Histone Marks and Protein Expression
-
Protocol: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against specific targets (e.g., LSD1, H3K4me2, H3K9me2, and downstream signaling proteins). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Application: To confirm target engagement by observing changes in histone methylation marks and to assess the impact on the expression of key proteins in relevant signaling pathways[10].
Gene Expression Analysis (qRT-PCR and RNA-Seq)
-
Protocol:
-
qRT-PCR: Total RNA is extracted from cells and reverse-transcribed into cDNA. Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is normalized to a housekeeping gene.
-
RNA-Seq: Total RNA is isolated, and library preparation is performed (e.g., poly(A) selection, rRNA depletion). The library is then sequenced on a high-throughput sequencing platform. The resulting reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways affected by LSD1 inhibition or knockout.
-
-
Application: To identify the transcriptional consequences of LSD1 inhibition or loss, revealing the downstream gene regulatory networks[9][13][14].
LSD1 Enzymatic Inhibition Assay
-
Protocol: A fluorometric assay is used to measure the demethylase activity of purified LSD1 enzyme. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction. In the presence of horseradish peroxidase, H₂O₂ reacts with a probe to produce a fluorescent product. The fluorescence intensity is measured, and the inhibitory effect of a compound is determined by the reduction in fluorescence compared to a vehicle control[15][16].
-
Application: To determine the direct inhibitory activity and potency of compounds against the LSD1 enzyme[4].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by LSD1 and a typical experimental workflow for evaluating LSD1 inhibitors.
Caption: Overview of LSD1 signaling and points of intervention.
Caption: Typical workflow for evaluating LSD1-targeted therapies.
Discussion and Conclusion
The cross-validation of LSD1 inhibitor effects with LSD1 knockout models provides strong evidence for the on-target activity of these pharmacological agents. Both approaches demonstrate that targeting LSD1 leads to significant anti-tumor effects through the induction of differentiation, cell cycle arrest, and apoptosis. The observed changes in histone methylation and gene expression further confirm the mechanism of action.
However, it is important to note the key differences between the two models. LSD1 knockout results in the complete loss of the protein, affecting both its catalytic and non-catalytic scaffolding functions. In contrast, LSD1 inhibitors may primarily target the catalytic activity, although some, like Iadademstat, are also reported to disrupt protein-protein interactions. Studies comparing LSD1 knockout with catalytically inactive mutants have revealed that the scaffolding function of LSD1 is crucial for repressing enhancers, and its loss leads to more profound gene expression changes than catalytic inhibition alone[17]. This suggests that while catalytic inhibitors are effective, therapies that also disrupt the scaffolding function of LSD1 may have a more pronounced therapeutic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. SP2509, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ORYZON Receives Approval To Start ALICE A Phase IIa Clinical Trial In AML With Iadademstat (ORY-1001) [clinicalleader.com]
- 13. LSD1 ablation stimulates anti-tumor immunity and enables checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LSD1 inhibition assay [bio-protocol.org]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
Confirming the Mechanism of Action of LSD1 Inhibitors Through Mutagenesis: A Comparative Guide
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] Its involvement in various cancers has made it a significant target for drug development.[2] While a specific inquiry was made for "Lsd1-IN-31," publicly available data on this particular compound is not available. Therefore, this guide will use a well-characterized covalent LSD1 inhibitor, tranylcypromine (TCP), and its derivatives as a primary example to illustrate the process of confirming the mechanism of action through mutagenesis. This approach provides a robust framework for researchers, scientists, and drug development professionals to evaluate and compare the performance of various LSD1 inhibitors.
This guide will objectively compare the performance of different classes of LSD1 inhibitors, provide supporting experimental data, and detail the methodologies for key experiments.
Mechanism of Action of LSD1 and its Inhibition
LSD1 functions as a transcriptional co-repressor or co-activator by demethylating H3K4me1/2 and H3K9me1/2, respectively.[1][3] The catalytic activity of LSD1 is dependent on its flavin adenine dinucleotide (FAD) cofactor.[4][5] LSD1 inhibitors can be broadly classified into two main categories: covalent inhibitors and non-covalent inhibitors.
-
Covalent Inhibitors: These inhibitors, such as tranylcypromine and its derivatives (e.g., iadademstat, bomedemstat), form a covalent bond with the FAD cofactor, leading to irreversible inactivation of the enzyme.[6]
-
Non-covalent Inhibitors: These inhibitors bind reversibly to the LSD1 active site.[6]
The interaction of these inhibitors with LSD1 can be confirmed and characterized using mutagenesis studies, where specific amino acid residues in the LSD1 active site are altered to observe the impact on inhibitor binding and efficacy.
Data Presentation: Comparison of LSD1 Inhibitors
The following table summarizes the biochemical and cellular activities of several representative LSD1 inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Cell Line | Cellular Activity (GI50/EC50, nM) | Clinical Trial Status |
| Tranylcypromine (TCP) | Covalent | LSD1/MAO | ~200,000 | - | - | Marketed (as antidepressant) |
| Iadademstat (ORY-1001) | Covalent | LSD1 | 20 | MV4-11 | 1.6 | Phase II |
| Bomedemstat (IMG-7289) | Covalent | LSD1 | 56.8 | - | - | Phase II |
| GSK-2879552 | Covalent | LSD1 | 17 | - | - | Phase I/II |
| Seclidemstat (SP-2577) | Non-covalent | LSD1 | 26 | - | - | Phase I/II |
| Pulrodemstat (CC-90011) | Non-covalent | LSD1 | 0.4 | - | - | Phase I/II |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of LSD1 by 50%. GI50/EC50 values represent the concentration required to inhibit cell growth or produce a half-maximal biological response, respectively. Data is compiled from multiple sources.[6][7][8][9]
Experimental Protocols
LSD1 Demethylase Activity/Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and is designed to measure the enzymatic activity of LSD1 and the potency of inhibitors.[10][11]
Materials:
-
Purified recombinant LSD1 enzyme
-
Di-methylated histone H3K4 peptide substrate
-
LSD1 assay buffer
-
Anti-H3K4me0 primary antibody
-
Fluorescently labeled secondary antibody
-
LSD1 inhibitor compounds
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Substrate Coating: Coat the wells of a 96-well microplate with the di-methylated H3K4 substrate and incubate overnight at 4°C.
-
Blocking: Wash the wells and block with a suitable blocking buffer to prevent non-specific binding.
-
Enzyme Reaction:
-
Add varying concentrations of the LSD1 inhibitor to the wells.
-
Add purified LSD1 enzyme to initiate the demethylation reaction.
-
Incubate at 37°C for 1-2 hours.
-
-
Antibody Incubation:
-
Wash the wells and add the primary antibody specific for the demethylated product (H3K4me0).
-
Incubate at room temperature for 1 hour.
-
Wash the wells and add the fluorescently labeled secondary antibody.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Detection:
-
Wash the wells thoroughly.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 590 nm emission).
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Site-Directed Mutagenesis of LSD1
This protocol describes the generation of LSD1 mutants to investigate the role of specific amino acid residues in inhibitor binding and catalytic activity.[12][13][14][15]
Materials:
-
Plasmid DNA containing the wild-type LSD1 cDNA
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers containing the desired mutation in the center, with ~15-20 bp of complementary sequence to the template DNA on both sides.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.
-
Perform PCR to amplify the entire plasmid, incorporating the desired mutation.
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
-
Verification:
-
Select individual colonies and isolate the plasmid DNA.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any other mutations.
-
-
Protein Expression and Purification: Express and purify the mutant LSD1 protein for use in enzymatic assays to assess the impact of the mutation on inhibitor potency.
Mandatory Visualization
Caption: LSD1 signaling pathway and mechanism of inhibition.
Caption: Workflow for mutagenesis and inhibitor analysis.
References
- 1. A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. epigentek.com [epigentek.com]
- 11. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. neb.com [neb.com]
Lsd1-IN-31: A Comparative Analysis of Selectivity Against Monoamine Oxidases
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity of various Lysine-Specific Demethylase 1 (LSD1) inhibitors against the closely related flavin-dependent amine oxidases, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Understanding this selectivity is critical for the development of targeted epigenetic therapies with minimal off-target effects.
While specific quantitative data for a compound designated "Lsd1-IN-31" is not publicly available, this guide utilizes data from well-characterized LSD1 inhibitors to illustrate the comparative framework. The principles and experimental methodologies outlined here are directly applicable to the evaluation of novel inhibitors like this compound.
Inhibitor Selectivity Profile
The inhibitory activity of several LSD1 inhibitors against LSD1, MAO-A, and MAO-B is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for LSD1 over the MAOs can be inferred by comparing these values.
| Compound | LSD1 IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| Tranylcypromine (TCP) | 5.6[1][2] | 2.84[1] | 0.73[1] |
| OG-668 | 0.0076[1][2] | >100[1] | >100[1] |
| SP-2509 | 2.5[1][2] | >100[1] | >100[1] |
| NCL1 | 2.5[3] | 230[3] | 500[3] |
| NCL2 | 1.9[3] | 290[3] | >1000[3] |
Signaling Pathway and Inhibition Logic
The following diagram illustrates the relationship between LSD1 and the monoamine oxidases, and how a selective inhibitor would preferentially target LSD1.
Caption: Selective inhibition of LSD1 over related amine oxidases.
Experimental Protocols
The determination of inhibitor selectivity involves specific enzymatic assays for each target enzyme. The following are detailed methodologies for assessing the inhibitory activity against LSD1, MAO-A, and MAO-B.
LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the demethylase activity of LSD1 by measuring the production of a fluorescent product.
-
Reagents and Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate
-
HTRF detection reagents
-
Assay buffer
-
Test inhibitor (e.g., this compound)
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the LSD1 enzyme and the histone H3 substrate to the wells of the microplate.
-
Add the different concentrations of the test inhibitor to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Add the HTRF detection reagents to stop the reaction and generate the fluorescent signal.
-
Read the fluorescence on a compatible plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
MAO-A and MAO-B Inhibition Assay (Kynuramine Assay)
This assay measures the activity of MAO-A and MAO-B by monitoring the deamination of a substrate, kynuramine, which results in a fluorescent product.[1]
-
Reagents and Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
Kynuramine substrate
-
Assay buffer
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the MAO-A or MAO-B enzyme to the wells of the microplate.
-
Add the different concentrations of the test inhibitor to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the kynuramine substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence of the product on a fluorescence plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow
The following diagram outlines the general workflow for determining the selectivity of a novel LSD1 inhibitor.
Caption: A streamlined workflow for assessing inhibitor selectivity.
References
Reversible vs. Irreversible LSD1 Inhibitors: A Head-to-Head Comparison for Cancer Therapy
A Comprehensive analysis of two classes of epigenetic modulators, providing researchers, scientists, and drug development professionals with a comparative guide to their mechanisms, efficacy, and clinical potential in oncology.
The field of epigenetics has opened new avenues for cancer treatment, with Lysine-Specific Demethylase 1 (LSD1) emerging as a promising therapeutic target. LSD1, a flavin-dependent monoamine oxidase, plays a critical role in carcinogenesis through the demethylation of histone and non-histone proteins, leading to altered gene expression that promotes tumor growth and survival.[1][2] Inhibitors of LSD1 are broadly classified into two categories: irreversible and reversible. This guide provides a detailed head-to-head comparison of these two classes of inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies and to inform the development of next-generation cancer therapies.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible LSD1 inhibitors lies in their interaction with the enzyme.
Irreversible inhibitors , the first generation to be developed, form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, which is essential for LSD1's catalytic activity.[1][3] This covalent adduct permanently inactivates the enzyme. Tranylcypromine (TCP), a well-known monoamine oxidase inhibitor, was one of the first compounds identified to have off-target activity against LSD1 and has served as a scaffold for the development of more potent and selective irreversible inhibitors.[3][4]
Reversible inhibitors , on the other hand, bind non-covalently to the enzyme, either at the FAD-binding pocket or the substrate-binding pocket.[5][6] This interaction is transient, and the inhibitor can dissociate from the enzyme, allowing for the potential recovery of enzyme activity. This class of inhibitors has been developed to potentially mitigate some of the off-target effects and toxicities associated with irreversible inhibitors.[6]
Quantitative Comparison of Performance
The efficacy and selectivity of LSD1 inhibitors are critical parameters for their therapeutic potential. The following tables summarize the quantitative data for a selection of prominent reversible and irreversible inhibitors.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Inhibitor Class | Compound | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | LSD2 IC₅₀ (µM) | Reference |
| Irreversible | Tranylcypromine (TCP) | ~200,000 | 19 | 16 | >100 | [3] |
| Iadademstat (ORY-1001) | 18 | >100 | >100 | >100 | [1][3] | |
| Bomedemstat (IMG-7289) | N/A | N/A | N/A | N/A | [3] | |
| GSK2879552 | 24.53 | >200 | >200 | >100 | [7] | |
| Reversible | Seclidemstat (SP-2577) | 1300 - 2400 | N/A | N/A | N/A | [8] |
| Pulrodemstat (CC-90011) | N/A | N/A | N/A | N/A | [3] | |
| HCI-2509 | 300 - 5000 | N/A | N/A | N/A | [9] | |
| LTM-1 | 2.11 | >5000 | >5000 | >5000 | [7] |
Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor Class | Compound | Cell Line | Assay Type | IC₅₀ / Effect | Reference |
| Irreversible | GSK2879552 | SCLC cell lines | Cell Growth | Inhibition | [1] |
| Iadademstat (ORY-1001) | MV(4;11) (AML) | Viability | Potent Inhibition | [8] | |
| Reversible | Seclidemstat (SP-2577) | MV(4;11) (AML) | Viability | Moderate Activity | [8] |
| HCI-2509 | LUAD cell lines | Cell Growth | IC₅₀: 0.3–5 µM | [9] | |
| LTM-1 | MV-4-11 (AML) | Proliferation | Potent Inhibition | [7] |
Signaling Pathways and Experimental Workflows
LSD1 inhibition impacts multiple signaling pathways crucial for cancer cell proliferation, survival, and differentiation. The diagrams below, generated using the DOT language, illustrate a key signaling pathway affected by LSD1 and a typical experimental workflow for evaluating LSD1 inhibitors.
Figure 1: Simplified signaling pathway showing LSD1's role in gene expression and its cross-talk with the PI3K/Akt/mTOR pathway.
Figure 2: General experimental workflow for the preclinical evaluation of LSD1 inhibitors.
Detailed Experimental Protocols
A rigorous evaluation of LSD1 inhibitors requires standardized and well-defined experimental protocols. Below are methodologies for key assays.
LSD1 Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.
-
Principle : The assay quantifies the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe to generate a fluorescent product.[10]
-
Materials :
-
Recombinant human LSD1 enzyme
-
LSD1 substrate (e.g., H3K4me2 peptide)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitors and solvent control (e.g., DMSO)
-
96-well black microplate
-
Fluorometer
-
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and the fluorescent probe to each well.
-
Add the test inhibitor or solvent control to the respective wells.
-
Initiate the reaction by adding the LSD1 substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation at 530-540 nm and emission at 585-595 nm).[10]
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of LSD1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[11]
-
Principle : Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[12] The amount of formazan is proportional to the number of viable cells.[12]
-
Materials :
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors and solvent control (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Microplate spectrophotometer
-
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or solvent control for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value.
-
In Vivo Efficacy Studies (Xenograft Model)
These studies evaluate the anti-tumor activity of LSD1 inhibitors in a living organism.
-
Principle : Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the LSD1 inhibitor, and the effect on tumor growth is monitored.[14]
-
Materials :
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure :
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[14]
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion and Future Directions
Both reversible and irreversible LSD1 inhibitors have demonstrated significant anti-tumor activity in preclinical models, and several have advanced into clinical trials for various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[3][15]
Irreversible inhibitors generally exhibit high potency and a long duration of action due to their covalent binding mechanism. However, this can also lead to potential off-target effects and toxicities. The development of more selective irreversible inhibitors is an ongoing area of research.[3]
Reversible inhibitors offer the potential for a better safety profile due to their non-covalent and transient binding. While some early reversible inhibitors showed lower potency compared to their irreversible counterparts, newer compounds are demonstrating comparable or even superior activity and selectivity.[5][7]
The choice between a reversible and an irreversible LSD1 inhibitor for research or therapeutic development will depend on the specific application, the desired pharmacological profile, and the tumor type being targeted. Further head-to-head clinical studies are needed to definitively establish the comparative efficacy and safety of these two classes of promising anti-cancer agents. The continued exploration of novel scaffolds and the development of dual-target inhibitors may further enhance the therapeutic potential of targeting LSD1 in oncology.[3][16]
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment | MDPI [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anti-Tumor Efficacy: A Comparative Analysis of LSD1 Inhibitors in Patient-Derived Xenograft Models
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical validation of Lysine-Specific Demethylase 1 (LSD1) inhibitors in patient-derived xenograft (PDX) models. This guide focuses on a selection of prominent LSD1 inhibitors with publicly available data, offering a comparative overview of their anti-tumor effects and the experimental methodologies employed.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that plays a crucial role in carcinogenesis by modulating gene expression through the demethylation of histone and non-histone proteins.[1][2][3] Its overexpression has been linked to various cancers, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), and solid tumors, making it a promising therapeutic target.[1][2][4] Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunocompromised mouse, have emerged as a powerful preclinical tool.[4][5] These models are known to more accurately recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell-line-derived xenografts, thus providing more predictive data for clinical efficacy.[4][5]
This guide provides a comparative analysis of the anti-tumor effects of several LSD1 inhibitors that have been evaluated in PDX models. Due to the absence of publicly available data for a compound specifically named "Lsd1-IN-31," this guide will focus on other well-documented LSD1 inhibitors to illustrate the validation process and comparative efficacy.
Comparative Efficacy of LSD1 Inhibitors in PDX Models
The following table summarizes the anti-tumor activity of selected LSD1 inhibitors in various patient-derived xenograft models. The data presented is collated from publicly available preclinical studies.
| LSD1 Inhibitor | Cancer Type (PDX Model) | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| ORY-1001 (Iadademstat) | Acute Myeloid Leukemia (AML) | Not Specified | Significant reduction in leukemia-initiating cells | Demonstrated potent anti-leukemic activity and induction of differentiation. | [6] |
| GSK-2879552 | Small-Cell Lung Cancer (SCLC) | 1.5 mg/kg, oral administration | Over 80% TGI | Well-tolerated in xenograft-bearing mice and effective in SCLC lines with DNA hypomethylation. | [5] |
| INCB059872 | Acute Myeloid Leukemia (AML) | Daily (QD) and alternative-day (QoD) | Maximal anti-tumor efficacy | Increased myeloid differentiation in human AML PDX models. | [6] |
| HCI-2509 | Lung Adenocarcinoma (LUAD) | Not Specified | Significant reduction in tumor formation and progression | Efficacy was independent of underlying driver mutations (EGFR or KRAS). | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments involved in validating the anti-tumor effects of LSD1 inhibitors in PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.
-
Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Passaging: Once the tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested, divided, and re-implanted into new cohorts of mice for expansion. Early passages (typically P3-P10) are used for efficacy studies to maintain the genetic and histological integrity of the original patient tumor.
Drug Efficacy Studies in PDX Models
-
Animal Grouping: Tumor-bearing mice are randomized into vehicle control and treatment groups once tumors reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration: The LSD1 inhibitor is administered to the treatment group according to a predetermined dosing schedule (e.g., daily, orally). The vehicle solution is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Body weight and general health of the animals are monitored throughout the experiment to assess toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumors may be harvested for further analysis.
Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection: Tumor and surrogate tissues are collected from a subset of animals at various time points after drug administration.
-
Histone Methylation Analysis: Western blotting or immunohistochemistry is used to assess changes in global levels of histone marks, such as H3K4me2 and H3K9me2, which are direct targets of LSD1.
-
Gene Expression Analysis: RNA sequencing or qPCR can be performed on tumor samples to evaluate changes in the expression of LSD1 target genes and pathways.
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological mechanisms and experimental processes are provided below using Graphviz (DOT language).
Caption: LSD1 signaling pathway and the mechanism of its inhibitors.
Caption: Experimental workflow for PDX model efficacy studies.
Conclusion
The use of patient-derived xenografts provides a robust platform for the preclinical evaluation of LSD1 inhibitors. The data from such studies, as exemplified by compounds like ORY-1001, GSK-2879552, and INCB059872, offer valuable insights into their potential clinical utility across various cancer types. While direct comparative data from head-to-head trials in PDX models is often limited in the public domain, the available evidence strongly supports the continued investigation of LSD1 inhibition as a promising anti-cancer strategy. The detailed experimental protocols and workflows provided in this guide are intended to aid researchers in the design and interpretation of future studies in this important area of oncology drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM1A - Wikipedia [en.wikipedia.org]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. d-nb.info [d-nb.info]
- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: A Comparative Guide to LSD1 Inhibitor Combinations in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator, has emerged as a promising strategy in oncology. While LSD1 inhibitors have shown modest single-agent activity in some contexts, their true therapeutic potential appears to lie in synergistic combinations with chemotherapy and other targeted agents. This guide provides a comparative analysis of the preclinical and clinical evidence supporting the synergistic effects of various LSD1 inhibitors, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Note on Lsd1-IN-31: Extensive searches for a specific compound designated "this compound" did not yield any publicly available scientific literature or clinical trial information. Therefore, this guide will focus on other well-documented LSD1 inhibitors.
Mechanism of Action: How LSD1 Inhibition Creates Synergy
LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that primarily demethylates histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression or activation, respectively.[1][2] By inhibiting LSD1, small molecules can reprogram the epigenetic landscape of cancer cells. This epigenetic modulation can lead to the re-expression of tumor suppressor genes, induction of cellular differentiation, and cell cycle arrest.[1][3]
The synergistic effects with chemotherapy often arise from the ability of LSD1 inhibitors to "prime" cancer cells for the cytotoxic effects of conventional drugs. For instance, by inducing a more differentiated state, LSD1 inhibitors can render cancer cells more susceptible to agents that target proliferating cells.[3][4] Furthermore, LSD1 inhibition has been shown to modulate key signaling pathways involved in cell survival and apoptosis, creating vulnerabilities that can be exploited by other therapeutic agents.
dot
Caption: General mechanism of synergy between LSD1 inhibitors and chemotherapy.
Comparative Analysis of LSD1 Inhibitor Combinations
This section details the synergistic effects of prominent LSD1 inhibitors in combination with various anti-cancer agents.
GSK2879552 with All-Trans Retinoic Acid (ATRA)
The combination of the irreversible LSD1 inhibitor GSK2879552 with ATRA has shown significant synergistic activity, particularly in Acute Myeloid Leukemia (AML).[4]
Quantitative Data Summary:
| Cell Line | Combination Effect | Quantitative Metric | Reference |
| MOLM-13 (AML) | Synergistic increase in CD11b expression | Synergistic effects with as little as 1 nM ATRA | [4] |
| OCI-AML3 (AML) | Synergistic increase in CD11b expression | Synergistic effects with as little as 10 nM ATRA | [4] |
| Various AML Cell Lines | Enhanced growth inhibition | Decrease in IC50 value in 4 of 7 cell lines on day 4 | [4] |
| OCI-AML3 (AML) | Induction of cell death | GDI value of -50% with combination vs. 3% with ATRA alone (Day 5) | [4] |
| Primary AML Blasts | Decreased colony formation | >50% decrease in colony forming ability with combination | [4] |
Experimental Protocols:
-
Cell Viability Assay: AML cell lines were treated with GSK2879552 and/or ATRA for up to 10 days. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Differentiation Assay: Myeloid differentiation was assessed by measuring the cell surface expression of CD11b using flow cytometry. Cells were stained with a phycoerythrin (PE)-conjugated anti-CD11b antibody.
-
Colony Formation Assay: Primary AML patient-derived blast cells were plated in methylcellulose medium containing growth factors and treated with GSK2879552 and/or ATRA. Colonies were counted after 14 days of incubation.
dot
Caption: Workflow for assessing GSK2879552 and ATRA synergy in AML.
Signaling Pathway: The synergy between GSK2879552 and ATRA is mediated by the reactivation of the retinoic acid differentiation pathway.[3] LSD1 inhibition increases H3K4me2 at the promoters of myeloid-differentiation-associated genes, making them more responsive to ATRA-induced transcriptional activation.[3][5] This leads to enhanced myeloid differentiation and subsequent apoptosis of leukemia cells.
dot
Caption: Signaling pathway of GSK2879552 and ATRA synergy in AML.
INCB059872 with ATRA
Similar to GSK2879552, the irreversible LSD1 inhibitor INCB059872 demonstrates synergistic anti-leukemic activity when combined with ATRA in non-APL AML models.[1][6]
Quantitative Data Summary:
| Model System | Combination Effect | Quantitative Metric | Reference |
| Non-APL AML Cell Lines | Synergistic induction of differentiation | Increased CD86 and CD11b expression | [1] |
| Non-APL AML Cell Lines | Increased apoptosis | Increased apoptosis compared to single agents | [1] |
| Primary AML Cells (ex vivo) | Reduced cell viability and increased differentiation | Significantly increased CD86+/CD11b+ cells and reduced viability | [1] |
| THP-1 Xenograft Model | Reduced tumor growth | Enhanced tumor growth reduction compared to monotherapy | [1] |
| PDX Mouse Models | Increased differentiation in bone marrow | Markedly increased levels of CD11b+ cells in bone marrow | [1] |
Experimental Protocols:
-
In Vivo Xenograft Studies: THP-1 human AML cells were implanted subcutaneously in immunodeficient mice. Tumor-bearing mice were treated orally with INCB059872 and/or ATRA, and tumor volume was measured over time.[1]
-
Patient-Derived Xenograft (PDX) Models: Primary human AML cells were transplanted into immunodeficient mice. Engrafted mice were treated with INCB059872 and/or ATRA, and the percentage of CD11b+ cells in the bone marrow was assessed by flow cytometry.[1]
Other Notable LSD1 Inhibitor Combinations
| LSD1 Inhibitor | Combination Agent | Cancer Type | Key Findings |
| ORY-1001 (Iadademstat) | Azacitidine | AML | A Phase IIa trial (ALICE) showed promising clinical activity in elderly AML patients. |
| Platinum-Etoposide | Small Cell Lung Cancer | A Phase IIa trial (CLEPSIDRA) is evaluating this combination.[7] | |
| Menin Inhibitor (SNDX-5613) | KMT2A-rearranged AML | Synergistically reduced cell viability in vitro.[8] | |
| CC-90011 | Cisplatin/Etoposide | Solid Tumors/NHL | Currently under investigation in clinical trials. |
| IMG-7289 (Bomedemstat) | Venetoclax | AML | Sensitizes EVI1-high leukemias to LSD1 inhibition.[9] |
| SP-2509 | Bortezomib | Neuroblastoma | Novel compounds based on SP-2509 show synergistic anti-tumor response. |
| Panobinostat (HDAC inhibitor) | AML | Synergistically cytotoxic against AML cells. |
Conclusion
The combination of LSD1 inhibitors with chemotherapy and other targeted agents represents a highly promising therapeutic strategy in oncology. The synergistic effects observed across various preclinical and clinical studies highlight the potential of this approach to overcome drug resistance and improve patient outcomes. The combination of GSK2879552 with ATRA in AML serves as a well-characterized example of how epigenetic modulation can sensitize cancer cells to differentiation-inducing agents. Further research into the mechanisms of synergy and the identification of predictive biomarkers will be crucial for the successful clinical translation of these combination therapies. The continued development of novel, potent, and selective LSD1 inhibitors, along with rationally designed combination strategies, holds the key to unlocking the full therapeutic potential of targeting this critical epigenetic regulator.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the LSD1 (KDM1A) demethylase reactivates the all-trans-retinoic acid differentiation pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
A Comparative Analysis of LSD1 Inhibitors Across Diverse Cancer Cell Lines
A comprehensive guide for researchers on the differential effects, experimental evaluation, and mechanisms of action of key Lysine-Specific Demethylase 1 (LSD1) inhibitors in oncology.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in carcinogenesis through its demethylation of histone and non-histone proteins.[1][2] By removing methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), LSD1 modulates gene expression, contributing to cancer cell proliferation, differentiation arrest, and metastasis.[1][3] Its overexpression is a common feature in a wide array of malignancies—including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast, prostate, and neuroblastoma—and often correlates with poor prognosis.[4][5] This has positioned LSD1 as a compelling therapeutic target for cancer drug development.[5]
This guide provides a comparative study of the effects of several prominent LSD1 inhibitors on different cancer cell lines. While the specific compound "Lsd1-IN-31" was not identifiable in the public domain, this guide focuses on a selection of well-characterized irreversible and reversible inhibitors currently under preclinical and clinical investigation. We present quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual diagrams of their mechanisms and relevant signaling pathways to aid researchers in the field.
Data Presentation: Comparative Efficacy of LSD1 Inhibitors
The anti-proliferative activity of LSD1 inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50) values. These values can vary significantly depending on the cancer cell line, the inhibitor's mechanism of action (irreversible vs. reversible), and the specific genetic context of the cancer cells. The following tables summarize the IC50 values for a selection of key LSD1 inhibitors across various cancer cell lines, compiled from preclinical studies.
| Inhibitor | Type | Cancer Type | Cell Line | IC50 (µM) |
| Tranylcypromine (TCP) | Irreversible | DIPG | Patient-derived | ~1500 |
| GSK2879552 | Irreversible | DIPG | Patient-derived | ~400 |
| RN-1 | Irreversible | DIPG | Patient-derived | ~60 |
| Seclidemstat (SP-2577) | Reversible | DIPG | Patient-derived | ~13 |
| HCI-2509 | Reversible | Lung Adenocarcinoma | PC9 (EGFR mut) | 0.3 - 5 |
| HCI-2509 | Reversible | Lung Adenocarcinoma | H1975 (EGFR mut) | 0.3 - 5 |
| HCI-2509 | Reversible | Lung Adenocarcinoma | A549 (KRAS mut) | 0.3 - 5 |
| HCI-2509 | Reversible | Lung Adenocarcinoma | H460 (KRAS mut) | 0.3 - 5 |
| S2116 | Irreversible | T-cell ALL | CEM | 1.1 ± 0.2 |
| S2157 | Irreversible | T-cell ALL | MOLT4 | 6.8 ± 1.3 |
Table 1: IC50 values of selected LSD1 inhibitors in Diffuse Intrinsic Pontine Glioma (DIPG), Lung Adenocarcinoma, and T-cell Acute Lymphoblastic Leukemia (T-ALL) cell lines.[6][7][8]
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) |
| Compound 21 (1,2,3-triazolodithiocarbamate) | Gastric Cancer | HGC-27 | 1.13 |
| Compound 21 (1,2,3-triazolodithiocarbamate) | Gastric Cancer | MGC-803 | 0.89 |
| Compound 20 (pyrimidine derivative) | Leukemia | MV4-11 | 0.36 |
| Compound 20 (pyrimidine derivative) | Leukemia | Molm-13 | 3.4 |
| Compound 20 (pyrimidine derivative) | Breast Cancer | MDA-MB-231 | 5.6 |
| Compound 20 (pyrimidine derivative) | Breast Cancer | MCF-7 | 3.6 |
Table 2: IC50 values of additional novel LSD1 inhibitors in Gastric, Leukemia, and Breast Cancer cell lines.[4]
Experimental Protocols
Accurate and reproducible experimental design is crucial for the comparative assessment of drug candidates. Below are detailed methodologies for key assays used to evaluate the efficacy of LSD1 inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9][10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the LSD1 inhibitor in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[13][14]
Protocol:
-
Cell Treatment: Seed and treat cells with the LSD1 inhibitor as described for the viability assay for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle dissociation agent like trypsin. Combine with the supernatant containing floating cells.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[15]
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14][15]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) using a flow cytometer.[14] Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
LSD1 Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of LSD1 and its inhibition by test compounds.[16]
Protocol:
-
Substrate Coating: A di-methylated histone H3-K4 substrate is pre-coated onto the wells of a microplate.
-
Enzyme Reaction: Add purified recombinant LSD1 enzyme and the test inhibitor at various concentrations to the wells. Incubate to allow the demethylation reaction to occur.
-
Antibody Detection: The demethylated product is recognized by a specific primary antibody. A secondary antibody conjugated to a detection enzyme (e.g., HRP) is then added.
-
Colorimetric Measurement: A colorimetric substrate for the detection enzyme is added, and the resulting color change is proportional to the LSD1 activity. Measure the absorbance at 450 nm using a microplate spectrophotometer.[16]
-
Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value of the compound for LSD1 enzymatic activity.
Mandatory Visualizations
Signaling Pathways and Mechanisms
LSD1 is a central node in the epigenetic regulation of gene expression. Its inhibition can reactivate tumor suppressor genes and impact multiple oncogenic signaling pathways.
Caption: LSD1-mediated demethylation of H3K4me1/2 leads to transcriptional repression of tumor suppressor genes.
Experimental Workflow
A typical workflow for evaluating a novel LSD1 inhibitor involves a series of in vitro assays to determine its efficacy and mechanism of action.
References
- 1. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. THER-31. TARGETING THE HISTONE DEMETHYLASE LSD1 FOR SELECTIVE APOPTOSIS AND IMMUNE-SENSITIZATION IN PEDIATRIC DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical studies reveal that LSD1 inhibition results in tumor growth arrest in lung adenocarcinoma independently of driver mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchhub.com [researchhub.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
Lsd1-IN-31: A Comparative Analysis of Biochemical and Cell-Based Assay Performance
A guide for researchers, scientists, and drug development professionals on the differential performance of LSD1 inhibitors in biochemical versus cellular environments. As specific public data for Lsd1-IN-31 is limited, this guide utilizes the well-characterized LSD1 inhibitor, GSK-LSD1, as a representative compound for comparative analysis.
Lysine-specific demethylase 1 (LSD1) is a critical epigenetic regulator and a promising therapeutic target in oncology. The evaluation of novel LSD1 inhibitors involves a battery of assays, from target engagement in a purified system to assessing cellular effects. Understanding the nuances between biochemical and cell-based assay performance is paramount for the successful development of potent and effective LSD1-targeting therapeutics. This guide provides a comprehensive comparison, utilizing data from established LSD1 inhibitors to illustrate key concepts.
Data Presentation: Biochemical vs. Cell-Based Potency
A common observation in drug discovery is the discrepancy between a compound's potency in a purified biochemical assay and its effectiveness in a more complex cell-based environment. This potency shift is influenced by factors such as cell permeability, off-target effects, and cellular metabolism. The following tables summarize the inhibitory concentrations (IC50) of several well-characterized LSD1 inhibitors in both biochemical and various cell-based assays.
| Compound | Biochemical Assay (LSD1 HTRF) IC50 (nM) | Cell-Based Assay (AML Cell Line - Proliferation) IC50 (nM) | Reference |
| GSK-LSD1 | 16 | ~400 (in some cell lines) | [1] |
| ORY-1001 | <1 | Low nM range | [2] |
| SP-2509 | 2500 | ~13000 (in some cell lines) | [1] |
Key Observation: As illustrated in the table, there is a notable rightward shift in the IC50 values when moving from a biochemical to a cell-based assay. For instance, GSK-LSD1 is a potent inhibitor of the purified LSD1 enzyme in the low nanomolar range, but its anti-proliferative effects in cancer cell lines are observed at higher concentrations. This highlights the importance of cellular assays in predicting the therapeutic potential of a compound.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. Below are representative protocols for a common biochemical and a cell-based assay used to characterize LSD1 inhibitors.
Biochemical Assay: LSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% BSA)
-
384-well low-volume white plates
-
Test compound (e.g., this compound, GSK-LSD1)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution of LSD1 enzyme and FAD to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me2 peptide substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and initiate detection by adding a solution containing the Europium cryptate-labeled anti-H3K4me0 antibody and Streptavidin-XL665.
-
Incubate for 1 hour at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Assay: Cell Proliferation (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., AML, SCLC)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compound (e.g., this compound, GSK-LSD1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound dilutions.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals by metabolically active cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Mandatory Visualization
LSD1 Signaling Pathway and Inhibition
Caption: LSD1 forms a complex with CoREST to demethylate H3K4me2, leading to transcriptional repression. This compound inhibits this process.
Experimental Workflow: Biochemical HTRF Assay
Caption: Workflow for determining LSD1 inhibitor potency using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Logical Relationship: Biochemical vs. Cell-Based Assay Funnel
References
Benchmarking Lsd1-IN-31 against current clinical candidates for LSD1 inhibition
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking a novel Lysine-Specific Demethylase 1 (LSD1) inhibitor, here referred to as Lsd1-IN-X, against current clinical candidates. The guide offers a comparative analysis of key performance indicators, detailed experimental methodologies, and visual representations of critical pathways and workflows.
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Its overexpression is implicated in various cancers, making it a compelling target for therapeutic intervention. A number of LSD1 inhibitors have entered clinical trials, each with distinct biochemical and pharmacological profiles. This guide facilitates the evaluation of new chemical entities against these established benchmarks.
Comparative Analysis of LSD1 Inhibitors
The clinical landscape of LSD1 inhibitors includes both irreversible (covalent) and reversible (non-covalent) binders. Key parameters for comparison include biochemical potency (IC50), selectivity against related enzymes like LSD2 and Monoamine Oxidases (MAO-A and MAO-B), cellular activity, and in vivo efficacy.
| Compound Name (Alias) | Mechanism of Action | LSD1 IC50 | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Cell-Based Potency (AML cells) | Clinical Stage (Highest) |
| Lsd1-IN-X (Hypothetical) | TBD | TBD | TBD | TBD | TBD | Preclinical |
| Iadademstat (ORY-1001) | Irreversible | <20 nM[1] | >1000-fold | >1000-fold | Sub-nanomolar EC50 in THP-1 cells | Phase II |
| Bomedemstat (IMG-7289) | Irreversible | 56.8 nM | High | High | Reduces elevated peripheral cell counts in mouse models of MPNs[2] | Phase II |
| Pulrodemstat (CC-90011) | Reversible | 0.25 nM[3][4] | High | High | EC50 of 2 nM in Kasumi-1 cells[3] | Phase I/II |
| Seclidemstat (SP-2577) | Reversible | 13 nM (IC50), 31 nM (Ki)[5] | High | High | IC50 ranging from 0.013 to 2.819 µM in various cancer cell lines[5] | Phase I/II |
| GSK2879552 | Irreversible | 24 nM[6] | High | High | Average EC50 of 137 nM across 20 AML cell lines[7] | Terminated |
| INCB059872 | Irreversible | Potent (specific IC50 not disclosed) | Selective | Selective | Induces growth inhibition and differentiation in various human AML cell lines[8] | Phase I/II |
Key Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of LSD1 and the methodologies to assess inhibitor efficacy is crucial for drug development.
LSD1 Signaling Pathway
LSD1 primarily functions as a transcriptional co-repressor by demethylating H3K4me1/2, leading to gene silencing. It is a key component of the CoREST and NuRD complexes. However, it can also act as a co-activator by demethylating H3K9me1/2 in complex with nuclear receptors like the androgen receptor.[9] Inhibition of LSD1 is intended to reactivate tumor suppressor genes and induce differentiation in cancer cells. Recent studies have also implicated LSD1 in the regulation of other critical signaling pathways, such as mTOR and PI3K/AKT.[10][11][12]
Caption: Simplified LSD1 signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Benchmarking
A standardized workflow is essential for the consistent and reliable evaluation of novel LSD1 inhibitors.
Caption: General workflow for preclinical in vivo compound testing.
Detailed Experimental Protocols
LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay measures the enzymatic activity of LSD1 by detecting the demethylation of a biotinylated histone H3 peptide substrate.
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated H3K4me2 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated streptavidin
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)
-
384-well low volume white plates
-
Test compounds (e.g., Lsd1-IN-X) and control inhibitors
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a solution containing LSD1 enzyme and FAD in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 4 µL of the H3K4me2 peptide substrate.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 10 µL of a detection mixture containing the anti-H3K4me0 antibody and streptavidin-XL665.
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665/620) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (e.g., in Acute Myeloid Leukemia cells)
This assay assesses the effect of LSD1 inhibitors on the growth of cancer cell lines.
Materials:
-
AML cell line (e.g., THP-1, Kasumi-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Test compounds and vehicle control (DMSO)
Procedure:
-
Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to attach and resume growth for 24 hours.
-
Treat the cells with a serial dilution of the test compound or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of an LSD1 inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line for implantation (e.g., human AML or SCLC cells)
-
Test compound formulated in an appropriate vehicle
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., histone methylation status).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
This guide provides a foundational framework for the systematic evaluation of novel LSD1 inhibitors. The provided protocols are representative, and specific conditions may need to be optimized for individual compounds and experimental systems. Rigorous and standardized benchmarking is essential for the successful translation of promising preclinical candidates into clinical development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Research Portal [scholarship.miami.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1 negatively regulates autophagy through the mTOR signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal of Lsd1-IN-31: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for Lsd1-IN-31, a lysine-specific demethylase 1 (LSD1) inhibitor, based on general principles for similar chemical compounds.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally related LSD1 inhibitors, such as Tranylcypromine, can be used to infer appropriate safety and disposal protocols. As with all laboratory chemicals, it is crucial to consult your institution's specific waste disposal guidelines and to handle the compound with care, utilizing appropriate personal protective equipment (PPE).
Immediate Safety and Handling
Before disposal, ensure that all personnel handling this compound are familiar with its potential hazards. Based on data for similar compounds, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.[1][2][3] In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[1][2][3][4]
General Properties of LSD1 Inhibitors
The following table summarizes general chemical and safety information for representative LSD1 inhibitors. This data can be used to understand the general characteristics of this class of compounds.
| Property | Tranylcypromine Sulfate |
| Physical State | Solid[3] |
| Appearance | White or off-white crystalline powder |
| Solubility | Soluble in water |
| Primary Hazards | Fatal if swallowed. Toxic in contact with skin or if inhaled. Causes serious eye irritation. May cause an allergic skin reaction.[2][3] |
| Storage | Store in a well-ventilated place. Keep container tightly closed and dry. Keep locked up. |
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Waste Identification and Segregation: this compound waste, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, should be classified as hazardous chemical waste. It is crucial to segregate this waste from non-hazardous materials to ensure proper handling and disposal.
-
Containerization:
-
Solid Waste: Collect solid this compound waste in a clearly labeled, leak-proof, and compatible container. The container should be marked with the words "Hazardous Waste" and the chemical name "this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: Disposable items heavily contaminated with this compound should be placed in a designated hazardous waste container.
-
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, concentration (if applicable), and hazard warnings (e.g., "Toxic").
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. The approved method of disposal is typically incineration by a licensed facility.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
LSD1 Inhibitor Signaling Pathway
LSD1 inhibitors function by blocking the demethylase activity of the LSD1 enzyme. This leads to alterations in gene expression and can impact various cellular signaling pathways involved in cancer progression. The diagram below provides a simplified overview of the general signaling pathway affected by LSD1 inhibition.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific protocols.
References
Personal protective equipment for handling Lsd1-IN-31
This guide provides critical safety and logistical information for the handling and disposal of Lsd1-IN-31, a potent research compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the proper management of this chemical. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potent, biologically active small molecule kinase inhibitors.[1][2][3]
Hazard Identification and General Precautions
This compound should be handled with a high degree of caution as a potentially hazardous substance.[1] Although specific toxicological properties may not be fully characterized, similar compounds can be irritating to the mucous membranes and upper respiratory tract, and may be harmful if inhaled, ingested, or absorbed through the skin.[4] Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during the handling of this compound. The required PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respiratory Protection: NIOSH-approved N95 or higher-rated respirator. - Hand Protection: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Body Protection: Dedicated, disposable, or non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood.[1] |
| Solution Preparation and Handling | - Hand Protection: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Body Protection: Standard laboratory coat. - Ventilation: Chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | - Hand Protection: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Body Protection: Standard laboratory coat. - Containment: Class II biological safety cabinet.[1] |
| Waste Disposal | - Hand Protection: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Body Protection: Standard laboratory coat. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure and maintaining the integrity of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
Confirm the recommended storage conditions on the product vial or datasheet, typically -20°C for compounds of this nature.[2]
-
Store in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
2. Preparation and Handling:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.[1]
-
Weighing: Carefully handle the solid compound within a fume hood to avoid generating dust.[2]
-
Dissolution: Slowly add the solvent to the vial containing the solid compound. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.[2]
3. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
-
Do not eat, drink, or smoke in the laboratory.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[2][3]
-
Solid Waste: Contaminated items such as empty vials, gloves, pipette tips, and other disposables should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[2]
-
Disposal Procedures: Follow your institution's specific protocols for the disposal of hazardous chemical waste.[2]
Experimental Protocols
This document focuses on the essential safety and handling procedures for this compound. For detailed experimental protocols, including methodologies for specific assays, researchers should consult relevant scientific literature and publications that describe the use of this compound.
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
